molecular formula C27H30O15 B15588346 Vitexin-4''-o-glucoside

Vitexin-4''-o-glucoside

Cat. No.: B15588346
M. Wt: 594.5 g/mol
InChI Key: NDSUKTASTPEKBX-UHFFFAOYSA-N
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Description

Vitexin-4''-o-glucoside is a useful research compound. Its molecular formula is C27H30O15 and its molecular weight is 594.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C27H30O15

Molecular Weight

594.5 g/mol

IUPAC Name

8-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one

InChI

InChI=1S/C27H30O15/c28-7-15-19(34)20(35)23(38)27(41-15)42-24-16(8-29)40-26(22(37)21(24)36)18-12(32)5-11(31)17-13(33)6-14(39-25(17)18)9-1-3-10(30)4-2-9/h1-6,15-16,19-24,26-32,34-38H,7-8H2

InChI Key

NDSUKTASTPEKBX-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Vitexin-4''-O-glucoside: A Technical Guide to Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitexin-4''-O-glucoside is a C-glycosyl flavonoid found in various medicinal plants, recognized for its significant antioxidant, anti-inflammatory, and neuroprotective properties. As a derivative of the more commonly known flavonoid, vitexin (B1683572), this glycoside is a compound of increasing interest in pharmaceutical research and drug development. This technical guide provides an in-depth overview of its primary natural sources, quantitative distribution, detailed protocols for its isolation and analysis, and insights into its biological mechanisms of action.

Introduction to this compound

This compound is a flavonoid glycoside characterized by an apigenin (B1666066) core structure linked to a glucose moiety at the C-8 position, which is further glycosylated with a second glucose molecule. This structure contributes to its bioavailability and pharmacological profile. It is frequently investigated for its potential in managing diseases associated with oxidative stress and inflammation, such as cardiovascular and neurodegenerative disorders[1]. Its mode of action often involves scavenging free radicals and modulating key inflammatory signaling pathways[1].

Natural Sources and Quantitative Distribution

This compound is predominantly found in the leaves and stems of a select number of plant genera. The most well-documented sources include species from the Crataegus (Hawthorn), Ficus, and Passiflora genera. Quantitative analysis reveals significant variation in concentration depending on the plant species, geographical location, and harvest time.

The leaves of Hawthorn (Crataegus pinnatifida) are a particularly rich source. Studies have focused on quantifying this compound due to its role as a major active ingredient in traditional cardiovascular remedies[2]. While also identified in various Ficus and Passiflora species, specific quantification of the 4''-O-glucoside form is less common in the literature compared to its aglycone, vitexin[3][4][5].

Table 1: Quantitative Distribution of this compound in Natural Sources
Plant SpeciesPlant PartMethod of AnalysisConcentration of this compound (mg/g of Dry Weight)Reference
Crataegus pinnatifida Bge. var. majorLeavesHPLC-UV1.25 - 4.13Ying et al., 2009

Note: The concentration in Crataegus pinnatifida leaves varied based on the collection time, with the highest levels observed in late summer to early autumn.

Methodologies for Extraction, Isolation, and Quantification

The analysis of this compound requires robust and validated experimental protocols. The following sections outline a synthesized methodology based on established procedures for the extraction, purification, and quantification of this compound from plant matrices.

General Experimental Workflow

The process begins with the extraction of the compound from dried plant material, followed by a multi-step purification process to isolate the target flavonoid glycoside, and concludes with quantitative analysis using chromatographic techniques.

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Analysis & Quantification P1 Dried & Powdered Plant Material E1 Reflux or Ultrasonic Extraction (e.g., 60-80% Ethanol) P1->E1 Solvent E2 Filtration & Concentration (Rotary Evaporation) E1->E2 PU1 Macroporous Resin Chromatography (e.g., AB-8, HPD-400) E2->PU1 Crude Extract PU2 Silica (B1680970) Gel Column Chromatography PU1->PU2 Enriched Fraction PU3 Crystallization PU2->PU3 Purified Fraction A1 HPLC-UV or UPLC-MS/MS Analysis PU3->A1 Isolated Compound

Caption: General workflow for the isolation and analysis of this compound.
Detailed Experimental Protocols

Protocol 1: Extraction from Crataegus Leaves

  • Sample Preparation: Collect fresh leaves of Crataegus pinnatifida, dry them at 60°C, and grind into a coarse powder (approx. 40-60 mesh).

  • Solvent Extraction: Weigh 100 g of the dried powder and place it in a round-bottom flask. Add 1 L of 70% aqueous ethanol (B145695).

  • Reflux Extraction: Heat the mixture under reflux for 2 hours. Allow to cool and filter the extract. Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

  • Concentration: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator at 50°C until the ethanol is completely removed, yielding a crude aqueous extract.

Protocol 2: Purification using Column Chromatography

  • Macroporous Resin Adsorption: Pass the crude aqueous extract from Protocol 1 through a pre-treated AB-8 or HPD-400 macroporous resin column. Wash the column with deionized water to remove sugars and other highly polar impurities.

  • Elution: Elute the adsorbed flavonoids from the resin using a stepwise gradient of ethanol (e.g., 30%, 50%, 70%). Collect the 70% ethanol fraction, which is typically rich in flavonoid glycosides.

  • Silica Gel Chromatography: Concentrate the 70% ethanol fraction to dryness. Redissolve the residue in a minimal amount of methanol (B129727) and apply it to a silica gel column (200-300 mesh).

  • Gradient Elution: Elute the column with a chloroform-methanol gradient system, starting with a high chloroform (B151607) ratio and gradually increasing the methanol concentration. Monitor the fractions using Thin Layer Chromatography (TLC).

  • Fraction Collection: Combine the fractions containing the target compound (as identified by comparison with a reference standard on TLC).

  • Crystallization: Concentrate the combined fractions and allow the purified this compound to crystallize, often by cooling to 0-15°C[6]. Filter and dry the resulting crystals.

Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: Utilize an HPLC system equipped with a UV-Vis detector and a C18 analytical column (e.g., Diamonsil C18, 150 × 4.6 mm, 5-µm).

  • Mobile Phase:

    • Solvent A: Acetonitrile-tetrahydrofuran (95:5, v/v).

    • Solvent B: 1% aqueous phosphoric acid.

  • Gradient Elution: Develop a suitable gradient program to achieve separation of all target polyphenols.

  • Detection: Set the UV detector to 270 nm for monitoring the elution of the compounds.

  • Standard Curve Preparation: Prepare a series of standard solutions of purified this compound in methanol at known concentrations (e.g., 1.0 to 120.0 µg/mL).

  • Quantification: Inject the prepared standards and the redissolved plant extracts into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration of the standards. Calculate the concentration of this compound in the samples based on the regression equation of the standard curve.

Biological Activity and Signaling Pathways

The therapeutic effects of this compound are largely attributed to the bioactivity of its aglycone, vitexin, which is released upon hydrolysis. Vitexin has demonstrated potent anti-inflammatory activity by modulating key cellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Anti-Inflammatory Mechanism via NF-κB Inhibition

The NF-κB signaling pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals (e.g., cytokines like TNF-α or bacterial lipopolysaccharide), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation. This allows NF-κB to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.

Studies have shown that vitexin can effectively inhibit this pathway. It prevents the phosphorylation and subsequent degradation of IκBα, thereby blocking the nuclear translocation of NF-κB and suppressing the expression of inflammatory target genes[1]. This mechanism underlies its potent anti-inflammatory effects.

G cluster_0 Cytoplasm cluster_1 Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα IkBa IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkBa_NFkB->NFkB IκBα Degradation Vitexin Vitexin (from this compound) Vitexin->IKK Inhibits Genes Pro-inflammatory Genes (TNF-α, IL-6, ICAM-1, VCAM-1) NFkB_nuc->Genes Induces Transcription Inflammation Inflammation Genes->Inflammation

References

The Biosynthesis of Vitexin-4''-O-glucoside in Crataegus pinnatifida: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crataegus pinnatifida, commonly known as Chinese hawthorn, is a medicinal plant rich in bioactive flavonoids, with vitexin-4''-O-glucoside being a significant constituent. This technical guide provides an in-depth overview of the biosynthesis of this compound in C. pinnatifida. It details the enzymatic steps leading to the formation of the vitexin (B1683572) backbone and the subsequent glycosylation, supported by quantitative data, detailed experimental protocols for pathway elucidation, and visual diagrams of the involved pathways and workflows. This document serves as a comprehensive resource for researchers engaged in the study of flavonoid biosynthesis, natural product chemistry, and the development of therapeutic agents from C. pinnatifida.

Introduction

Crataegus pinnatifida has a long history of use in traditional medicine, particularly for cardiovascular ailments. The therapeutic properties of its extracts are largely attributed to a rich profile of flavonoids. Among these, this compound, a C-glycosylflavone, is a prominent compound of interest due to its potential pharmacological activities. Understanding the biosynthetic pathway of this molecule is crucial for metabolic engineering efforts aimed at enhancing its production and for the synthesis of novel derivatives with improved therapeutic potential. This guide delineates the current understanding of the this compound biosynthesis pathway in C. pinnatifida, integrating data from metabolomic, transcriptomic, and enzymatic studies.

The Biosynthesis Pathway of this compound

The biosynthesis of this compound in Crataegus pinnatifida proceeds through the general phenylpropanoid and flavonoid pathways, culminating in a final glycosylation step. The pathway can be conceptually divided into two major stages: the formation of the C-glycosylflavone intermediate, vitexin, and its subsequent O-glucosylation.

Stage 1: Biosynthesis of the Vitexin Backbone

The synthesis of vitexin (apigenin-8-C-glucoside) begins with the amino acid phenylalanine. A series of enzymatic reactions, catalyzed by key enzymes of the flavonoid pathway, leads to the formation of the flavone (B191248) apigenin, which is then C-glucosylated. The key enzymes involved in this stage are:

  • Phenylalanine ammonia-lyase (PAL): Initiates the pathway by converting L-phenylalanine to cinnamic acid.

  • Cinnamate-4-hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.

  • 4-Coumarate-CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

  • Chalcone (B49325) synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.

  • Chalcone isomerase (CHI): Catalyzes the stereospecific isomerization of naringenin chalcone to the flavanone (B1672756) naringenin.

  • Flavone synthase (FNS): Introduces a double bond into the C-ring of naringenin to form the flavone apigenin.

  • C-glucosyltransferase (CGT): A crucial enzyme that attaches a glucose moiety from UDP-glucose to the C-8 position of apigenin, forming vitexin. The specific CGT responsible for this step in C. pinnatifida is yet to be fully characterized.

Stage 2: O-glucosylation of Vitexin

The final step in the biosynthesis of this compound is the attachment of a second glucose molecule to the 4''-hydroxyl group of the C-linked glucose of vitexin. This reaction is catalyzed by a specific UDP-glycosyltransferase (UGT).

  • UDP-glycosyltransferase (UGT): This enzyme, herein designated as CpUGT (for Crataegus pinnatifida UDP-glycosyltransferase), transfers a glucose moiety from UDP-glucose to the 4''-position of vitexin. The specific UGT responsible for this precise glycosylation in C. pinnatifida has not yet been definitively identified and functionally characterized. Its identification is a key area for future research.

Diagram of the this compound Biosynthesis Pathway

Biosynthesis_Pathway Phenylalanine L-Phenylalanine PAL PAL Phenylalanine->PAL Cinnamic_acid Cinnamic acid C4H C4H Cinnamic_acid->C4H p_Coumaric_acid p-Coumaric acid _4CL 4CL p_Coumaric_acid->_4CL p_Coumaroyl_CoA p-Coumaroyl-CoA CHS CHS p_Coumaroyl_CoA->CHS Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->CHS Naringenin_chalcone Naringenin chalcone CHI CHI Naringenin_chalcone->CHI Naringenin Naringenin FNS FNS Naringenin->FNS Apigenin Apigenin CGT CGT (putative) Apigenin->CGT + UDP-Glucose Vitexin Vitexin (Apigenin-8-C-glucoside) UGT CpUGT (putative) Vitexin->UGT + UDP-Glucose Vitexin_4_O_glucoside This compound PAL->Cinnamic_acid C4H->p_Coumaric_acid _4CL->p_Coumaroyl_CoA CHS->Naringenin_chalcone CHI->Naringenin FNS->Apigenin CGT->Vitexin + UDP-Glucose UGT->Vitexin_4_O_glucoside + UDP-Glucose

Caption: Proposed biosynthesis pathway of this compound in Crataegus pinnatifida.

Regulation of the Biosynthesis Pathway

The biosynthesis of flavonoids, including this compound, is a highly regulated process influenced by both developmental cues and environmental stimuli. The expression of the biosynthetic genes is controlled by a complex network of transcription factors and signaling molecules.

  • Transcription Factors: The MYB, bHLH, and WD40 protein families are well-known regulators of flavonoid biosynthesis in plants.[1][2] Specific transcription factors can activate or repress the promoters of key biosynthetic genes like PAL, CHS, and UGTs, thereby controlling the flux through the pathway.[1][2] Transcriptome analyses of C. pinnatifida have identified several candidate transcription factors, including MYB5, NAC82, and bHLH62, that are co-expressed with flavonoid biosynthetic genes and may play a regulatory role.

  • Signaling Pathways: Plant hormones such as jasmonates, gibberellins, and abscisic acid, as well as environmental factors like light and temperature, can modulate flavonoid accumulation.[1] These signals are transduced through complex signaling cascades that ultimately impact the activity of the regulatory transcription factors. For instance, treatment of hawthorn fruit with the plant growth regulator diethylaminoethyl hexanoate (B1226103) (DA-6) has been shown to increase flavonoid content by stimulating the activities of key enzymes.

Diagram of Regulatory Influences

Regulatory_Influences Environmental_Stimuli Environmental Stimuli (e.g., Light, Temperature) Signaling_Pathways Signaling Pathways (e.g., Hormonal) Environmental_Stimuli->Signaling_Pathways Developmental_Cues Developmental Cues Developmental_Cues->Signaling_Pathways Transcription_Factors Transcription Factors (MYB, bHLH, WD40) Signaling_Pathways->Transcription_Factors Biosynthetic_Genes Flavonoid Biosynthetic Genes (PAL, CHS, UGTs, etc.) Transcription_Factors->Biosynthetic_Genes Transcriptional Regulation Vitexin_Glucoside This compound Accumulation Biosynthetic_Genes->Vitexin_Glucoside

Caption: Overview of regulatory factors influencing this compound biosynthesis.

Quantitative Data

Several studies have quantified the flavonoid content in various tissues of Crataegus pinnatifida. The concentration of this compound can vary depending on the plant part, developmental stage, and geographical origin. The following tables summarize representative quantitative data from the literature.

Table 1: Content of this compound and Related Flavonoids in Crataegus pinnatifida

CompoundPlant PartConcentration (mg/g dry weight)Analytical MethodReference
This compoundLeaves1.82HPLC[3][4]
Vitexin-2''-O-rhamnosideLeaves4.73HPLC[3][4]
VitexinLeavesNot specifiedHPLC[3]
Rutin (B1680289)LeavesNot specifiedHPLC[5]
Hyperoside (B192233)LeavesNot specifiedHPLC[5]
IsoquercitrinLeavesNot specifiedHPLC[3]
QuercetinLeavesNot specifiedHPLC[6]
Chlorogenic acidLeavesNot specifiedHPLC[6]
EpicatechinLeavesNot specifiedHPLC[3]

Table 2: Total Flavonoid Content in Different Parts of Crataegus pinnatifida

Plant PartExtraction MethodTotal Flavonoid Content (mg rutin equivalents/g extract)Reference
Fruit70% EthanolVaries by cultivar
Leaves70% EthanolVaries by cultivar

Experimental Protocols

This section provides detailed methodologies for the key experiments required to elucidate and characterize the biosynthesis pathway of this compound in C. pinnatifida.

Flavonoid Extraction and Analysis

Objective: To extract and quantify this compound and other flavonoids from C. pinnatifida tissues.

Protocol:

  • Sample Preparation: Collect fresh plant material (leaves, fruits), freeze immediately in liquid nitrogen, and lyophilize. Grind the dried tissue to a fine powder.

  • Extraction: Extract the powdered tissue with 80% methanol (B129727) (v/v) at a ratio of 1:10 (w/v) using ultrasonication for 30 minutes at 40°C.

  • Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC-DAD/MS Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

    • Gradient Program: A typical gradient might be: 0-5 min, 10% B; 5-30 min, 10-40% B; 30-40 min, 40-100% B; 40-45 min, 100% B; 45-50 min, 100-10% B; 50-55 min, 10% B.

    • Flow Rate: 1.0 mL/min.

    • Detection: Diode array detector (DAD) at 270 nm and 350 nm. Mass spectrometry (MS) in negative ion mode for identification.

    • Quantification: Use authentic standards of this compound and other flavonoids to generate calibration curves for accurate quantification.

Identification of Candidate Biosynthetic Genes

Objective: To identify candidate genes encoding the enzymes of the this compound biosynthesis pathway, particularly the final UGT.

Protocol:

  • RNA Extraction and Sequencing: Extract total RNA from C. pinnatifida tissues with high and low levels of this compound. Perform RNA sequencing (RNA-Seq) to generate transcriptome data.

  • Transcriptome Assembly and Annotation: Assemble the transcriptome de novo or by mapping to a reference genome if available. Annotate the transcripts by sequence homology searches against public databases (e.g., NCBI Nr, Swiss-Prot, KEGG).

  • Differential Gene Expression Analysis: Identify differentially expressed genes (DEGs) between tissues with high and low flavonoid content.

  • Co-expression Network Analysis: Construct a gene co-expression network to identify genes that are co-expressed with known flavonoid biosynthesis genes (e.g., CHS, FNS). This can help identify candidate regulatory and biosynthetic genes.

  • Phylogenetic Analysis: Perform phylogenetic analysis of candidate UGT genes with known flavonoid UGTs from other plant species to predict their potential function.

Heterologous Expression and Enzyme Assays

Objective: To functionally characterize a candidate CpUGT for its ability to glucosylate vitexin at the 4''-O-position.

Protocol:

  • Gene Cloning: Clone the full-length coding sequence of the candidate CpUGT gene into a suitable expression vector (e.g., pET vector for E. coli or pYES2 for yeast).

  • Heterologous Expression: Transform the expression construct into a suitable host (E. coli BL21(DE3) or Saccharomyces cerevisiae). Induce protein expression according to standard protocols.

  • Protein Purification: Purify the recombinant CpUGT protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Enzyme Assay:

    • Reaction Mixture: Prepare a reaction mixture containing:

      • Purified recombinant CpUGT protein (1-5 µg)

      • Vitexin (substrate, 100 µM)

      • UDP-glucose (sugar donor, 1 mM)

      • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

      • MgCl₂ (5 mM)

    • Incubation: Incubate the reaction at 30°C for 1 hour.

    • Reaction Termination: Stop the reaction by adding an equal volume of methanol.

  • Product Analysis: Analyze the reaction products by HPLC-MS to detect the formation of this compound by comparing the retention time and mass spectrum with an authentic standard.

Diagram of Experimental Workflow for UGT Identification and Characterization

Experimental_Workflow Plant_Material C. pinnatifida Tissues (High vs. Low Flavonoids) RNA_Seq RNA Extraction & Sequencing Plant_Material->RNA_Seq Bioinformatics Bioinformatic Analysis (DEG, Co-expression, Phylogenetics) RNA_Seq->Bioinformatics Candidate_UGT Candidate CpUGT Gene Bioinformatics->Candidate_UGT Cloning_Expression Cloning & Heterologous Expression Candidate_UGT->Cloning_Expression Protein_Purification Protein Purification Cloning_Expression->Protein_Purification Enzyme_Assay Enzyme Assay with Vitexin and UDP-Glucose Protein_Purification->Enzyme_Assay Product_Analysis Product Analysis (HPLC-MS) Enzyme_Assay->Product_Analysis Functional_Characterization Functional Characterization of CpUGT Product_Analysis->Functional_Characterization

Caption: Workflow for the identification and functional characterization of the putative CpUGT.

Conclusion and Future Perspectives

The biosynthesis of this compound in Crataegus pinnatifida follows the well-established flavonoid pathway, culminating in a final, yet to be fully characterized, O-glucosylation step. While the upstream enzymatic machinery is largely understood, the specific UDP-glycosyltransferase responsible for the 4''-O-glucosylation of vitexin in this species remains a critical knowledge gap. The experimental protocols outlined in this guide provide a clear roadmap for the identification and functional characterization of this key enzyme. Future research should focus on isolating and characterizing this CpUGT, which will not only complete our understanding of this important biosynthetic pathway but also provide a valuable enzymatic tool for the biotechnological production of this compound and the synthesis of novel, potentially more potent, flavonoid glycosides for therapeutic applications. Furthermore, a deeper understanding of the regulatory networks governing this pathway will be essential for developing strategies to enhance the accumulation of this valuable bioactive compound in C. pinnatifida.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Vitexin-4''-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitexin-4''-O-glucoside is a significant flavonoid glycoside found in various medicinal plants, notably in the leaves of Crataegus species (hawthorn). As a derivative of the apigenin (B1666066) flavone (B191248) core, it is distinguished by a C-glycosidically linked glucose moiety at the 8-position, which is further glycosylated at the 4''-hydroxyl group with a second glucose molecule. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and methods for the isolation and structural elucidation of this compound. Detailed quantitative data, experimental protocols, and structural visualizations are presented to support research and development activities involving this bioactive compound.

Chemical Structure and Stereochemistry

This compound possesses a molecular formula of C₂₇H₃₀O₁₅ and a molecular weight of approximately 594.52 g/mol [1][2][3]. The core of the molecule is the flavone apigenin (5,7,4'-trihydroxyflavone). A glucose molecule is attached to the C-8 position of the A-ring of the apigenin backbone through a carbon-carbon bond, a characteristic feature of C-glycosyl flavonoids. A second glucose unit is linked to the 4''-hydroxyl group of the C-8 glucose via an O-glycosidic bond.

The stereochemistry of the glycosidic linkages is crucial for the molecule's bioactivity and physical properties. The IUPAC name, 8-(4-O-β-D-glucopyranosyl-β-D-glucopyranosyl)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one, explicitly defines the stereochemical configuration[4][5]. Both glucose units are in the pyranose form and possess a β-configuration at their anomeric centers.

Vitexin_4_O_glucoside cluster_flavone Apigenin Core cluster_glucose1 C-8 Glucose (β-D-glucopyranosyl) cluster_glucose2 O-4'' Glucose (β-D-glucopyranosyl) A A-Ring C C-Ring A->C C4-C10, C5-O1 B B-Ring B->C C2-C1' G1_C1 C-1'' C->G1_C1 C-8 to C-1'' (C-glycosidic bond) G1_C2 C-2'' G1_C3 C-3'' G1_C4 C-4'' G2_C1 C-1''' G1_C4->G2_C1 O-4'' to C-1''' (O-glycosidic bond) G1_C5 C-5'' G1_O O G2_C2 C-2''' G2_C3 C-3''' G2_C4 C-4''' G2_C5 C-5''' G2_O O

Caption: Logical relationship of the this compound structure.

Quantitative Data

The structural elucidation of this compound relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

NMR Spectroscopic Data
PositionδC (ppm)δH (ppm), J (Hz)
Apigenin Moiety
2164.0-
3102.86.77 (s)
4182.2-
5160.6-
698.66.27 (s)
7162.8-
8104.5-
9156.4-
10104.7-
1'121.6-
2', 6'128.97.95 (d, 8.8)
3', 5'116.16.91 (d, 8.8)
4'161.4-
C-8 Glucose Moiety
1''73.94.70 (d, 9.9)
2''71.14.10 (t, 9.1)
3''79.13.77 (m)
4''70.83.77 (m)
5''81.83.77 (m)
6''61.73.77 (m)
O-linked Sugar Moiety (Fructofuranosyl)
2'''104.8-
3'''77.54.04 (d, 8.4)
4'''75.13.77 (m)
5'''83.03.82 (d, 5.5)
6'''63.43.61 (m)
1'''63.03.46 (d, 11.8), 3.37 (d, 11.8)

Data adapted from a study on enzymatically synthesized vitexin (B1683572) glycosides. The second sugar in this reported compound is a fructofuranose linked at the 6''-position, which will result in different chemical shifts for the second sugar moiety compared to the 4''-O-glucoside.[6]

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of this compound. Electrospray ionization (ESI) is a common technique.

ParameterValueReference
Molecular FormulaC₂₇H₃₀O₁₅[1][2]
Calculated Mass594.1585[6]
[M-H]⁻ Ion Peak (m/z)593.1518[6]

Experimental Protocols

Isolation and Purification of this compound from Crataegus Leaves

The following protocol outlines a general procedure for the extraction and purification of this compound.

G start Dried and Powdered Crataegus Leaves extraction Ultrasound-Assisted Extraction (80% aqueous methanol (B129727), 60°C, 75 min) start->extraction filtration Filtration and Concentration extraction->filtration partition Solvent Partitioning (Petroleum ether, then ethyl acetate) filtration->partition column1 Macroporous Resin Chromatography (Elution with gradient of ethanol) partition->column1 column2 Sephadex LH-20 Column Chromatography column1->column2 hplc Preparative RP-HPLC (C18 column, methanol/water gradient) column2->hplc end Pure this compound hplc->end

Caption: Workflow for the isolation and purification of this compound.

Methodology:

  • Extraction:

    • Air-dried and powdered leaves of Crataegus pinnatifida (1 kg) are extracted with 80% aqueous methanol (40 L) using an ultrasonic cleaner at 60°C for 75 minutes. This process is repeated twice.

    • The extracts are combined, filtered, and concentrated under reduced pressure to obtain a crude extract.

  • Solvent Partitioning:

    • The crude extract is suspended in water and partitioned sequentially with petroleum ether (to remove nonpolar compounds) and then with ethyl acetate (B1210297). The flavonoid-rich fraction is typically found in the ethyl acetate layer.

  • Macroporous Resin Column Chromatography:

    • The ethyl acetate fraction is subjected to column chromatography using a macroporous adsorbent resin.

    • The column is first washed with deionized water to remove sugars and other polar impurities.

    • The flavonoids are then eluted with a gradient of aqueous ethanol (B145695) (e.g., 20%, 40%, 70%). Fractions are collected and monitored by HPLC.

  • Sephadex LH-20 Column Chromatography:

    • Fractions enriched with this compound are further purified on a Sephadex LH-20 column, eluting with methanol.

  • Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Final purification is achieved by preparative RP-HPLC on a C18 column.

    • A typical mobile phase consists of a gradient of methanol and water (often with a small amount of acid, e.g., 0.2% formic acid).

    • The effluent is monitored by a UV detector at a wavelength of approximately 254 nm or 340 nm, and the peak corresponding to this compound is collected.

Structural Elucidation by Spectroscopic Methods

G start Purified Compound lcms LC-MS/MS Analysis (Molecular weight and fragmentation) start->lcms nmr_1d 1D NMR Spectroscopy (¹H, ¹³C, DEPT) start->nmr_1d elucidation Structure Elucidation lcms->elucidation nmr_2d 2D NMR Spectroscopy (COSY, HSQC, HMBC) nmr_1d->nmr_2d nmr_2d->elucidation end Confirmed Structure of This compound elucidation->end

Caption: Workflow for the structural elucidation of this compound.

Methodology:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

    • The purified compound is analyzed by LC-MS/MS to determine its molecular weight and fragmentation pattern.

    • A reversed-phase C18 column is typically used with a mobile phase gradient of acetonitrile (B52724) and water containing 0.1% formic acid.

    • Mass spectra are acquired in both positive and negative ion modes. The fragmentation pattern can help to identify the aglycone and the sugar moieties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • The purified compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).

    • 1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the types and number of protons and carbons. DEPT experiments are used to distinguish between CH, CH₂, and CH₃ groups.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, which is useful for tracing the connectivity of protons in the sugar rings and the aromatic rings.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is critical for determining the attachment points of the sugar moieties to the aglycone and to each other.

Conclusion

This compound is a complex flavonoid with a defined chemical structure and stereochemistry that are fundamental to its biological activity. The methodologies outlined in this guide for its isolation, purification, and structural elucidation provide a robust framework for researchers in natural product chemistry and drug development. The detailed spectroscopic data, while based on a closely related analogue, offers a valuable reference for the characterization of this and similar flavonoid glycosides. Further research to establish a complete and assigned NMR dataset for this compound will be beneficial for the scientific community.

References

Vitexin-4''-O-glucoside: A Technical Guide to its Antioxidant and Free Radical Scavenging Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitexin-4''-O-glucoside, a naturally occurring flavonoid glycoside, has garnered significant interest for its potential therapeutic applications, primarily attributed to its antioxidant and free radical scavenging properties.[1][2][3] This technical guide provides a comprehensive overview of the antioxidant activity of this compound, detailing its mechanisms of action, relevant signaling pathways, and standardized experimental protocols for its evaluation. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound.

Introduction

Flavonoids are a diverse group of polyphenolic compounds found in various plants, known for their wide range of biological activities. This compound belongs to the flavone (B191248) subclass of flavonoids and is commonly found in plants such as Crataegus pinnatifida (hawthorn) and Passiflora incarnata (passionflower).[1] Its mode of action primarily involves the scavenging of free radicals and the inhibition of oxidative stress, thereby protecting cells from damage.[2] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous chronic and degenerative diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. The antioxidant potential of this compound positions it as a compound of significant interest for the development of novel therapeutic strategies against these conditions.[2]

Quantitative Antioxidant Activity

Table 1: In Vitro Antioxidant Activity of Extracts Containing this compound and Related Compounds

SampleAssayIC50 ValueReference
Methanol (B129727) Extract of Grewia tiliaefolia (contains this compound)DPPH71.5 ± 1.12 µg/mL[4]
Methanol Extract of Origanum grossii (Aqueous fraction, contains 10.41% this compound)DPPHNot specified[5]
Methanol Extract of Thymus pallidus (Aqueous fraction, contains 10.41% this compound)ABTSNot specified[5]
Methanol Extract of Vitex agnus-castus leaves (contains Vitexin)DPPH0.449 ± 0.001 mg/mL[6]
Methanol Extract of Vitex agnus-castus fruits (contains Vitexin)DPPH0.612 ± 0.004 mg/mL[6]

Note: The data in this table is for plant extracts and not for the pure this compound compound. The antioxidant activity of an extract is the result of the synergistic or antagonistic effects of all its components.

Experimental Protocols

The following are detailed methodologies for common in vitro antioxidant assays that can be employed to quantify the antioxidant and free radical scavenging activity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or Ethanol)

  • This compound

  • Standard antioxidant (e.g., Ascorbic acid, Trolox, or Quercetin)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in methanol.

    • From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare a similar series of dilutions for the standard antioxidant.

  • Assay Protocol:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of the sample or standard solutions to the wells.

    • For the blank, add 100 µL of methanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • % Scavenging = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.

  • IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix DPPH solution with Sample/Standard in 96-well plate DPPH_sol->Mix Sample_sol Prepare this compound and Standard dilutions Sample_sol->Mix Incubate Incubate in dark (30 min, RT) Mix->Incubate Read Measure Absorbance at 517 nm Incubate->Read Calculate Calculate % Scavenging Read->Calculate IC50 Determine IC50 value Calculate->IC50

Workflow for the DPPH Radical Scavenging Assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization that is measured spectrophotometrically.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol (B145695)

  • This compound

  • Standard antioxidant (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Preparation of ABTS•+ Working Solution:

    • Dilute the ABTS•+ stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Sample and Standard Solutions: Prepare serial dilutions of this compound and the standard antioxidant in the appropriate solvent.

  • Assay Protocol:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well microplate.

    • Add 10 µL of the different concentrations of the sample or standard solutions to the wells.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula:

    • % Scavenging = [(A_control - A_sample) / A_control] x 100

  • IC50 Determination: Determine the IC50 value from a plot of scavenging percentage against concentration.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis ABTS_stock Prepare ABTS•+ Stock Solution (ABTS + Potassium Persulfate) ABTS_work Prepare ABTS•+ Working Solution (Adjust Absorbance to 0.7) ABTS_stock->ABTS_work Mix Mix ABTS•+ working solution with Sample/Standard ABTS_work->Mix Sample_sol Prepare Sample/Standard dilutions Sample_sol->Mix Incubate Incubate (6 min, RT) Mix->Incubate Read Measure Absorbance at 734 nm Incubate->Read Calculate Calculate % Scavenging Read->Calculate IC50 Determine IC50 value Calculate->IC50

Workflow for the ABTS Radical Cation Scavenging Assay.
FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.

Materials:

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • Ferrous sulfate (B86663) (FeSO₄) for standard curve

  • This compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

    • Warm the reagent to 37°C before use.

  • Preparation of Sample and Standard Solutions:

    • Prepare serial dilutions of this compound.

    • Prepare a standard curve using known concentrations of FeSO₄.

  • Assay Protocol:

    • Add 180 µL of the FRAP reagent to each well of a 96-well microplate.

    • Add 20 µL of the sample or standard solutions to the wells.

  • Incubation: Incubate the plate at 37°C for 4 minutes.

  • Absorbance Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from the standard curve of FeSO₄ and is expressed as µM Fe(II) equivalents.

FRAP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis FRAP_reagent Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl₃) Mix Mix FRAP reagent with Sample/Standard FRAP_reagent->Mix Sample_std Prepare Sample and FeSO₄ Standard dilutions Sample_std->Mix Incubate Incubate (4 min, 37°C) Mix->Incubate Read Measure Absorbance at 593 nm Incubate->Read Std_curve Generate FeSO₄ Standard Curve Read->Std_curve Calculate Calculate Ferric Reducing Power (µM Fe(II) equivalents) Std_curve->Calculate

Workflow for the FRAP Assay.

Signaling Pathways

Vitexin, the aglycone of this compound, has been shown to exert its antioxidant effects in part through the modulation of intracellular signaling pathways, notably the MAPK/Nrf2-ARE pathway. It is plausible that this compound shares similar mechanisms.

The MAPK/Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or in the presence of activators like vitexin, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription and subsequent protein expression. These proteins include heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and superoxide (B77818) dismutase (SOD).

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is an upstream regulator of Nrf2. Phosphorylation of MAPKs, such as ERK, JNK, and p38, can lead to the activation and nuclear translocation of Nrf2.

Nrf2_Pathway cluster_nucleus Nucleus ROS Oxidative Stress (ROS) MAPK MAPK (ERK, JNK, p38) ROS->MAPK Vitexin This compound Vitexin->MAPK Keap1_Nrf2 Keap1-Nrf2 Complex MAPK->Keap1_Nrf2 Phosphorylation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Dissociation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Nucleus Nucleus ARE ARE Nrf2_n->ARE Binding Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, SOD) ARE->Antioxidant_Genes Transcription Cell_Protection Cellular Protection & Reduced Oxidative Stress Antioxidant_Genes->Cell_Protection Cell_Protection->ROS Inhibition

Proposed MAPK/Nrf2-ARE signaling pathway activated by this compound.
Experimental Protocol: Western Blot Analysis of Nrf2 and Phospho-MAPKs

Western blotting is a key technique to investigate the activation of the MAPK/Nrf2 pathway.

Cell Culture and Treatment:

  • Culture appropriate cells (e.g., human keratinocytes, hepatocytes) in suitable medium.

  • Seed the cells in culture plates and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Induce oxidative stress by treating the cells with an agent like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP) for a shorter duration (e.g., 1-4 hours).

Protein Extraction:

  • Wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.

  • For nuclear and cytoplasmic fractionation, use a commercial kit according to the manufacturer's instructions to separate these fractions.

Western Blotting:

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against Nrf2, phospho-ERK, phospho-JNK, phospho-p38, and their total counterparts, as well as HO-1, NQO1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion

This compound is a promising natural compound with significant antioxidant potential. Its ability to scavenge free radicals and potentially modulate key cellular signaling pathways like the MAPK/Nrf2-ARE pathway underscores its therapeutic relevance for a variety of oxidative stress-related diseases. While this guide provides a framework for its evaluation, further research is critically needed to establish specific quantitative data for the pure compound. The detailed protocols provided herein offer a standardized approach for researchers to generate this much-needed data, which will be instrumental in advancing the development of this compound as a potential therapeutic agent.

References

Vitexin-4''-o-glucoside: An In-Depth Technical Guide to its In Vitro Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitexin-4''-o-glucoside, a flavonoid glycoside found in various medicinal plants, is emerging as a compound of significant interest for its potential therapeutic applications, including its anti-inflammatory effects. This technical guide provides a comprehensive overview of the in vitro anti-inflammatory properties of this compound and its parent compound, vitexin (B1683572). While specific quantitative data for this compound is limited, this document extrapolates its likely mechanisms of action based on the extensive research conducted on vitexin. This guide details the key signaling pathways involved, summarizes available quantitative data, and provides standardized experimental protocols for the in vitro evaluation of its anti-inflammatory activity. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

Flavonoids are a diverse group of plant secondary metabolites renowned for their broad spectrum of pharmacological activities, including antioxidant, anti-cancer, and anti-inflammatory properties. Vitexin, an apigenin-8-C-glucoside, and its derivatives, such as this compound, are prominent members of this class, found in plants like hawthorn, passionflower, and bamboo leaves.[1][2] The anti-inflammatory effects of these compounds are a key area of investigation, with studies suggesting their potential to modulate critical inflammatory pathways.[2] This guide focuses on the in vitro anti-inflammatory profile of this compound, providing a technical framework for its study and potential therapeutic development.

Key Anti-inflammatory Mechanisms and Signaling Pathways

The anti-inflammatory activity of vitexin and, by extension, this compound, is primarily attributed to its ability to modulate key signaling pathways involved in the inflammatory response. The two most prominent pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[1][2] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[1][3]

Vitexin has been shown to inhibit NF-κB activation by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.[1][3] This inhibitory action leads to a downstream reduction in the production of pro-inflammatory mediators.

NF_kappa_B_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation NFkB_IkBa NF-κB-IκBα (Inactive Complex) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_IkBa->NFkB IκBα Degradation Nucleus Nucleus DNA DNA NFkB_nuc->DNA Binding & Transcription DNA->Cytokines Vitexin This compound Vitexin->IKK Inhibition Vitexin->IkBa Inhibition of Degradation

Figure 1: Inhibition of the NF-κB Signaling Pathway by this compound.
Modulation of the MAPK Signaling Pathway

The MAPK family, including p38, JNK, and ERK, are crucial regulators of cellular responses to a variety of stimuli, including inflammatory signals.[4][5] Activation of these kinases leads to the phosphorylation of transcription factors that, in turn, regulate the expression of inflammatory genes. Vitexin has been shown to inhibit the phosphorylation of p38 MAPK and JNK, thereby suppressing the downstream inflammatory cascade.[5]

MAPK_Pathway LPS LPS CellSurfaceReceptor Cell Surface Receptor LPS->CellSurfaceReceptor MAPKKK MAPKKK CellSurfaceReceptor->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation p38 p38 MAPKK->p38 Phosphorylation JNK JNK MAPKK->JNK Phosphorylation ERK ERK MAPKK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors Activation JNK->TranscriptionFactors Activation ERK->TranscriptionFactors Activation InflammatoryResponse Inflammatory Response TranscriptionFactors->InflammatoryResponse Gene Expression Vitexin This compound Vitexin->p38 Inhibition of Phosphorylation Vitexin->JNK Inhibition of Phosphorylation

Figure 2: Modulation of the MAPK Signaling Pathway by this compound.

Quantitative Data on Anti-inflammatory Activity

While in vitro studies specifically quantifying the anti-inflammatory effects of this compound are limited, research on vitexin provides valuable insights. The data presented below for vitexin can be considered a proxy for the potential activity of this compound.

Table 1: In Vitro Anti-inflammatory Activity of Vitexin

AssayCell LineStimulantMeasured ParameterResult
Nitric Oxide (NO) ProductionRAW 264.7 macrophagesLPSNO concentrationSignificant inhibition
TNF-α ProductionRAW 264.7 macrophagesLPSTNF-α concentrationDose-dependent reduction
IL-6 ProductionRAW 264.7 macrophagesLPSIL-6 concentrationSignificant decrease
IL-1β ProductionRAW 264.7 macrophagesLPSIL-1β concentrationSignificant decrease
COX-2 ExpressionRAW 264.7 macrophagesLPSProtein levelsInhibition of expression
iNOS ExpressionRAW 264.7 macrophagesLPSProtein levelsInhibition of expression

Table 2: Specific In Vitro Data for this compound

AssaySystemMeasured ParameterResult
Anti-oxidative and Anti-apoptotic ActivityHuman Adipose-Derived Stem Cells (hADSCs)Cell viability, apoptosisPretreatment with 120 μM VOG ameliorated H₂O₂-induced toxicity and apoptosis.
Inhibition of Advanced Glycation Endproducts (AGEs)In vitro chemical assayAGE formationIC50: 14.5 µM

Detailed Experimental Protocols

The following are detailed methodologies for key in vitro experiments to assess the anti-inflammatory properties of this compound.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line is a standard model for in vitro inflammation studies.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent such as lipopolysaccharide (LPS; e.g., 1 µg/mL) for a further duration (e.g., 24 hours).

Experimental_Workflow Start Start CellCulture Culture RAW 264.7 cells Start->CellCulture Pretreatment Pre-treat with This compound CellCulture->Pretreatment Stimulation Stimulate with LPS Pretreatment->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation CollectSupernatant Collect Supernatant Incubation->CollectSupernatant LyseCells Lyse Cells Incubation->LyseCells NO_Assay Nitric Oxide Assay (Griess Reagent) CollectSupernatant->NO_Assay ELISA Cytokine Measurement (ELISA for TNF-α, IL-6) CollectSupernatant->ELISA WesternBlot Protein Analysis (Western Blot for NF-κB, MAPK pathways) LyseCells->WesternBlot End End NO_Assay->End ELISA->End WesternBlot->End

Figure 3: General Experimental Workflow for In Vitro Anti-inflammatory Assays.
Nitric Oxide (NO) Production Assay (Griess Assay)

  • Principle: This colorimetric assay measures the accumulation of nitrite (B80452) (NO₂⁻), a stable product of NO, in the cell culture supernatant.

  • Procedure:

    • Collect 100 µL of cell culture supernatant from each well of a 96-well plate.

    • Add 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample.

    • Incubate the plate at room temperature for 10-15 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

Cytokine Measurement (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

  • Procedure:

    • Use commercially available ELISA kits for the specific cytokines of interest.

    • Follow the manufacturer's instructions, which typically involve coating a 96-well plate with a capture antibody, adding the cell culture supernatants, followed by a detection antibody, an enzyme-linked secondary antibody, and a substrate for color development.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.

Western Blot Analysis for Signaling Pathway Proteins
  • Principle: Western blotting is used to detect and quantify the expression levels of specific proteins involved in the NF-κB and MAPK signaling pathways (e.g., p-IκBα, IκBα, p-p65, p65, p-p38, p38).

  • Procedure:

    • Lyse the treated cells to extract total protein.

    • Determine the protein concentration using a BCA or Bradford assay.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific to the target proteins.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses significant anti-inflammatory properties, likely mediated through the inhibition of the NF-κB and MAPK signaling pathways. While direct quantitative in vitro data for this specific compound remains to be fully elucidated, the extensive research on its parent compound, vitexin, provides a robust framework for its potential mechanisms of action.

Future research should focus on isolating or synthesizing pure this compound and conducting comprehensive in vitro studies to determine its specific IC50 values for the inhibition of key inflammatory mediators. Further investigation into its effects on other inflammatory pathways and its potential for synergistic effects with other anti-inflammatory agents would also be of great value. The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to advance the scientific understanding and potential therapeutic application of this compound in the management of inflammatory diseases.

References

A Technical Guide to the Neuroprotective Mechanisms of Vitexin-4''-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the neuroprotective mechanisms of Vitexin-4''-O-glucoside, a flavonoid glycoside with significant therapeutic potential in the context of neurodegenerative diseases. This document summarizes key findings from preclinical studies, focusing on the molecular pathways and cellular effects of this compound.

Core Neuroprotective Mechanisms

This compound exerts its neuroprotective effects through a multi-targeted approach, primarily involving antioxidant, anti-inflammatory, and anti-apoptotic activities. These actions are interconnected and contribute to the overall preservation of neuronal integrity and function. The compound has been investigated for its potential in ameliorating the pathology of neurodegenerative conditions like Alzheimer's and Parkinson's diseases by mitigating oxidative stress, suppressing neuroinflammation, and preventing neuronal cell death.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro and in vivo studies investigating the neuroprotective effects of Vitexin (B1683572) and its derivatives. It is important to note that much of the existing research has focused on Vitexin, the aglycone form, while data specifically for this compound is emerging.

Table 1: In Vitro Neuroprotective Effects of Vitexin and its Derivatives

CompoundCell LineInsult/ModelConcentrationObserved Effects
This compoundNeuro2a cellsAβ25-35 toxicityNot specifiedProtected against cytotoxicity and restored cell viability.[3]
VitexinNeuro-2a cellsGlutamate-induced toxicity50 μMExhibited significant antioxidant and anti-apoptotic effects.[4]
VitexinPC-12 cellsIsoflurane-induced neurotoxicity10/100 μMIncreased cell viability and decreased apoptosis.[5]
VitexinSH-SY5Y cellsMPP+ induced toxicity10-40 μMProtected against toxicity and apoptosis in a dose-dependent manner.[4]
VitexinCortical neuronsNMDA-induced excitotoxicity10 μMPrevented neuronal cell loss and reduced apoptosis.

Table 2: In Vivo Neuroprotective Effects of Vitexin and its Derivatives

CompoundAnimal ModelInsult/ModelDosageObserved Effects
VitexinRatsIsoflurane-induced memory impairment3 mg/kg or 10 mg/kgReversed increases in escape latency periods and apoptosis of hippocampus neurons.
VitexinMiceMPTP-induced Parkinson's disease50 mg/kgPrevented bradykinesia and initial lesions.[4]
VitexinRat pupsHypoxic-ischemic brain injury45 mg/kgReduced brain edema, neuronal cell death, and brain infarct volume.[4]
VitexinZebrafish larvaeAcrylamide-induced neuroinflammation10 μMAlleviated histological and behavioral changes.

Key Signaling Pathways in Neuroprotection

This compound modulates several critical signaling pathways to confer neuroprotection. The following diagrams illustrate the core pathways identified in preclinical research.

Nrf2/ARE Antioxidant Pathway

Vitexin activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response. Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes.

Nrf2_Pathway This compound This compound Nrf2 Nrf2 This compound->Nrf2 Activates Oxidative Stress Oxidative Stress Oxidative Stress->Nrf2 Keap1 Keap1 Nrf2->Keap1 Dissociation Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Nucleus->ARE Binds to Antioxidant Genes (HO-1, SOD) Antioxidant Genes (HO-1, SOD) ARE->Antioxidant Genes (HO-1, SOD) Upregulates Neuroprotection Neuroprotection Antioxidant Genes (HO-1, SOD)->Neuroprotection

Nrf2/ARE Pathway Activation
PI3K/Akt Survival Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is a crucial pathway for promoting cell survival and inhibiting apoptosis. Vitexin has been shown to activate this pathway, leading to the downstream inhibition of pro-apoptotic proteins and enhancement of cell survival.

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt Phosphorylates p-Akt p-Akt (Active) Akt->p-Akt Bax Bax p-Akt->Bax Inhibits Bcl-2 Bcl-2 p-Akt->Bcl-2 Promotes Neuronal Survival Neuronal Survival p-Akt->Neuronal Survival Caspase-3 Caspase-3 Bax->Caspase-3 Activates Bcl-2->Caspase-3 Inhibits Apoptosis Apoptosis Caspase-3->Apoptosis

PI3K/Akt Survival Pathway
NF-κB Inflammatory Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of pro-inflammatory genes. Vitexin has been demonstrated to inhibit the activation of NF-κB, thereby reducing the production of inflammatory cytokines and mitigating neuroinflammation.

NFkB_Pathway Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK Activates This compound This compound This compound->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocation Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Activates Transcription Neuroinflammation Neuroinflammation Pro-inflammatory Genes->Neuroinflammation

NF-κB Inflammatory Pathway

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in the literature for assessing the neuroprotective effects of compounds like this compound. Specific parameters may need to be optimized for your experimental setup.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y, PC-12, or primary neurons) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 2 hours).

  • Induction of Toxicity: Introduce the neurotoxic agent (e.g., MPP+, glutamate, Aβ peptide) to the wells (except for the control group) and incubate for the desired time (e.g., 24-48 hours).

  • MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control group.

Western Blot Analysis for Signaling Proteins

This technique is used to detect and quantify specific proteins in a sample, allowing for the assessment of signaling pathway activation.

  • Protein Extraction: Following treatment with this compound and the neurotoxic agent, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, Akt, Nrf2, NF-κB p65, Bcl-2, Bax, and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Densitometry Analysis: Quantify the intensity of the protein bands and normalize to the loading control to determine the relative protein expression levels.

Apoptosis Assay (TUNEL Assay)

The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

  • Cell Preparation: Culture and treat neuronal cells on coverslips or in chamber slides as described for the cell viability assay.

  • Fixation and Permeabilization: Fix the cells with a formaldehyde-based solution and then permeabilize the cell membranes with a detergent-based solution (e.g., Triton X-100).

  • TUNEL Reaction: Incubate the cells with a TUNEL reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and fluorescein-labeled dUTP. TdT will add the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

  • Counterstaining: Counterstain the cell nuclei with a fluorescent dye such as DAPI (4′,6-diamidino-2-phenylindole).

  • Microscopy: Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit green fluorescence from the incorporated fluorescein-dUTP, and the total number of cells can be determined by the blue fluorescence of DAPI.

  • Quantification: Calculate the apoptotic index as the percentage of TUNEL-positive cells relative to the total number of cells.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for evaluating the neuroprotective effects of this compound.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y, Primary Neurons) Treatment Treatment with this compound + Neurotoxic Insult Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (TUNEL) Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis (Signaling Pathways) Treatment->Western_Blot Antioxidant_Assay Antioxidant Capacity Assay (ROS measurement) Treatment->Antioxidant_Assay Data_Analysis Data Analysis and Interpretation Antioxidant_Assay->Data_Analysis Animal_Model Animal Model of Neurodegeneration (e.g., MPTP mouse model) Drug_Administration Administration of this compound Animal_Model->Drug_Administration Behavioral_Tests Behavioral Assessments (e.g., Morris Water Maze, Rotarod) Drug_Administration->Behavioral_Tests Histology Histological Analysis of Brain Tissue (e.g., Nissl Staining) Behavioral_Tests->Histology Biochemical_Assays Biochemical Assays on Brain Homogenates (e.g., ELISA, Western Blot) Histology->Biochemical_Assays Biochemical_Assays->Data_Analysis

Experimental Workflow

Conclusion

This compound demonstrates significant neuroprotective potential through its multifaceted mechanisms of action, including the modulation of key signaling pathways involved in antioxidant defense, inflammation, and cell survival. The data presented in this guide underscore the promise of this natural compound as a therapeutic candidate for neurodegenerative diseases. Further research is warranted to fully elucidate its mechanisms, establish its efficacy in a wider range of preclinical models, and ultimately translate these findings into clinical applications.

References

Vitexin-4''-o-glucoside CAS number and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

Vitexin-4''-o-glucoside: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a C-glycosyl flavonoid, is a significant bioactive compound found in various medicinal plants, notably in the leaves of Crataegus pinnatifida (hawthorn). This document provides an in-depth technical overview of this compound, covering its chemical properties, relevant experimental protocols, and known signaling pathways. This guide is intended for researchers and professionals in drug development and natural product chemistry.

Chemical Properties

This compound is a derivative of vitexin (B1683572), which is an apigenin-8-C-glucoside. The addition of a second glucosyl moiety at the 4'' position of the initial glucose significantly influences its solubility and bioavailability.

PropertyValueSource(s)
CAS Number 178468-00-3[1][2]
Molecular Formula C27H30O15[3][4]
Molecular Weight 594.52 g/mol [3][4]
Appearance Light yellow to yellow powder[2]
Melting Point Not experimentally determined in the reviewed literature.
Boiling Point 947.3 ± 65.0 °C (Predicted)[2]
Density 1.81 ± 0.1 g/cm³ (Predicted)[2]
Solubility Soluble in DMSO, Methanol (B129727), Ethanol (B145695), Pyridine. Sparingly soluble in aqueous buffers.[2]
UV/Vis (λmax) 216, 271, 335 nm
Spectroscopic Data

1H-NMR (DMSO-d6, 600 MHz) [4]

  • Aromatic Protons: δ 7.95 (2H, d, J = 8.8 Hz, H-2', H-6'), δ 6.91 (2H, d, J = 8.8 Hz, H-3', H-5'), δ 6.77 (1H, s, H-3), δ 6.27 (1H, s, H-6)

  • Anomeric Protons: δ 4.70 (1H, d, J = 9.9 Hz, H-1'')

13C-NMR (DMSO-d6) [3]

  • A comprehensive list of 13C-NMR chemical shifts has been reported, confirming the C-glycosidic linkage and the O-glycosidic bond of the second glucose unit.

Mass Spectrometry (MS) [5]

  • [M-H]−: m/z 593.1518

  • Fragmentation: Key fragments include m/z 413.2, resulting from the loss of a glucose moiety. Further fragmentation patterns characteristic of C-glycosyl flavonoids are observed.

Signaling Pathways

This compound, and its parent compound vitexin, have been shown to modulate several key signaling pathways involved in antioxidant and anti-inflammatory responses.

Antioxidant Signaling Pathway

Vitexin has been demonstrated to activate the Nrf2/ARE signaling pathway, a critical regulator of the cellular antioxidant response.[6] It is plausible that this compound shares this mechanism. Oxidative stress leads to the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant enzymes.

Antioxidant_Pathway cluster_nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Vitexin This compound Vitexin->Keap1_Nrf2 promotes dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus translocation ARE ARE (Antioxidant Response Element) Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes activates transcription Nrf2_in_nucleus Nrf2 Nrf2_in_nucleus->ARE binds to

Antioxidant signaling pathway of this compound.
Anti-inflammatory Signaling Pathway

Vitexin has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[7][8] By preventing the phosphorylation and subsequent degradation of IκBα, vitexin blocks the translocation of the NF-κB p65 subunit to the nucleus, thereby downregulating the expression of pro-inflammatory cytokines such as IL-6 and TNF-α. This compound is also implicated in modulating the MAPK signaling pathway to reduce inflammation.

Anti_Inflammatory_Pathway cluster_nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK activates Vitexin This compound Vitexin->IKK inhibits IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB phosphorylates IκBα NFkB NF-κB (p65) IkBa_NFkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Genes Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) Proinflammatory_Genes->Cytokines NFkB_in_nucleus NF-κB (p65) NFkB_in_nucleus->Proinflammatory_Genes activates transcription

Anti-inflammatory signaling of this compound.

Experimental Protocols

Isolation and Purification of this compound from Hawthorn Leaves

This protocol is a general guide based on methods described in the literature.[9]

Isolation_Workflow Start Dried Hawthorn Leaves Extraction Extraction with aqueous ethanol (e.g., 60-70%) via reflux Start->Extraction Concentration Concentration under reduced pressure Extraction->Concentration Resin_Chromatography Macroporous Resin Chromatography (e.g., HPD-100, AB-8) Concentration->Resin_Chromatography Elution Gradient Elution with ethanol-water mixtures Resin_Chromatography->Elution Fraction_Collection Fraction Collection and TLC/HPLC analysis Elution->Fraction_Collection Purification Preparative HPLC Fraction_Collection->Purification flavonoid-rich fractions Final_Product This compound (>98% purity) Purification->Final_Product

Workflow for the isolation of this compound.

1. Extraction:

  • Powdered dried leaves of Crataegus pinnatifida are refluxed with an aqueous ethanol solution (e.g., 60-70% ethanol) for 2-3 hours. The process is typically repeated 2-3 times to ensure exhaustive extraction.

2. Concentration and Preliminary Purification:

  • The combined extracts are filtered and concentrated under reduced pressure to remove ethanol.

  • The resulting aqueous concentrate is then subjected to macroporous resin column chromatography (e.g., HPD-100 or AB-8 resin) for preliminary purification and enrichment of flavonoids. The column is first washed with water to remove sugars and other polar impurities, followed by elution with a gradient of ethanol-water.

3. Fractionation and Further Purification:

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Fractions rich in this compound are pooled and further purified using preparative HPLC on a C18 column.

4. Final Product:

  • The purified fractions are concentrated, and the final product is obtained by lyophilization or crystallization. Purity is confirmed by analytical HPLC and spectroscopic methods (NMR, MS).

HPLC Analysis

A standard HPLC method for the quantification of this compound in plant extracts or plasma samples is as follows:[10][11]

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (containing an acidifier like 0.1% formic acid or phosphoric acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 330 nm.

  • Quantification: Based on a calibration curve generated with a purified standard of this compound.

In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

This is a common and straightforward method to assess the antioxidant potential of a compound.[12][13]

1. Reagent Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

  • Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).

2. Assay Procedure:

  • In a 96-well plate, add different concentrations of the this compound solution.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • A control (without the sample) and a blank (without DPPH) are also included.

3. Calculation:

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.

In Vitro Anti-inflammatory Activity Assay (Measurement of IL-6 Production)

This protocol outlines the measurement of the pro-inflammatory cytokine IL-6 in cell culture supernatants.

1. Cell Culture and Treatment:

  • Culture a suitable cell line, such as RAW 264.7 macrophages or human peripheral blood mononuclear cells (PBMCs), in appropriate media.

  • Seed the cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), for a specified time (e.g., 24 hours).

2. Sample Collection:

  • After incubation, centrifuge the plate and collect the cell culture supernatants.

3. IL-6 Measurement:

  • Quantify the concentration of IL-6 in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

4. Data Analysis:

  • Compare the levels of IL-6 in the treated groups to the LPS-stimulated control group to determine the inhibitory effect of this compound.

Conclusion

This compound is a promising flavonoid with significant antioxidant and anti-inflammatory properties. Its mechanisms of action appear to involve the modulation of key cellular signaling pathways such as Nrf2/ARE and NF-κB. The experimental protocols provided in this guide offer a starting point for researchers interested in the isolation, characterization, and biological evaluation of this compound. Further research is warranted to fully elucidate its therapeutic potential.

References

Spectral data (NMR, MS) for Vitexin-4''-o-glucoside characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical characterization of Vitexin-4''-O-glucoside, a C-glycosyl flavonoid found in various medicinal plants. This document details the spectral data (NMR and MS), experimental protocols for isolation and characterization, and relevant biological pathways.

Spectral Data for Structural Elucidation

The structural confirmation of this compound (Molecular Formula: C27H30O15, Molecular Weight: 594.52 g/mol ) is achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.[1]

Mass Spectrometry (MS)

High-resolution mass spectrometry provides crucial information regarding the molecular weight and fragmentation pattern of the compound.

Ionization ModePrecursor Ion (m/z)Key Fragment Ions (m/z)Inferred Neutral Loss
ESI-593.1512 [M-H]⁻413.2Loss of a glucosyl moiety (180 Da)

Table 1: Key Mass Spectrometry Data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy, along with 2D correlation experiments (COSY, HSQC, HMBC), are essential for the complete structural assignment of this compound. The data presented here was acquired in DMSO-d6.

Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm, J in Hz)
Aglycone (Apigenin)
2164.2-
3103.56.88 (s)
4182.2-
5161.4-
698.26.61 (s)
7163.4-
8107.2-
9156.2-
10104.9-
1'121.5-
2'128.78.01 (d, J = 8.4)
3'116.67.15 (d, J = 8.4)
4'161.2-
5'116.67.15 (d, J = 8.4)
6'128.78.01 (d, J = 8.4)
C-Glucosyl Moiety
1''73.34.69 (d, J = 9.8)
2''70.83.81
3''78.93.27
4''70.43.41
5''81.83.24
6''61.53.56 (a), 3.78 (b)
O-Glucosyl Moiety
1'''101.25.03 (d, J = 7.7)
2'''74.23.28
3'''76.83.31
4'''70.03.19
5'''77.53.37
6'''61.13.48 (a), 3.69 (b)

Table 2: ¹H and ¹³C NMR Spectral Data of this compound in DMSO-d6.

Experimental Protocols

Isolation of this compound from Hawthorn (Crataegus pinnatifida) Leaves

This protocol outlines a method for the preparative isolation and purification of this compound from the leaves of Crataegus pinnatifida.[2][3]

1. Extraction:

  • Dried and powdered leaves of Crataegus pinnatifida are reflux extracted with 50% ethanol (B145695) (1:10 w/v) for 2 hours. The process is repeated twice.

  • The combined filtrates are concentrated under reduced pressure to remove ethanol.

2. Macroporous Resin Chromatography (Initial Purification):

  • The aqueous extract is passed through a D101 macroporous adsorption resin column to remove impurities.

  • The column is then eluted with 60% ethanol to collect the flavonoid-rich fraction.

  • The eluate is concentrated under reduced pressure.

3. Solvent Partitioning:

  • The concentrated flavonoid fraction is suspended in water and partitioned with petroleum ether to remove pigments, followed by extraction with n-butanol.

  • The n-butanol phase, containing the glycosides, is collected and concentrated to dryness.

4. High-Speed Counter-Current Chromatography (HSCCC):

  • The dried n-butanol extract is subjected to HSCCC for further separation.

  • Solvent System: A two-phase solvent system of chloroform/methanol (B129727)/water/n-butanol (4:3:2:1.5, v/v) is used.

  • The separation is performed to isolate the fraction containing this compound.

5. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

  • The fraction containing this compound from HSCCC is further purified by preparative HPLC.

  • Column: YMC C18 column (10.0 mm × 250 mm, 5 μm).

  • Mobile Phase: Acetonitrile–water (19:81, v/v).

  • Flow Rate: 3.0 mL/min.

  • Detection: UV at 254 nm.

  • Fractions corresponding to the this compound peak are collected and lyophilized to yield the pure compound.

G cluster_extraction Extraction & Pre-purification cluster_purification Chromatographic Purification A Crataegus pinnatifida Leaves B 50% Ethanol Reflux Extraction A->B C Concentration B->C D Macroporous Resin Chromatography C->D E Solvent Partitioning (n-butanol) D->E F High-Speed Counter-Current Chromatography (HSCCC) E->F Crude Flavonoid Glycosides G Preparative HPLC F->G H Pure this compound G->H

Isolation and Purification Workflow
Spectroscopic Characterization

1. Mass Spectrometry:

  • Instrument: Agilent 6530 Q-TOF or similar.

  • Ionization Source: Electrospray Ionization (ESI) in negative mode.

  • Collision Energy (for MS/MS): Approximately 18 eV.

  • The purified compound is dissolved in methanol for analysis.

2. NMR Spectroscopy:

  • Instrument: Bruker AV-700 NMR spectrometer or equivalent.

  • Solvent: DMSO-d6.

  • Experiments: ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra are recorded at ambient temperature using standard pulse sequences.

Structural Confirmation and Key Correlations

The precise structure of this compound is confirmed by analyzing 2D NMR data. Key correlations from HMBC (Heteronuclear Multiple Bond Correlation) and COSY (Correlation Spectroscopy) experiments establish the connectivity of the molecule.

  • HMBC: The HMBC spectrum shows a key correlation between the anomeric proton of the O-linked glucose (H-1''') and the carbon at the 4'' position of the C-linked glucose (C-4''), confirming the 4''-O-glucosidic linkage.

  • COSY: The COSY spectrum reveals the proton-proton coupling network within each sugar moiety, allowing for the assignment of all sugar protons.

G H1_triple_prime H-1''' C4_double_prime C-4'' H1_triple_prime->C4_double_prime HMBC H_sugar1 Sugar Proton Network H_sugar1->H_sugar1 COSY H_sugar2 Sugar Proton Network H_sugar2->H_sugar2 COSY structure

Key NMR Correlations for Structural Elucidation

Biological Context: Neuroprotective Signaling Pathway

Vitexin, the aglycone of this compound, has been shown to exert neuroprotective effects through the activation of the PI3K/Akt signaling pathway. This pathway is crucial for promoting cell survival and inhibiting apoptosis (programmed cell death).

The mechanism involves the activation of PI3K (Phosphoinositide 3-kinase), which in turn phosphorylates and activates Akt (Protein Kinase B). Activated Akt then influences downstream targets to suppress apoptotic proteins like Bax and upregulate anti-apoptotic proteins like Bcl-2, ultimately leading to enhanced neuronal survival.

G cluster_pathway PI3K/Akt Signaling Pathway in Neuroprotection vitexin Vitexin / this compound pi3k PI3K vitexin->pi3k Activates akt Akt pi3k->akt Activates bax Bax (Pro-apoptotic) akt->bax Inhibits bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 Promotes apoptosis Apoptosis bax->apoptosis bcl2->apoptosis Inhibits survival Neuronal Survival

Neuroprotective Signaling Pathway

References

The Discovery and Initial Isolation of Vitexin-4''-O-glucoside from Hawthorn: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and initial isolation of Vitexin-4''-o-glucoside, a significant flavonoid glycoside found in hawthorn (Crataegus species). The document details the experimental protocols for its extraction and purification, presents quantitative data in a structured format, and visualizes the associated biological pathways and experimental workflows.

Introduction

This compound is a C-glycosyl flavonoid that has garnered attention for its potential therapeutic properties, including antioxidant, anti-inflammatory, and cardioprotective effects. Its presence as a major flavonoid in hawthorn leaves makes this plant a primary source for its extraction and study. This guide focuses on the foundational methods that have enabled the isolation and characterization of this promising natural compound.

Initial Discovery and Isolation

One of the key early reports on the isolation of this compound from hawthorn was published in 2006, which identified the compound as part of a comprehensive phytochemical analysis of the leaves of Crataegus pinnatifida Bge. var. major N. E. Br.[1]. The isolation process involved a multi-step chromatographic approach to separate the complex mixture of flavonoids present in the plant extract.

General Experimental Workflow

The initial isolation of this compound from hawthorn leaves follows a systematic workflow involving extraction, fractionation, and purification. The process is designed to progressively enrich the target compound while removing other phytochemicals.

G cluster_extraction Extraction cluster_fractionation Fractionation & Purification cluster_analysis Analysis & Identification start Hawthorn Leaves extraction Solvent Extraction (e.g., Ethanol (B145695)/Water) start->extraction crude_extract Crude Flavonoid Extract extraction->crude_extract macroporous_resin Macroporous Resin Chromatography crude_extract->macroporous_resin silica_gel Silica (B1680970) Gel Chromatography macroporous_resin->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex pure_compound Isolated this compound sephadex->pure_compound hplc HPLC Analysis pure_compound->hplc ms_nmr MS and NMR Spectroscopy pure_compound->ms_nmr

Figure 1: General workflow for the isolation of this compound.

Detailed Experimental Protocols

The following protocols are based on established methods for flavonoid isolation from hawthorn and related plant materials.

Plant Material and Extraction
  • Plant Material : Dried leaves of Crataegus pinnatifida are collected and coarsely powdered.

  • Extraction : The powdered leaves are refluxed with an aqueous ethanol solution (e.g., 50-70% ethanol) for 2-3 hours. This process is typically repeated 2-3 times to ensure exhaustive extraction. The combined extracts are then filtered and concentrated under reduced pressure to yield a crude extract.

Purification using Macroporous Resin Chromatography
  • Resin Selection and Preparation : A suitable macroporous resin (e.g., HPD-400) is selected for its optimal adsorption and desorption characteristics for flavonoids. The resin is pre-treated according to the manufacturer's instructions.

  • Adsorption : The crude extract is dissolved in water and passed through the packed resin column at a controlled flow rate.

  • Washing : The column is washed with deionized water to remove sugars, salts, and other polar impurities.

  • Elution : The adsorbed flavonoids are eluted with an ethanol-water solution of increasing ethanol concentration (e.g., 30-80% ethanol). Fractions are collected and monitored for the presence of flavonoids.

Silica Gel Column Chromatography
  • Column Packing : A glass column is packed with silica gel using a slurry method with a non-polar solvent (e.g., chloroform).

  • Sample Loading : The flavonoid-rich fraction from the macroporous resin step is concentrated, adsorbed onto a small amount of silica gel, and loaded onto the top of the prepared column.

  • Gradient Elution : The column is eluted with a solvent system of increasing polarity. A common gradient for separating flavonoid glycosides is a mixture of chloroform (B151607) and methanol (B129727), starting with a high chloroform to methanol ratio and gradually increasing the proportion of methanol.

  • Fraction Collection : Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound.

Sephadex LH-20 Chromatography
  • Column Preparation : Sephadex LH-20 is swelled in the appropriate solvent (typically methanol) and packed into a column.

  • Purification : The partially purified fractions from the silica gel column are applied to the Sephadex LH-20 column.

  • Isocratic Elution : The column is eluted with methanol. This step separates compounds based on their molecular size and polarity, effectively removing remaining impurities.

  • Final Isolation : Fractions containing the pure this compound are pooled, and the solvent is evaporated to yield the final product.

Quantitative Data

The efficiency of the isolation and purification process can be quantified at various stages. The following tables summarize representative data from studies on the extraction and purification of this compound from hawthorn.

Table 1: Extraction Yield of this compound from Hawthorn Leaves

Extraction MethodYield Range (%)Purity (%)Reference
Ethanol Reflux and Column Chromatography0.015 - 0.0590 - 99Patent CN101050226A

Table 2: Purification of this compound using Macroporous Resin (HPD-400)

ParameterBefore PurificationAfter PurificationFold IncreaseRecovery Yield (%)
Content of this compound (%)0.7206.088.4479.1

Biological Activity and Signaling Pathways

This compound, along with other hawthorn flavonoids, has been shown to exert its biological effects through the modulation of various cellular signaling pathways. Key among these are pathways related to inflammation and metabolic regulation.

G cluster_pathway Modulation of Signaling Pathways by this compound cluster_mapk MAPK Pathway cluster_ampk Adiponectin/AMPK Pathway cluster_er Endoplasmic Reticulum Stress cluster_outcomes Cellular Outcomes V4G This compound p38 p38 V4G->p38 Inhibits phosphorylation JNK JNK V4G->JNK Inhibits phosphorylation Adiponectin Adiponectin V4G->Adiponectin Enhances ER_Stress ER Stress V4G->ER_Stress Suppresses Anti_Inflammatory Anti-inflammatory Effects p38->Anti_Inflammatory JNK->Anti_Inflammatory AMPK AMPK Adiponectin->AMPK Activates Metabolic_Regulation Improved Metabolic Regulation AMPK->Metabolic_Regulation Antioxidant Antioxidant Effects ER_Stress->Antioxidant

Figure 2: Signaling pathways modulated by this compound.

Conclusion

The initial isolation of this compound from hawthorn has been achieved through a combination of solvent extraction and multi-step chromatographic techniques. The methodologies described provide a robust framework for obtaining this compound in high purity for further research and development. The elucidation of its biological activities and the signaling pathways it modulates underscores its potential as a valuable therapeutic agent. This guide serves as a comprehensive resource for professionals in the field, offering detailed protocols and quantitative insights into the discovery and isolation of this compound.

References

Methodological & Application

Application Notes and Protocols for Ultrasound-Assisted Extraction of Vitexin-4''-O-glucoside from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Vitexin-4''-O-glucoside, a significant flavonoid glycoside, is predominantly found in various medicinal plants, including hawthorn (Crataegus pinnatifida) and bamboo (Phyllostachys edulis). This compound has garnered considerable interest within the pharmaceutical and nutraceutical industries due to its potential therapeutic properties. Ultrasound-Assisted Extraction (UAE) has emerged as a highly efficient and environmentally friendly technology for the extraction of bioactive compounds from plant matrices. The application of ultrasonic waves facilitates the disruption of plant cell walls, thereby enhancing solvent penetration and accelerating the release of target phytochemicals. This document provides detailed application notes and standardized protocols for the efficient extraction of this compound from plant materials using UAE, followed by its quantification using High-Performance Liquid Chromatography (HPLC).

Mechanism of Ultrasound-Assisted Extraction

Ultrasound-assisted extraction enhances the extraction process primarily through the phenomenon of acoustic cavitation. The high-frequency sound waves generate and collapse microscopic bubbles within the solvent, creating localized areas of intense pressure and temperature. This process produces several effects that facilitate extraction:

  • Cell Wall Disruption: The mechanical shockwaves generated by cavitation bubbles disrupt the plant cell walls, allowing for easier release of intracellular contents.

  • Enhanced Mass Transfer: The agitation and turbulence caused by ultrasound increase the diffusion of the solvent into the plant material and the diffusion of the target compound out of the material.

  • Increased Solvent Penetration: The ultrasonic waves can force the solvent into the pores and capillaries of the plant matrix, increasing the contact surface area between the solvent and the target compound.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction of this compound from Crataegus pinnatifida Leaves

This protocol is based on the optimized conditions reported for the extraction of phenolic compounds from Crataegus pinnatifida leaves.[1][2]

1. Plant Material Preparation:

  • Collect fresh leaves of Crataegus pinnatifida.
  • Wash the leaves thoroughly with distilled water to remove any surface impurities.
  • Dry the leaves in a shaded and well-ventilated area until a constant weight is achieved.
  • Grind the dried leaves into a fine powder using a laboratory mill.
  • Sieve the powder to ensure a uniform particle size.

2. Ultrasound-Assisted Extraction:

  • Weigh 1.0 g of the dried leaf powder and place it into a 50 mL extraction vessel.
  • Add the extraction solvent (39% ethanol (B145695) in water) at a liquid-to-solid ratio of 15:1 (v/w).
  • Place the extraction vessel in an ultrasonic bath or use a probe-type sonicator.
  • Set the extraction temperature to 41°C.
  • Apply ultrasound for a duration of 31 minutes.
  • After extraction, centrifuge the mixture to separate the supernatant from the plant debris.
  • Collect the supernatant and filter it through a 0.45 µm membrane filter.
  • The resulting filtrate is the crude extract containing this compound.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound

This protocol outlines a reliable HPLC method for the quantitative analysis of this compound in the plant extract.[3][4][5]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
  • Column: A C18 analytical column (e.g., Diamonsil C18, 4.6 mm × 250 mm, 5 µm).
  • Mobile Phase: A gradient of methanol (B129727) and 0.5% aqueous phosphoric acid. A common starting condition is a ratio of 45:55 (v/v).[3]
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection Wavelength: 330 nm.[3]
  • Injection Volume: 10-20 µL.

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound standard of known concentration in methanol. Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve.
  • Sample Solution: Dilute the filtered crude extract with the mobile phase as necessary to bring the concentration of this compound within the range of the calibration curve.

3. Analysis and Quantification:

  • Inject the standard solutions and the sample solution into the HPLC system.
  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
  • Construct a calibration curve by plotting the peak area of the standard against its concentration.
  • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
  • The yield of this compound can be expressed as mg per gram of the dry weight of the plant material.

Data Presentation

The following table summarizes the optimized parameters and the resulting yield of this compound from the ultrasound-assisted extraction of Crataegus pinnatifida leaves.

ParameterOptimized ValueReference
Plant Material Crataegus pinnatifida leaves[1][2]
Solvent 39% Ethanol in Water[1][2]
Liquid-to-Solid Ratio 15:1 (mL/g)[1][2]
Extraction Temperature 41°C[1][2]
Extraction Time 31 minutes[1][2]
Yield of this compound 0.38 mg/g[1][2]

Visualizations

Experimental Workflow

UAE_Workflow cluster_prep Plant Material Preparation cluster_extraction Ultrasound-Assisted Extraction cluster_analysis Analysis p1 Drying of Plant Material p2 Grinding and Sieving p1->p2 e1 Mixing Powder with Solvent p2->e1 e2 Ultrasonication e1->e2 e3 Centrifugation and Filtration e2->e3 a1 Crude Extract e3->a1 a2 HPLC Quantification a1->a2 UAE_Mechanism ultrasound Ultrasonic Waves cavitation Acoustic Cavitation ultrasound->cavitation disruption Cell Wall Disruption cavitation->disruption mass_transfer Enhanced Mass Transfer cavitation->mass_transfer penetration Increased Solvent Penetration cavitation->penetration release Release of this compound disruption->release mass_transfer->release penetration->release

References

Application Note: High-Efficiency Purification of Vitexin-4''-O-glucoside Using Macroporous Resin Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vitexin-4''-O-glucoside, a flavonoid glycoside found in various medicinal plants, has garnered significant interest for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.[1] For research and drug development purposes, obtaining high-purity this compound is crucial. Macroporous resin chromatography offers a simple, cost-effective, and scalable method for the purification of flavonoids from crude plant extracts.[2] This application note details a protocol for the efficient purification of this compound utilizing this technology.

Principle

Macroporous resins are synthetic polymers with a porous structure, large surface area, and specific surface polarity.[3] The purification process relies on the principle of adsorption. When a crude extract containing this compound is passed through a column packed with a suitable macroporous resin, the target molecule is selectively adsorbed onto the resin surface through interactions like van der Waals forces and hydrogen bonding.[4] Impurities with weaker affinity for the resin are washed away. Subsequently, a desorption solvent is used to break the bonds between this compound and the resin, allowing for its elution and collection in a purified form. The choice of resin and the optimization of adsorption and desorption conditions are critical for achieving high purity and recovery.

Experimental Workflow

experimental_workflow cluster_preparation Sample Preparation cluster_chromatography Macroporous Resin Chromatography cluster_analysis Product Analysis start Crude Plant Extract filtration Filtration start->filtration concentration Concentration filtration->concentration sample_loading Sample Loading concentration->sample_loading Load Sample resin_pretreatment Resin Pre-treatment column_packing Column Packing resin_pretreatment->column_packing equilibration Column Equilibration column_packing->equilibration equilibration->sample_loading washing Washing (Impurity Removal) sample_loading->washing elution Elution (Desorption) washing->elution collection Collect Eluent Fractions elution->collection analysis Purity & Recovery Analysis (HPLC) collection->analysis end Purified this compound analysis->end

References

Application Note and Protocol for the LC-MS/MS Analysis of Vitexin-4''-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the quantitative analysis of Vitexin-4''-O-glucoside in various matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is intended for researchers, scientists, and professionals in the field of drug development and natural product analysis.

Introduction

This compound is a flavonoid glycoside found in various plants, including hawthorn species.[1] It is a derivative of vitexin, which is known for its potential pharmacological activities. Accurate and sensitive quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal products, and phytochemical research. LC-MS/MS offers high selectivity and sensitivity for the analysis of such compounds in complex matrices.[1][2]

Principle of the Method

This method utilizes a reverse-phase liquid chromatography system to separate this compound from other components in the sample. The analyte is then detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The precursor ion of this compound is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This highly specific detection minimizes matrix interference and allows for accurate quantification.

Experimental Protocol

The choice of sample preparation method depends on the matrix.

  • For Plant Material:

    • Homogenize the dried and powdered plant material.

    • Extract 1 gram of the powder with 100 mL of 80% aqueous methanol (B129727) (v/v) in an ultrasonic bath for 30 minutes.[3]

    • Centrifuge the extract at 9000 rpm for 5 minutes.[3]

    • Filter the supernatant through a 0.22 µm nylon filter membrane prior to injection into the LC-MS/MS system.[3]

  • For Plasma/Serum Samples:

    • To 100 µL of plasma or serum, add 300 µL of methanol or acetonitrile (B52724) to precipitate proteins.[2][4][5]

    • Vortex the mixture for 1 minute.

    • Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter before analysis.

  • HPLC System: An ultra-high-performance liquid chromatography (UHPLC) system is recommended for optimal separation.

  • Column: A reversed-phase C18 column (e.g., 100 mm × 2.1 mm, 1.8 µm) is suitable for the separation.[6]

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water.[7]

    • Solvent B: Acetonitrile.[7]

  • Gradient Elution: A typical gradient would be:

    • 0-1 min: 10% B

    • 1-10 min: 10-40% B

    • 10-13 min: 40-95% B

    • 13-15 min: 95% B

    • 15.1-18 min: 10% B (re-equilibration)[8]

  • Flow Rate: 0.2 mL/min.[8]

  • Column Temperature: 35 °C.

  • Injection Volume: 5 µL.[8]

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode is reported to be more sensitive and selective for flavonoid glycosides.[8]

  • Multiple Reaction Monitoring (MRM) Parameters:

    • Precursor Ion (Q1): m/z 593.1[2][4]

    • Product Ion (Q3): m/z 413.2[2][4]

  • MS/MS Parameters:

    • Fragmentor Voltage: 150 V[2]

    • Collision Energy: 18 eV[2]

  • Source Parameters:

    • Capillary Voltage: -4500 V[8]

    • Gas Temperature: 500 °C[8]

    • Ion Source Gas 1 (GS1): 50 psi[8]

    • Curtain Gas: 35 psi[8]

Data Presentation

The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of this compound.

Table 1: Mass Spectrometry Parameters for this compound

ParameterValueReference
Ionization ModeNegative ESI[8]
Precursor Ion (m/z)593.1[2][4]
Product Ion (m/z)413.2[2][4]
Fragmentor Voltage (V)150[2]
Collision Energy (eV)18[2]

Table 2: Chromatographic Conditions for this compound Analysis

ParameterDescription
ColumnC18 Reversed-Phase (e.g., 100 mm × 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Flow Rate0.2 mL/min
Column Temperature35 °C
Injection Volume5 µL
Gradient ProgramDetailed in section 3.2

Visualization of the Experimental Workflow

The following diagram illustrates the overall workflow for the LC-MS/MS analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis start Sample (Plant or Plasma) extraction Extraction / Protein Precipitation start->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration lc_injection LC Injection filtration->lc_injection lc_separation Chromatographic Separation (C18 Column) lc_injection->lc_separation ms_ionization Electrospray Ionization (ESI) lc_separation->ms_ionization ms_detection MS/MS Detection (MRM) ms_ionization->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification data_acquisition->quantification end Results quantification->end

Caption: Workflow for the LC-MS/MS analysis of this compound.

References

Application Notes and Protocols: In Vitro Cell-Based Assays for Vitexin-4''-o-glucoside Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro cell-based assays to evaluate the diverse bioactivities of Vitexin-4''-o-glucoside, a naturally occurring flavonoid glycoside. This document offers detailed experimental protocols, quantitative data summaries, and visual representations of associated signaling pathways to facilitate research and development efforts.

Anticancer Activity of this compound

This compound has demonstrated potential as an anticancer agent by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. Key in vitro assays to evaluate these effects are detailed below.

Quantitative Data: Anticancer Effects of this compound
Cell LineAssayEndpointResult
Human Glioblastoma (U251)CCK-8 AssayIC50108.8 µM[1]
Human Leukemia (HL-60)Cytotoxicity AssayIC50115.81 µg/mL (Methanol extract containing this compound)[2]
Breast Cancer (MCF-7)Cytotoxicity AssayIC500.32 mg/ml (extract containing this compound)[3]
Experimental Protocols

1.1 Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

  • Materials:

    • MTT solution (5 mg/mL in PBS)

    • Cell culture medium

    • 96-well plates

    • Test compound (this compound)

    • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, 72 hours).

    • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Carefully remove the medium.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

1.2 Apoptosis Detection: TUNEL Assay

The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

  • Materials:

    • TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and buffers)

    • Paraformaldehyde (4%)

    • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

    • Fluorescence microscope or flow cytometer

  • Protocol:

    • Culture and treat cells with this compound as desired.

    • Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells with the permeabilization solution for 5-15 minutes on ice.

    • Wash the cells with PBS.

    • Incubate the cells with the TUNEL reaction mixture (TdT enzyme and labeled dUTPs) in a humidified chamber at 37°C for 60 minutes, protected from light.

    • Wash the cells to remove unincorporated nucleotides.

    • Counterstain with a nuclear stain (e.g., DAPI) if desired.

    • Analyze the cells using a fluorescence microscope or flow cytometer to quantify the percentage of apoptotic cells.

Signaling Pathway

Vitexin has been shown to suppress the JAK/STAT signaling pathway, which is often dysregulated in cancer and plays a crucial role in cell proliferation, survival, and differentiation.[1]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates Gene Target Gene Transcription pSTAT->Gene Induces/Represses Vitexin This compound Vitexin->JAK Inhibits Antioxidant_Assay_Workflow Start Cell Culture Treatment Treatment with This compound & Oxidative Stressor Start->Treatment Harvest Cell Harvesting & Lysis Treatment->Harvest MDA MDA Assay (Lipid Peroxidation) Harvest->MDA SOD SOD Assay (Antioxidant Enzyme Activity) Harvest->SOD Rh123 Rhodamine 123 Staining (Mitochondrial Membrane Potential) Harvest->Rh123 Analysis Data Analysis MDA->Analysis SOD->Analysis Rh123->Analysis NFkB_Pathway cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB pIkB p-IκB IkB->pIkB Proteasome Proteasome pIkB->Proteasome Degradation ActiveNFkB Active NF-κB Proteasome->ActiveNFkB Releases Nucleus Nucleus ActiveNFkB->Nucleus Translocates Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) ActiveNFkB->Genes Induces Vitexin This compound Vitexin->IKK Inhibits

References

Application Notes and Protocols for Assessing the Neuroprotective Effect of Vitexin-4''-o-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vitexin-4''-o-glucoside, a flavonoid glycoside found in various medicinal plants, has garnered interest for its potential neuroprotective properties.[1][2][3] Flavonoids, including the related compound vitexin (B1683572), have been shown to exert neuroprotective effects through various mechanisms, such as antioxidant and anti-inflammatory activities, and modulation of key signaling pathways involved in cell survival and apoptosis.[4][5][6] This document provides a comprehensive set of protocols to assess the neuroprotective effects of this compound in vitro, offering a framework for its evaluation as a potential therapeutic agent for neurodegenerative diseases.

The provided protocols will enable researchers to:

  • Evaluate the effect of this compound on neuronal cell viability and its potential to protect against neurotoxin-induced cell death.

  • Investigate the underlying mechanisms of action, including its impact on oxidative stress and apoptosis.

  • Examine the modulation of the PI3K/Akt and Nrf2 signaling pathways, which are crucial for neuronal survival and antioxidant defense.[7][8]

Data Presentation

The following tables summarize representative quantitative data from in vitro neuroprotection assays. These values are based on typical results observed for related flavonoid compounds like vitexin and should be experimentally determined for this compound.

Table 1: Effect of this compound on Cell Viability and Oxidative Stress

ParameterAssayNeurotoxinThis compound ConcentrationExpected Outcome
Cell Viability MTT AssayH₂O₂ (100 µM)0 µM~50% viability
10 µMIncrease in viability
25 µMFurther increase in viability
50 µMSignificant increase in viability
Cytotoxicity LDH AssayH₂O₂ (100 µM)0 µMHigh LDH release
10 µMReduction in LDH release
25 µMFurther reduction in LDH release
50 µMSignificant reduction in LDH release
Intracellular ROS DCFH-DA AssayH₂O₂ (100 µM)0 µMHigh fluorescence intensity
10 µMDecrease in fluorescence
25 µMFurther decrease in fluorescence
50 µMSignificant decrease in fluorescence

Table 2: Effect of this compound on Apoptotic Markers and Signaling Pathways

ParameterAssayNeurotoxinThis compound ConcentrationExpected Outcome
Apoptosis Western BlotH₂O₂ (100 µM)0 µMHigh Bax/Bcl-2 ratio
(Bax/Bcl-2 ratio)10 µMDecreased Bax/Bcl-2 ratio
25 µMFurther decreased ratio
50 µMSignificantly decreased ratio
Western BlotH₂O₂ (100 µM)0 µMHigh Cleaved Caspase-3
(Cleaved Caspase-3)10 µMDecreased Cleaved Caspase-3
25 µMFurther decreased levels
50 µMSignificantly decreased levels
PI3K/Akt Pathway Western BlotH₂O₂ (100 µM)0 µMLow p-Akt/Akt ratio
(p-Akt/Akt ratio)10 µMIncreased p-Akt/Akt ratio
25 µMFurther increased ratio
50 µMSignificantly increased ratio
Nrf2 Pathway Western BlotH₂O₂ (100 µM)0 µMLow Nuclear Nrf2
(Nuclear Nrf2)10 µMIncreased Nuclear Nrf2
25 µMFurther increased levels
50 µMSignificantly increased levels

Experimental Protocols

Cell Culture and Induction of Neurotoxicity

1.1. Cell Line Maintenance

  • Cell Line: SH-SY5Y (human neuroblastoma cell line) is a widely used model for neuroprotection studies.[9]

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture: Passage cells every 3-4 days or when they reach 80-90% confluency.

1.2. Induction of Neurotoxicity

This protocol describes the use of hydrogen peroxide (H₂O₂) to induce oxidative stress-mediated neurotoxicity.[10][11][12][13]

  • Seed SH-SY5Y cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for Western blotting) at a density of 1 x 10⁴ cells/cm².

  • Allow cells to adhere and grow for 24 hours.

  • Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 25, 50 µM) for 2 hours. Include a vehicle control (e.g., DMSO).

  • After pre-treatment, add H₂O₂ to the culture medium to a final concentration of 100 µM to induce oxidative stress.

  • Include a control group of untreated cells and a group treated with H₂O₂ only.

  • Incubate the cells for 24 hours before proceeding with subsequent assays.

Cell Viability and Cytotoxicity Assays

2.1. MTT Assay for Cell Viability [9][11]

  • After the 24-hour treatment period, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well of the 96-well plate.

  • Incubate the plate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express cell viability as a percentage relative to the untreated control cells.

2.2. LDH Assay for Cytotoxicity [9][11]

  • After the treatment period, carefully collect the cell culture supernatant.

  • Use a commercial Lactate Dehydrogenase (LDH) cytotoxicity assay kit and follow the manufacturer's instructions.

  • Typically, the supernatant is incubated with a reaction mixture.

  • Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

  • Calculate cytotoxicity as a percentage of the positive control (H₂O₂-treated cells).

Measurement of Intracellular Reactive Oxygen Species (ROS)

3.1. DCFH-DA Assay [9]

  • Following treatment, wash the cells with phosphate-buffered saline (PBS).

  • Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in a serum-free medium for 30 minutes at 37°C in the dark.

  • Wash the cells again with PBS to remove excess dye.

  • Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

Western Blot Analysis for Apoptosis and Signaling Pathways

4.1. Protein Extraction [2][14]

  • After treatment in 6-well plates, wash the cells with ice-cold PBS.

  • Lyse the cells in 100 µL of RIPA buffer containing protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein and determine the protein concentration using a BCA protein assay.

4.2. Western Blotting [2][14]

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

    • Bcl-2

    • Bax

    • Cleaved Caspase-3

    • Phospho-Akt (Ser473)

    • Total Akt

    • Nrf2

    • Lamin B (for nuclear fraction)

    • β-actin (as a loading control)

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Visualizations

experimental_workflow cluster_culture Cell Culture & Treatment cluster_assays Assessment of Neuroprotection cluster_analysis Mechanism of Action start Seed SH-SY5Y Cells pretreat Pre-treat with This compound start->pretreat induce Induce Neurotoxicity (e.g., H2O2) pretreat->induce viability Cell Viability Assays (MTT, LDH) induce->viability ros Oxidative Stress Assay (DCFH-DA) induce->ros western Western Blot Analysis induce->western apoptosis Apoptosis Markers (Bcl-2, Bax, Caspase-3) western->apoptosis pi3k PI3K/Akt Pathway (p-Akt, Akt) western->pi3k nrf2 Nrf2 Pathway (Nuclear Nrf2) western->nrf2

Caption: Experimental workflow for assessing the neuroprotective effect of this compound.

signaling_pathways cluster_pi3k PI3K/Akt Survival Pathway cluster_nrf2 Nrf2 Antioxidant Pathway vitexin_pi3k This compound pi3k PI3K vitexin_pi3k->pi3k akt Akt pi3k->akt p_akt p-Akt (Active) akt->p_akt Phosphorylation apoptosis_inhibition Inhibition of Apoptosis (Increased Bcl-2/Bax ratio) p_akt->apoptosis_inhibition Inhibits survival Neuronal Survival apoptosis_inhibition->survival vitexin_nrf2 This compound keap1_nrf2 Keap1-Nrf2 (Cytosol) vitexin_nrf2->keap1_nrf2 Inhibits Keap1 binding nrf2_nuc Nrf2 (Nucleus) keap1_nrf2->nrf2_nuc Nrf2 Translocation are ARE (Antioxidant Response Element) nrf2_nuc->are Binds to antioxidant_genes Antioxidant Gene Expression (e.g., HO-1, SOD) are->antioxidant_genes Activates ros_reduction Reduced Oxidative Stress antioxidant_genes->ros_reduction

Caption: Proposed signaling pathways for the neuroprotective action of this compound.

References

Application Notes: Vitexin-4''-o-glucoside in Oxidative Stress Cell Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vitexin-4''-o-glucoside (VOG) is a flavonoid glycoside naturally found in various plants, recognized for its potent antioxidant and anti-inflammatory properties.[1][2][3] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1][4] VOG has emerged as a compound of significant interest for its capacity to protect cells from oxidative damage by scavenging free radicals and modulating key signaling pathways.[1][5] These application notes provide detailed protocols for utilizing VOG in cellular models of oxidative stress, offering a framework for researchers, scientists, and drug development professionals to investigate its therapeutic potential.

Mechanism of Action: The Nrf2 Signaling Pathway

A primary mechanism through which this compound exerts its protective effects is by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) signaling pathway.[6][7] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[8] Upon exposure to oxidative stress, VOG can disrupt the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the ARE in the promoter regions of various antioxidant genes.[6][9] This binding initiates the transcription of a suite of protective enzymes, including heme oxygenase-1 (HO-1) and superoxide (B77818) dismutase (SOD), which enhance the cell's capacity to neutralize ROS and mitigate damage.[6][10]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VOG This compound Keap1_Nrf2 Keap1-Nrf2 Complex VOG->Keap1_Nrf2 Promotes dissociation ROS Oxidative Stress (e.g., H₂O₂) ROS->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Transcription Gene Transcription ARE->Transcription Antioxidant_Enzymes Antioxidant Proteins (HO-1, SOD, etc.) Transcription->Antioxidant_Enzymes

Caption: Nrf2 signaling pathway activation by this compound.

Experimental Workflow

A typical workflow for assessing the protective effects of this compound in an oxidative stress cell model involves several key stages: cell culture, induction of oxidative stress, treatment with VOG, and subsequent analysis using various biochemical assays.

Experimental_Workflow cluster_assays start Start cell_seeding 1. Cell Seeding & Culture (e.g., 24h incubation) start->cell_seeding pretreatment 2. Pre-treatment with VOG (Various concentrations) cell_seeding->pretreatment stress 3. Induction of Oxidative Stress (e.g., H₂O₂, TBHP for 4h) pretreatment->stress assays 4. Downstream Assays stress->assays viability Cell Viability (MTT Assay) assays->viability ros_level ROS Levels (DCFH-DA Assay) assays->ros_level enzyme_activity Antioxidant Enzymes (SOD, GSH-Px Assays) assays->enzyme_activity protein_exp Protein Expression (Western Blot for Nrf2) assays->protein_exp end End viability->end ros_level->end enzyme_activity->end protein_exp->end

Caption: General experimental workflow for studying VOG in oxidative stress models.

Data Presentation

The protective effects of this compound against oxidative stress have been quantified in various cell models. The data below summarizes key findings.

Table 1: Effect of this compound on Cell Viability

Cell Line Oxidative Stressor VOG Concentration Outcome
hADSCs 500 μM H₂O₂ 120 μM Significantly ameliorated toxicity and apoptosis effects.[11]
ECV-304 tert-butyl hydroperoxide (TBHP) 128 µmol/L Effectively protected cells against cytotoxicity.[12]
Human Melanocytes (PIG1) H₂O₂ Not specified Inhibited H₂O₂-induced apoptosis and promoted proliferation.[6]

| HUVECs | High Glucose (HG) | Not specified | Inhibited proliferation and apoptosis of HG-mediated HUVECs.[7] |

Table 2: Effect of this compound on Oxidative Stress Markers & Antioxidant Enzymes

Cell Line Oxidative Stressor VOG Concentration Marker/Enzyme Outcome
ECV-304 TBHP 128 µmol/L MDA Significantly decreased production.[12]
ECV-304 TBHP 128 µmol/L SOD Increased activity.[12]
Human Melanocytes (PIG1) H₂O₂ Not specified ROS Decreased expression.[6]
Human Melanocytes (PIG1) H₂O₂ Not specified HO-1, SOD Upregulated expression.[6]
AML-12 (in vivo) Acetaminophen 30 & 60 mg/kg MDA Decreased liver content.[13]

| AML-12 (in vivo) | Acetaminophen | 30 & 60 mg/kg | SOD, CAT | Improved liver activities.[13] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. Note that specific parameters may need optimization depending on the cell line and experimental conditions.

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol measures cell metabolic activity, which is an indicator of cell viability.[14] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[15][16]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours under standard conditions (37°C, 5% CO₂).[15]

  • Treatment: Remove the culture medium and treat the cells with various concentrations of VOG for a predetermined time (e.g., 24 hours). Include untreated controls.

  • Induction of Oxidative Stress: After VOG pre-treatment, expose the cells to an oxidative stressor (e.g., H₂O₂ or TBHP) for a specified duration (e.g., 4 hours).[11]

  • MTT Addition: Remove the treatment medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

  • Incubation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing for the formation of formazan crystals.[15]

  • Solubilization: Carefully remove the MTT solution. Add 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker.[15] Measure the absorbance at a test wavelength of 490-570 nm using a microplate reader.[15] A reference wavelength of ~630 nm can be used to correct for background absorbance.

  • Calculation: Cell viability is expressed as a percentage relative to the untreated control cells.

Protocol 2: Measurement of Intracellular ROS (DCFH-DA Assay)

This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure total intracellular ROS.[4] Inside the cell, esterases cleave the diacetate group, and ROS oxidize the resulting DCFH to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[17][18]

  • Cell Seeding and Treatment: Seed cells in a dark, clear-bottomed 96-well plate (or other suitable vessel) and treat with VOG and an oxidative stressor as described in Protocol 1.[19]

  • Preparation of DCFH-DA Solution: Prepare a 10-25 µM working solution of DCFH-DA by diluting a stock solution (e.g., 10 mM in DMSO) in pre-warmed serum-free medium (e.g., DMEM).[4][18] This solution must be prepared fresh and protected from light.[4]

  • Staining: Remove the treatment medium and wash the cells once with warm serum-free medium.[4] Add 100 µL of the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.[17][20]

  • Washing: Remove the DCFH-DA solution and wash the cells gently with PBS or serum-free medium to remove excess probe.[20]

  • Fluorescence Measurement: Add 100 µL of PBS to each well.[20] Immediately measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[17][20] Alternatively, visualize cells using a fluorescence microscope.[4]

  • Data Analysis: Subtract the background fluorescence of non-treated cells from all other values. The fluorescence intensity is directly proportional to the level of intracellular ROS.[20]

Protocol 3: Superoxide Dismutase (SOD) Activity Assay

This protocol describes a colorimetric method to determine SOD activity. The assay measures the inhibition of the reduction of a tetrazolium salt (like WST-1 or NBT) by superoxide radicals generated by a xanthine/xanthine oxidase system.[21][22]

  • Sample Preparation (Cell Lysate):

    • Culture and treat cells as previously described.

    • Wash cells with ice-cold PBS and lyse them in an appropriate lysis buffer (e.g., 0.1 M Tris-HCl, pH 7.4, with 0.5% Triton™ X-100 and protease inhibitors) on ice.[23]

    • Centrifuge the lysate at 14,000 x g for 5 minutes at 4°C.[23]

    • Collect the supernatant, which contains the total SOD activity, and determine its protein concentration (e.g., via Bradford or BCA assay).

  • Assay Procedure (using a commercial kit is recommended):

    • Prepare a standard curve using the provided SOD standard.

    • In a 96-well plate, add the appropriate volume of cell lysate (e.g., 20 µL) to the sample wells.[22]

    • Add 200 µL of the WST working solution to each well (standards and samples).

    • Initiate the reaction by adding 20 µL of the enzyme working solution (Xanthine Oxidase) to each well.[22]

    • Incubate the plate at 37°C for 20-30 minutes.[22][23]

  • Measurement: Read the absorbance at 450 nm using a microplate reader.[22][23]

  • Calculation: Calculate the percentage inhibition rate for each sample. The SOD activity is determined by comparing the sample's inhibition rate to the standard curve. One unit of SOD is typically defined as the amount of enzyme that inhibits the reaction by 50%.[22]

Protocol 4: Nrf2 Nuclear Translocation (Western Blot)

This protocol determines the levels of Nrf2 protein in the cytoplasmic and nuclear fractions of cells to assess its translocation upon treatment with VOG.

  • Cell Culture and Treatment: Grow and treat cells in larger format dishes (e.g., 100 mm) to obtain sufficient protein.

  • Nuclear and Cytoplasmic Extraction:

    • After treatment, harvest the cells and perform subcellular fractionation using a commercial nuclear extraction kit according to the manufacturer's protocol.[24] This is critical for separating cytoplasmic proteins from nuclear proteins.

    • Determine the protein concentration of both the cytoplasmic and nuclear fractions.

  • SDS-PAGE:

    • Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-polyacrylamide gel (e.g., 10%).[9][25]

    • Perform electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with a blocking buffer (e.g., 3-5% BSA or non-fat milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[25]

    • Incubate the membrane with a primary antibody specific for Nrf2 overnight at 4°C.[8][25]

    • Wash the membrane multiple times with TBST.[25]

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[25]

  • Detection:

    • Wash the membrane again with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate to the blot.[25]

    • Capture the signal using a CCD-based imager.[25]

  • Analysis:

    • Analyze the band intensity using image analysis software.

    • To ensure proper fractionation and equal loading, probe the same membrane for loading controls: β-actin or GAPDH for the cytoplasmic fraction and Lamin B or Histone H3 for the nuclear fraction.[26] An increase in the Nrf2 band intensity in the nuclear fraction relative to the control indicates translocation.

References

Vitexin-4''-o-glucoside as a standard for phytochemical analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Vitexin-4''-O-glucoside is a flavonoid glycoside naturally occurring in various medicinal plants, including species of Crataegus (Hawthorn) and Passiflora (Passionflower). As a C-glycosylflavone, it exhibits a range of biological activities, including antioxidant and anti-inflammatory properties. Its distinct chemical structure and presence in botanicals of high medicinal value make it an important analytical standard for the quality control, standardization, and phytochemical analysis of raw plant materials, extracts, and finished herbal products. This document provides detailed application notes and protocols for the use of this compound as a reference standard in phytochemical research and drug development.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a reference standard is fundamental for its proper handling, storage, and use in analytical method development.

PropertyValue
Molecular Formula C₂₇H₃₀O₁₅
Molecular Weight 594.52 g/mol
CAS Number 178468-00-3
Appearance Light yellow to yellow powder
Purity Typically ≥95%
Solubility Soluble in DMSO, pyridine, methanol (B129727), and ethanol. Sparingly soluble in aqueous buffers.
Storage Store at -20°C in a tightly sealed container, protected from light.
UV/Vis Maximum (λmax) 216, 271, 335 nm

Quantitative Data Summary

The concentration of this compound can vary significantly among different plant species and even within different parts of the same plant. The following table summarizes reported quantitative data from various sources.

Plant Species/MatrixAnalytical MethodConcentration of this compoundReference(s)
Crataegus pinnatifida Bge. var. major leavesHPLC-UVVaries with growth stage[1]
Rat Plasma (after oral administration)HPLC-UV5-450 µg/mL (Linear range)[2]
Rat Plasma (after IV administration of HLF)UPLC-ESI-MS/MS10-40,000 ng/mL (Linear range)

HLF: Hawthorn Leaves Flavonoids

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification in Rat Plasma

This protocol is adapted from a pharmacokinetic study and is suitable for the quantification of this compound in a biological matrix.[2]

4.1.1. Sample Preparation

  • To 100 µL of rat plasma, add 20 µL of internal standard solution (e.g., hesperidin).

  • Add 300 µL of methanol to precipitate proteins.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a 20 µL aliquot into the HPLC system.

4.1.2. Chromatographic Conditions

  • Instrument: High-Performance Liquid Chromatography system with UV detection.

  • Column: Diamonsil C18 (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Methanol : 0.5% Aqueous Phosphoric Acid (45:55, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection Wavelength: 330 nm.

  • Injection Volume: 20 µL.

4.1.3. Method Validation Parameters

  • Linearity: 5-450 µg/mL in rat plasma.[2]

  • Precision (RSD): Intra-day ≤ 4.1%, Inter-day ≤ 2.0%.[2]

  • Extraction Recovery: 98.74% ± 0.44%.[2]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Quantification in Rat Plasma

This method offers higher sensitivity and selectivity for the analysis of this compound in complex biological matrices.

4.2.1. Sample Preparation

  • Protein precipitation of plasma samples with methanol.

4.2.2. Chromatographic and Mass Spectrometric Conditions

  • Instrument: UPLC system coupled with a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: ACQUITY UPLC BEH C18 (e.g., 1.7 µm particle size).

  • Mobile Phase: Gradient elution with acetonitrile (B52724) and water (containing 0.1% formic acid).

  • Flow Rate: 0.20 mL/min.

  • Detection: Multiple Reaction Monitoring (MRM) mode.

  • MRM Transition: m/z 593.1 → 413.2.[3]

4.2.3. Method Validation Parameters

  • Linearity: 10-40,000 ng/mL for this compound.

High-Performance Thin-Layer Chromatography (HPTLC) for Quantification of Vitexin (B1683572) (as a related compound)

4.3.1. Sample and Standard Preparation

  • Standard Solution: Prepare a stock solution of this compound (e.g., 100 µg/mL) in methanol. Prepare a series of working standard solutions by diluting the stock solution.

  • Sample Solution: Extract the plant material (e.g., ethanolic extract of leaf powder) and dissolve the dried extract in methanol to a known concentration.

4.3.2. Chromatographic Conditions

  • Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F₂₅₄.

  • Mobile Phase (for Vitexin): Ethyl acetate (B1210297) : Methanol : Distilled Water : Formic Acid (50:2:3:6, v/v/v/v).[4] An alternative for vitexin is Ethyl acetate: Formic acid: Water (9:1:1, v/v/v).[5] Note: This mobile phase will likely require optimization for this compound.

  • Application: Apply standard and sample solutions as bands using an automated applicator.

  • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.

  • Densitometric Analysis: Scan the plate in absorbance mode at a wavelength of 335 nm.

4.3.3. Method Validation Parameters (for Vitexin)

  • Linearity: 2.5–17.5 µg/mL.[4]

  • Precision (RSD): < 3%.[4]

  • Recovery: 98.3% - 103.0%.[4]

  • LOD: 0.290 µg/mL.[4]

  • LOQ: 0.879 µg/mL.[4]

Visualizations

Experimental Workflow for Phytochemical Analysis

G cluster_0 Sample Preparation cluster_1 Standard Preparation cluster_2 Chromatographic Analysis cluster_3 Data Analysis plant_material Plant Material (e.g., leaves) drying Drying plant_material->drying grinding Grinding to Powder drying->grinding extraction Solvent Extraction (e.g., Methanol, Ethanol) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (e.g., Rotary Evaporator) filtration->concentration hplc HPLC / UPLC / HPTLC concentration->hplc standard This compound Standard stock_solution Prepare Stock Solution (e.g., 1 mg/mL in Methanol) standard->stock_solution working_solutions Prepare Working Standard Solutions (Serial Dilutions) stock_solution->working_solutions working_solutions->hplc injection Injection of Samples and Standards hplc->injection separation Chromatographic Separation injection->separation detection Detection (e.g., UV, MS) separation->detection peak_integration Peak Identification and Integration detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification G cluster_pathway NF-κB Signaling Pathway IKK IKK Complex IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) Nucleus->Inflammatory_Genes activates Vitexin Vitexin Vitexin->IKK inhibits G cluster_pathway Nrf2-ARE Antioxidant Pathway Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 sequesters and promotes degradation Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant Gene Transcription (e.g., HO-1, SOD) ARE->Antioxidant_Genes activates Nucleus->ARE binds to Vitexin Vitexin Vitexin->Keap1 inhibits G cluster_pathway MAPK Signaling Pathway Stress_Stimuli Cellular Stress (e.g., Oxidative Stress) JNK JNK Stress_Stimuli->JNK p38 p38 Stress_Stimuli->p38 Phosphorylation_JNK p-JNK (activated) JNK->Phosphorylation_JNK phosphorylation Phosphorylation_p38 p-p38 (activated) p38->Phosphorylation_p38 phosphorylation Cellular_Response Inflammation & Apoptosis Phosphorylation_JNK->Cellular_Response Phosphorylation_p38->Cellular_Response VOG This compound VOG->Phosphorylation_JNK reduces VOG->Phosphorylation_p38 reduces

References

Application Notes and Protocols for the Enzymatic Synthesis of Vitexin-4''-o-glucoside Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitexin (B1683572), a C-glucoside flavone (B191248) found in various medicinal plants, exhibits a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.[1][2][3][4] However, its therapeutic potential is often limited by poor aqueous solubility, which can hinder bioavailability.[1][2][5][6] Enzymatic glycosylation presents a highly specific and efficient method to modify vitexin's structure, thereby enhancing its physicochemical properties and potential therapeutic applications. This document provides detailed application notes and protocols for the enzymatic synthesis of vitexin-4''-o-glucoside derivatives, focusing on two primary enzymatic strategies: glycosyltransferases and β-fructosidase.

Application Notes

The enzymatic synthesis of vitexin glucosides offers a promising avenue for the development of novel drug candidates with improved solubility and potentially enhanced biological activity.[1][2][5][6] Glycosyltransferases (GTs), particularly from bacterial sources, have demonstrated the ability to catalyze the transfer of a glucose moiety to the vitexin backbone, yielding derivatives such as vitexin-4'-O-β-glucoside and vitexin-5-O-β-glucoside.[1][2] These derivatives have been shown to possess significantly greater aqueous solubility compared to the parent vitexin molecule.[1][2]

Another effective approach involves the use of glycosidases, such as a solvent-stable β-fructosidase, in organic solvent systems.[5][6][7] This method can lead to high yields of novel vitexin glycosides, such as β-D-fructofuranosyl-(2→6)-vitexin, which has also demonstrated improved aqueous solubility and enhanced anti-tumor activity against human breast cancer cells.[5][6][7]

The choice of enzymatic system depends on the desired derivative and process considerations. Glycosyltransferase-based systems, while highly specific, often require an activated sugar donor like UDP-glucose.[2][6][8] In contrast, some glycosidase-based systems can utilize more readily available sugar donors like sucrose (B13894) in thermodynamically controlled reactions.[8] The protocols detailed below provide methodologies for both approaches.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the enzymatic synthesis of vitexin glucosides.

Table 1: Glycosylation of Vitexin by Various Enzymes

EnzymeSource OrganismProduct(s)Yield (%)
BtGT_16345Bacillus thuringiensis GA A07vitexin-4'-O-β-glucoside17.5
vitexin-5-O-β-glucoside18.6
BsGT110Bacillus subtilisvitexin-4'-O-β-glucoside13
BsUGT398Bacillus subtilisvitexin-4'-O-β-glucoside5
BsUGT489Bacillus subtilisvitexin-4'-O-β-glucoside8
β-fructosidaseArthrobacter nicotianaeβ-D-fructofuranosyl-(2→6)-vitexin>90
β-D-difructofuranosyl-(2→6)-vitexin-

Data compiled from multiple sources.[2][6][7]

Table 2: Optimal Reaction Conditions for Vitexin Glycosylation by BtGT_16345

ParameterOptimal Value
pH7.0
Temperature30 °C
Reaction Time24 h

Data from Chang et al., 2021.[2]

Table 3: Aqueous Solubility of Vitexin and its Glucoside Derivatives

CompoundSolubility (mg/mL) at pH 7
Vitexin~0.1
vitexin-4'-O-β-glucoside> 0.5
vitexin-5-O-β-glucoside> 0.5

Approximate values based on graphical data from Chang et al., 2021.[2]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of Vitexin-4'-O-β-glucoside and Vitexin-5-O-β-glucoside using Glycosyltransferase (BtGT_16345)

This protocol is adapted from the methodology described by Chang et al. (2021).[2]

Materials:

Procedure:

  • Prepare a stock solution of vitexin (20 mg/mL) in DMSO.

  • In a reaction vessel, combine the following components to the specified final concentrations:

    • Vitexin: 1 mg/mL (diluted from the stock solution)

    • BtGT_16345: 25 µg/mL

    • UDP-G: 10 mM

    • MgCl₂: 10 mM

    • Phosphate buffer (50 mM, pH 7.0) to the final volume.

  • Incubate the reaction mixture at 30 °C for 24 hours with gentle agitation.

  • To stop the reaction, add an equal volume of methanol to the reaction mixture.

  • Analyze the reaction products by HPLC to determine the conversion and yields of vitexin-4'-O-β-glucoside and vitexin-5-O-β-glucoside.

  • For purification, scale up the reaction volume and purify the products using preparative HPLC.

Visualization of Experimental Workflow:

G Protocol 1: Glycosyltransferase-Based Synthesis cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Vitexin_Stock Prepare Vitexin Stock (20 mg/mL in DMSO) Reaction_Mix Prepare Reaction Mixture: - Vitexin (1 mg/mL) - BtGT_16345 (25 µg/mL) - UDP-G (10 mM) - MgCl2 (10 mM) - Phosphate Buffer (pH 7.0) Vitexin_Stock->Reaction_Mix Incubation Incubate at 30°C for 24h Reaction_Mix->Incubation Quench Stop Reaction (add equal volume of Methanol) Incubation->Quench HPLC_Analysis HPLC Analysis (Determine Yield) Quench->HPLC_Analysis Purification Preparative HPLC (Product Purification) HPLC_Analysis->Purification Product Vitexin-4'-O-glucoside & Vitexin-5'-O-glucoside Purification->Product

Caption: Workflow for the enzymatic synthesis of vitexin glucosides using BtGT_16345.

Protocol 2: Enzymatic Synthesis of Vitexin Glycosides using Solvent-Stable β-fructosidase

This protocol is based on the methodology described by Xu et al. (2022).[7][8]

Materials:

  • Vitexin

  • Solvent-stable β-fructosidase (0.25 U/mL)

  • Sucrose (10% w/v)

  • Na₂HPO₄/KH₂PO₄ buffer (1/15 M, pH 6.47)

  • Ethyl acetate (B1210297)

  • Methanol

  • HPLC system

Procedure:

  • Prepare the reaction mixture in a suitable vessel containing:

    • Na₂HPO₄/KH₂PO₄ buffer (pH 6.47)

    • Ethyl acetate (50% v/v)

    • Sucrose (10% w/v)

    • Vitexin (1.5 g/L)

    • β-fructosidase (0.25 U/mL)

  • Incubate the reaction mixture at 35 °C for 24 hours with shaking at 180 rpm.

  • Stop the reaction by heating the mixture at 100 °C for 5 minutes.

  • For analysis, take a 100 µL aliquot of the reaction solution and add 900 µL of methanol to stop the enzyme activity.

  • Analyze the reaction products by HPLC to determine the yield of vitexin glycosides.

  • For product purification, the reaction mixture can be subjected to appropriate chromatographic techniques.

Visualization of Experimental Workflow:

G Protocol 2: β-fructosidase-Based Synthesis in Organic Solvent cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Reaction_Mix Prepare Reaction Mixture in 50% Ethyl Acetate: - Vitexin (1.5 g/L) - β-fructosidase (0.25 U/mL) - Sucrose (10% w/v) - Phosphate Buffer (pH 6.47) Incubation Incubate at 35°C for 24h with shaking Reaction_Mix->Incubation Heat_Inactivation Stop Reaction (Heat at 100°C for 5 min) Incubation->Heat_Inactivation HPLC_Analysis HPLC Analysis (Determine Yield) Heat_Inactivation->HPLC_Analysis Purification Chromatographic Purification HPLC_Analysis->Purification Product β-D-fructofuranosyl-(2→6)-vitexin Purification->Product

Caption: Workflow for the enzymatic synthesis of vitexin glycosides using β-fructosidase.

Conclusion

The enzymatic synthesis of this compound and other derivatives represents a powerful strategy to overcome the solubility limitations of vitexin, thereby enhancing its potential for pharmaceutical development. The protocols provided herein offer robust starting points for researchers to produce these valuable compounds. Further optimization of reaction conditions and exploration of a wider range of enzymes could lead to the discovery of novel vitexin derivatives with even more desirable pharmacological profiles. The improved properties of these synthesized glucosides warrant further investigation into their mechanisms of action and in vivo efficacy.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Vitexin-4''-o-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vitexin-4''-o-glucoside. The focus is on addressing the challenges associated with its low aqueous solubility and providing actionable strategies to improve it for experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the documented aqueous solubility of this compound?

This compound is characterized as sparingly soluble in aqueous buffers.[1][2] For practical laboratory use, a stock solution can be prepared by first dissolving the compound in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) at a concentration of approximately 1 mg/mL.[1][2] For aqueous experimental media, this stock solution can be diluted. For instance, a 1:1 solution of DMSO and phosphate-buffered saline (PBS, pH 7.2) can achieve a this compound concentration of about 0.50 mg/mL.[1][2] It is advisable to use freshly prepared aqueous solutions, as storage for more than one day is not recommended.[1]

Q2: My this compound is not dissolving in my aqueous buffer for cell culture experiments. What can I do?

This is a common issue due to the compound's low aqueous solubility. Here's a troubleshooting guide:

  • Initial Dissolution in Organic Solvent: First, dissolve the this compound in a water-miscible organic solvent such as DMSO.[1]

  • Stepwise Dilution: Gradually add the DMSO stock solution to your pre-warmed aqueous buffer while vortexing or stirring to avoid precipitation.

  • Final Solvent Concentration: Ensure the final concentration of the organic solvent in your experimental medium is low (typically <0.5%) to avoid solvent-induced cellular toxicity.

  • Warming: Gently warming the buffer to 37°C may aid in dissolution.

Q3: Why is improving the aqueous solubility of this compound important for my research?

Enhanced aqueous solubility is crucial for several reasons:

  • Improved Bioavailability: For in vivo studies, higher solubility can lead to better absorption and bioavailability, resulting in more reliable and reproducible pharmacokinetic and pharmacodynamic data.

  • Accurate In Vitro Assays: In cell-based assays, poor solubility can lead to compound precipitation, resulting in inaccurate concentration-response curves and misleading results. This is particularly critical when studying signaling pathways like the PI3K/Akt pathway, where precise dosing is essential.

  • Formulation Development: For therapeutic applications, adequate solubility is a prerequisite for developing viable oral or parenteral drug formulations.

Q4: Are there advanced techniques to significantly improve the solubility of this compound for formulation development?

Yes, several formulation strategies have been successfully applied to the structurally similar compound, vitexin (B1683572), and are expected to be effective for this compound. These include:

  • Enzymatic Glycosylation: Attaching additional sugar moieties can significantly increase aqueous solubility.[3]

  • Inclusion Complexation with Cyclodextrins: Encapsulating the molecule within cyclodextrin (B1172386) cavities can enhance its solubility and dissolution rate.[4][5]

  • Nanoformulations:

    • Antisolvent Precipitation and High-Pressure Homogenization: This technique reduces particle size to the nanometer range, thereby increasing the surface area and dissolution rate.[6]

    • Nanoemulsions: Incorporating the compound into the oil phase of a nanoemulsion can improve its solubility and permeability.[7]

    • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution.

Quantitative Data on Solubility Enhancement (Adapted from Vitexin Studies)

The following table summarizes the reported improvements in aqueous solubility and dissolution for the related compound, vitexin, using various techniques. These results provide a strong indication of the potential for similar enhancements with this compound.

TechniqueCarrier/MethodFold Increase in Solubility/Dissolution RateReference
Enzymatic Glycosylationβ-fructosidaseOver 100-fold increase in aqueous solubility for fructofuranosyl-vitexin derivatives.[6]
Inclusion Complexationβ-Cyclodextrin3-4 times higher dissolution rate within the first 10 minutes.
NanoformulationAntisolvent Precipitation & High-Pressure Homogenization5.58-fold higher dissolution rate compared to the raw drug.[3]
NanoemulsionMedium-chain triglyceride oilEncapsulation efficiency of 88-90%.[7]

Detailed Experimental Protocols (Adapted from Vitexin Studies)

Disclaimer: The following protocols are based on studies conducted with vitexin, a structurally similar flavonoid glycoside. Researchers should use these as a starting point and optimize the parameters for this compound.

Inclusion Complexation with β-Cyclodextrin

This method aims to encapsulate this compound within the hydrophobic cavity of β-cyclodextrin, a cyclic oligosaccharide, thereby increasing its apparent water solubility.

Materials:

  • This compound

  • β-Cyclodextrin

  • Deionized water

  • Ethanol

  • Magnetic stirrer with heating plate

  • Freeze-dryer

Protocol:

  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to β-cyclodextrin (a 1:1 molar ratio is a common starting point).

  • β-Cyclodextrin Solution: Dissolve the calculated amount of β-cyclodextrin in deionized water with stirring. Gentle heating may be required to facilitate dissolution.

  • This compound Solution: Dissolve the calculated amount of this compound in a minimal amount of ethanol.

  • Complexation: Slowly add the ethanolic solution of this compound to the aqueous β-cyclodextrin solution under continuous stirring.

  • Equilibration: Allow the mixture to stir at room temperature for 24-48 hours to ensure the formation of the inclusion complex.

  • Lyophilization: Freeze the resulting solution and lyophilize it to obtain a solid powder of the inclusion complex.

Preparation of Nanoparticles by Antisolvent Precipitation and High-Pressure Homogenization

This technique reduces the particle size of this compound to the nanoscale, which significantly increases the surface area available for dissolution.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Poloxamer 188 (or another suitable stabilizer)

  • High-pressure homogenizer

  • Magnetic stirrer

Protocol:

  • Solvent Phase: Dissolve this compound in DMSO to prepare the solvent phase.[6]

  • Antisolvent Phase: Prepare an aqueous solution containing a stabilizer (e.g., 5% w/v Poloxamer 188).[6]

  • Precipitation: Under vigorous stirring, inject the solvent phase into the antisolvent phase. The volume ratio of antisolvent to solvent should be optimized (e.g., starting at 15:1).[6] This will cause the rapid precipitation of this compound as fine particles.

  • High-Pressure Homogenization: Subject the resulting suspension to high-pressure homogenization (e.g., 800 bar for 20 cycles) to further reduce the particle size and create a stable nanosuspension.[6]

  • Lyophilization (Optional): The nanosuspension can be lyophilized with a cryoprotectant (e.g., mannitol) to produce a solid nanoparticle powder.[6]

Visualizations

experimental_workflow cluster_IC Inclusion Complexation cluster_NP Nanoparticle Formulation IC_start This compound + β-Cyclodextrin IC_dissolve Dissolve in Ethanol & Water IC_start->IC_dissolve IC_mix Mix & Stir (24-48h) IC_dissolve->IC_mix IC_lyophilize Lyophilize IC_mix->IC_lyophilize IC_product Inclusion Complex Powder IC_lyophilize->IC_product NP_start This compound NP_dissolve Dissolve in DMSO NP_start->NP_dissolve NP_precipitate Antisolvent Precipitation NP_dissolve->NP_precipitate NP_homogenize High-Pressure Homogenization NP_precipitate->NP_homogenize NP_product Nanosuspension/Nanoparticles NP_homogenize->NP_product

Caption: Experimental workflows for improving the solubility of this compound.

signaling_pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival mTOR->Proliferation Vitexin This compound (Improved Solubility) Vitexin->PI3K Inhibits Vitexin->Akt Inhibits

Caption: Vitexin targets the PI3K/Akt signaling pathway.

References

Technical Support Center: Optimizing Vitexin-4''-o-glucoside (V4G) Extraction from Hawthorn Leaves

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Vitexin-4''-o-glucoside (V4G) from hawthorn leaves.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for extracting this compound from hawthorn leaves?

A1: Ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and conventional solvent extraction are all effective methods. UAE and MAE are generally considered more efficient, offering higher yields in shorter extraction times compared to conventional methods.[1][2] The choice of method may depend on available equipment and desired scale of extraction.

Q2: Which solvents are most suitable for V4G extraction?

A2: Aqueous ethanol (B145695) and methanol (B129727) solutions are commonly used and have been shown to be effective.[2][3][4] The optimal concentration typically ranges from 40% to 70% ethanol or methanol in water.[3][4] The addition of a small amount of acid, such as acetic acid, can sometimes improve the extraction yield of flavonoids.[3]

Q3: How can I quantify the amount of V4G in my extract?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of V4G.[5] This technique allows for the separation and quantification of specific flavonoid glycosides in a complex plant extract.

Q4: What are the key parameters to optimize for maximizing V4G yield?

A4: The key parameters to optimize include:

  • Extraction Method: UAE, MAE, or conventional solvent extraction.

  • Solvent Composition: Type of solvent (e.g., ethanol, methanol) and its concentration in water.

  • Temperature: Higher temperatures can increase extraction efficiency, but excessive heat may degrade the target compound.

  • Time: Longer extraction times can increase yield, but there is a point of diminishing returns.

  • Solid-to-Liquid Ratio: A lower ratio (more solvent) generally improves extraction efficiency.

  • Microwave Power (for MAE): Higher power can accelerate extraction but risks overheating.[1]

  • Ultrasonic Power and Frequency (for UAE): These parameters influence the cavitation effect and thus extraction efficiency.

Q5: Can the pre-treatment of hawthorn leaves improve extraction yield?

A5: Yes, proper pre-treatment is crucial. Leaves should be dried to a low moisture content and then ground into a fine powder to increase the surface area available for solvent interaction, which significantly improves extraction efficiency.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low V4G Yield 1. Suboptimal Extraction Parameters: Incorrect solvent concentration, temperature, or time. 2. Inadequate Sample Preparation: Insufficiently ground leaves, high moisture content. 3. Inefficient Extraction Method: Conventional methods may yield less than modern techniques. 4. Degradation of V4G: Excessive heat or prolonged exposure to light.1. Optimize Parameters: Systematically vary one parameter at a time (e.g., solvent concentration from 40-70%) to find the optimal conditions for your setup. Refer to the data tables below for guidance. 2. Improve Preparation: Ensure leaves are thoroughly dried and ground to a fine, consistent powder. 3. Consider Advanced Methods: If possible, utilize Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) for potentially higher yields. 4. Control Conditions: Maintain a stable extraction temperature and protect the extract from direct light.
Inconsistent Results 1. Variability in Plant Material: Differences in the age, collection time, and storage of hawthorn leaves. 2. Inconsistent Experimental Procedure: Variations in extraction parameters between batches. 3. Instrumental Fluctuation: Issues with the performance of the extractor or analytical equipment (e.g., HPLC).1. Standardize Material: Use hawthorn leaves from the same source and batch for a series of experiments. 2. Maintain Consistency: Strictly adhere to the established experimental protocol for all extractions. 3. Calibrate and Maintain Equipment: Regularly calibrate and service all equipment to ensure reliable performance.
Presence of Impurities in the Extract 1. Co-extraction of other compounds: Solvents will extract a range of compounds from the plant material. 2. Degradation Products: High temperatures or improper storage can lead to the breakdown of V4G and other compounds.1. Purification Steps: Employ post-extraction purification techniques such as column chromatography or solid-phase extraction (SPE) to isolate V4G. 2. Optimize Conditions: Use the mildest effective extraction conditions to minimize degradation. Store extracts in a cool, dark place.

Data Presentation: Comparison of Extraction Methods

Table 1: Influence of Extraction Method on Flavonoid Yield from Hawthorn

Extraction MethodSolventTemperature (°C)Time (min)Total Flavonoid Yield (mg/g DW)Reference
Ultrasound-Assisted50% EthanolRoom Temp30Higher than other methods[4]
Microwave-Assisted50% Ethanol--High[4]
Maceration50% Ethanol--Lower than UAE & MAE[4]
Soxhlet50% Ethanol--Lower than UAE & MAE[4]

Note: This table provides a qualitative comparison based on the referenced study. Quantitative values can vary significantly based on specific experimental conditions.

Table 2: Optimal Conditions for Flavonoid Extraction from Hawthorn Leaves

MethodParameterOptimal ValueFlavonoid YieldReference
Ultrasound-Assisted Aqueous Two-Phase SystemSolid-to-liquid ratio1:372.87%[6]
Ultrasonic time40 min[6]
Ultrasonic power360 W[6]
Ultrasonic temperature65°C[6]
Microwave-Assisted ExtractionMicrowave Intensity1886.5 MHz-[7]
Radiation Time10 min[7]
Extraction Temperature93.5°C[7]
Solid-Liquid Ratio1:24[7]
Ethanol Concentration54%[7]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of V4G

1. Sample Preparation:

  • Dry hawthorn leaves at 60°C until constant weight.
  • Grind the dried leaves into a fine powder (e.g., 40-60 mesh).

2. Extraction:

  • Weigh 1.0 g of the powdered hawthorn leaves and place it in a 50 mL flask.
  • Add 20 mL of 60% ethanol (ethanol:water, 60:40 v/v).
  • Place the flask in an ultrasonic bath.
  • Set the ultrasonic power to 300 W and the temperature to 60°C.
  • Extract for 30 minutes.

3. Post-Extraction:

  • Centrifuge the mixture at 4000 rpm for 10 minutes.
  • Collect the supernatant.
  • Filter the supernatant through a 0.45 µm membrane filter.
  • The filtrate is now ready for HPLC analysis.

Protocol 2: Microwave-Assisted Extraction (MAE) of V4G

1. Sample Preparation:

  • Prepare the hawthorn leaves as described in the UAE protocol.

2. Extraction:

  • Weigh 1.0 g of the powdered hawthorn leaves and place it in a microwave-safe extraction vessel.
  • Add 20 mL of 50% ethanol.
  • Place the vessel in a microwave extractor.
  • Set the microwave power to 500 W and the extraction time to 5 minutes.

3. Post-Extraction:

  • Allow the vessel to cool to room temperature.
  • Follow the same centrifugation and filtration steps as described in the UAE protocol.

Visualizations

Signaling Pathway

G cluster_NFkB Cytoplasm LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 PI3K_Akt_pathway PI3K/Akt Pathway TLR4->PI3K_Akt_pathway TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK MAPK_pathway MAPK Pathway (p38, JNK, ERK) TRAF6->MAPK_pathway IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Induces Transcription HawthornFlavonoids Hawthorn Flavonoids (incl. V4G) HawthornFlavonoids->IKK Inhibits HawthornFlavonoids->MAPK_pathway Modulates HawthornFlavonoids->PI3K_Akt_pathway Modulates MAPK_pathway->Nucleus PI3K_Akt_pathway->IKK

Caption: Anti-inflammatory signaling pathways modulated by hawthorn flavonoids.

Experimental Workflow

G start Start prep Sample Preparation (Drying & Grinding Hawthorn Leaves) start->prep extraction Extraction (UAE, MAE, or Conventional) prep->extraction centrifuge Centrifugation extraction->centrifuge filter Filtration (0.45 µm filter) centrifuge->filter hplc HPLC Analysis (Quantification of V4G) filter->hplc data Data Analysis (Yield Calculation) hplc->data end End data->end

Caption: General experimental workflow for V4G extraction and quantification.

Logical Relationship

G goal Goal: Maximize V4G Extraction Yield params Key Extraction Parameters goal->params method Extraction Method params->method solvent Solvent Composition params->solvent temp Temperature params->temp time Time params->time ratio Solid:Liquid Ratio params->ratio power Power (UAE/MAE) params->power optimization Optimization Process method->optimization solvent->optimization temp->optimization time->optimization ratio->optimization power->optimization analysis Analysis & Validation (HPLC) optimization->analysis analysis->goal Feedback Loop

Caption: Logical relationship for optimizing V4G extraction.

References

Technical Support Center: Analysis of Vitexin-4''-o-glucoside by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Vitexin-4''-o-glucoside.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS analysis of this compound, focusing on the mitigation of matrix effects.

Question: I am observing significant ion suppression for this compound in my plasma samples. How can I identify and mitigate this?

Answer:

Ion suppression is a common matrix effect in LC-MS analysis, particularly when analyzing complex biological samples like plasma. It occurs when co-eluting endogenous components from the matrix interfere with the ionization of the target analyte, leading to a decreased signal intensity.

1. Identification of Ion Suppression:

A post-column infusion experiment is a reliable method to identify regions of ion suppression in your chromatogram.[1] This involves infusing a standard solution of this compound at a constant rate post-column while injecting a blank, extracted matrix sample. A dip in the baseline signal of the analyte at specific retention times indicates the presence of co-eluting interfering compounds.

2. Mitigation Strategies:

  • Sample Preparation: The most effective way to combat matrix effects is through rigorous sample cleanup.[2] Different techniques can be employed, each with its own advantages and disadvantages. A comparison of common methods is provided in the table below.

  • Chromatographic Separation: Optimizing your chromatographic method to separate this compound from interfering matrix components is crucial.[1] This can be achieved by adjusting the mobile phase composition, gradient profile, or using a column with a different selectivity.

  • Dilution: A simple approach is to dilute the sample, which can reduce the concentration of matrix components.[1] However, this may compromise the sensitivity of the assay if the analyte concentration is low.

  • Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for matrix effects. The SIL-IS will co-elute with the analyte and experience similar ion suppression, allowing for accurate quantification based on the analyte-to-IS peak area ratio.

The following diagram illustrates a troubleshooting workflow for addressing ion suppression:

TroubleshootingWorkflow start Start: Ion Suppression Suspected post_column_infusion Perform Post-Column Infusion Experiment start->post_column_infusion suppression_observed Ion Suppression Observed? post_column_infusion->suppression_observed no_suppression No Significant Suppression (Check other parameters: Instrument sensitivity, etc.) suppression_observed->no_suppression No optimize_sample_prep Optimize Sample Preparation (SPE, LLE, or PPT) suppression_observed->optimize_sample_prep Yes evaluate_prep Evaluate Matrix Effect (Post-extraction spike) optimize_sample_prep->evaluate_prep suppression_reduced Sufficient Reduction? evaluate_prep->suppression_reduced Yes optimize_chromatography Optimize Chromatographic Separation evaluate_prep->optimize_chromatography No use_is Use Stable Isotope-Labeled Internal Standard suppression_reduced->use_is optimize_chromatography->evaluate_prep end End: Matrix Effect Minimized use_is->end

Troubleshooting workflow for ion suppression.

Quantitative Data Summary

The choice of sample preparation is critical in minimizing matrix effects. The following table summarizes the recovery of this compound from rat plasma using different sample preparation techniques. Higher recovery generally indicates better removal of matrix interferences.

Sample Preparation MethodAnalyte Recovery (%)Relative Standard Deviation (%)Reference
Protein Precipitation (Methanol)92.68 - 95.74< 4[3]
Protein Precipitation (Methanol)98.740.44[4]

Note: While recovery data is a good indicator of the efficiency of a sample preparation method, a direct measurement of matrix effect (ion suppression/enhancement) by comparing the response of the analyte in a post-extraction spiked sample to that in a neat solution provides a more accurate assessment.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation (PPT)

This protocol is adapted from a validated method for the determination of this compound in rat plasma.[3][4][5]

Materials:

  • Rat plasma samples

  • Methanol (B129727) (HPLC grade)

  • Internal Standard (IS) solution (e.g., Hesperidin or Diphenhydramine)[4][5]

  • Vortex mixer

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • To 100 µL of plasma sample in a microcentrifuge tube, add a known amount of the internal standard solution.

  • Add 300 µL of cold methanol to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the sample at 10,000 x g for 10 minutes.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

  • Inject an aliquot of the filtered supernatant into the LC-MS system.

The following diagram outlines the protein precipitation workflow:

PPT_Workflow start Start: Plasma Sample add_is Add Internal Standard start->add_is add_methanol Add Cold Methanol add_is->add_methanol vortex Vortex for 1 min add_methanol->vortex centrifuge Centrifuge at 10,000 x g for 10 min vortex->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant filter Filter through 0.22 µm Syringe Filter collect_supernatant->filter inject Inject into LC-MS filter->inject end End: Analysis inject->end

References

Vitexin-4''-o-glucoside degradation products and identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with vitexin-4''-O-glucoside. The information below addresses common issues encountered during the analysis of its degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathway for this compound involves the cleavage of the O-glycosidic bond. As a flavonoid O-glycoside, it is susceptible to hydrolysis under acidic and enzymatic conditions, which results in the loss of the outer glucose moiety to yield vitexin (B1683572) (apigenin-8-C-glucoside). The C-glycosidic bond of the resulting vitexin is significantly more resistant to acid hydrolysis.[1] Under alkaline conditions, the aglycone (vitexin) itself is prone to degradation.

Q2: My UPLC-MS/MS results show a loss of 162 Da from the parent ion. What does this indicate?

A2: A neutral loss of 162 Da corresponds to the mass of a hexose (B10828440) sugar, which in this case is glucose. This is a strong indication that the O-glycosidic bond of this compound has been cleaved, resulting in the formation of its aglycone, vitexin. This is the expected primary degradation product under hydrolytic (acidic or enzymatic) conditions.

Q3: I am observing poor stability of this compound in my formulation. What are the likely causes?

A3: Poor stability is likely due to hydrolytic degradation. Key factors to investigate include:

  • pH: The compound is more susceptible to degradation in acidic and, particularly, alkaline conditions. Flavonoids are known to be highly labile under alkaline hydrolytic conditions.

  • Enzymatic Contamination: The presence of β-glucosidase enzymes can catalyze the hydrolysis of the O-glycosidic bond.[2]

  • Storage Conditions: While generally stable, prolonged exposure to non-optimal pH, temperature, or light could contribute to degradation. For long-term storage, it is recommended to keep the compound at -20°C or -80°C, protected from light.

Q4: How can I differentiate between this compound and its potential degradation product, vitexin, using HPLC?

A4: this compound is more polar than vitexin due to the additional glucose moiety. In a reversed-phase HPLC (RP-HPLC) system, this compound will have a shorter retention time than vitexin. By running standards for both compounds, you can confirm their respective peak elution times.

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatogram During Stability Studies
  • Problem: Additional peaks are appearing in the HPLC or UPLC chromatogram of a this compound sample undergoing a stability study.

  • Possible Cause & Solution:

Potential Cause Troubleshooting Steps
Hydrolytic Degradation 1. Identify the Peak: Analyze the new peak using mass spectrometry (MS). A peak with a mass corresponding to vitexin (m/z 431 [M-H]⁻) strongly suggests hydrolysis of the O-glycosidic bond. 2. Check pH: Measure the pH of your sample matrix. If it is acidic or alkaline, this is a likely cause. Consider adjusting the buffer to a more neutral pH if the experimental design allows. 3. Enzyme Activity: If the sample is from a biological matrix, consider enzymatic degradation. Heat-inactivating the sample or using enzyme inhibitors may be necessary.
Oxidative Degradation 1. Identify the Peak: Use high-resolution MS to determine the molecular formula of the new peak. An increase in mass, particularly by 16 Da (+O) or 32 Da (+2O), could indicate oxidation. 2. Protect from Oxygen: Purge samples and solvents with an inert gas like nitrogen or argon. Consider the addition of an antioxidant if it does not interfere with the analysis.
Photodegradation 1. Review Storage: Confirm that samples have been consistently protected from light. Use amber vials or wrap containers in aluminum foil. 2. Controlled Experiment: Expose a control sample to light while keeping another in the dark to confirm photosensitivity.
Issue 2: Inconsistent Quantification of this compound
  • Problem: The concentration of this compound varies significantly between replicate analyses or over a short period.

  • Possible Cause & Solution:

Potential Cause Troubleshooting Steps
Sample Preparation Instability 1. Assess Solvent Effects: this compound may have limited stability in certain aqueous solutions, especially if not buffered. It is soluble in DMSO and methanol (B129727).[2] For aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute it. Aqueous solutions should ideally be prepared fresh. 2. Temperature Effects: Keep samples cool (e.g., in an autosampler set to 4°C) during the analytical run to minimize degradation.
Incomplete Extraction 1. Optimize Extraction: If extracting from a complex matrix (e.g., plant material, biological fluid), ensure the extraction protocol is validated for efficiency. Sonication or vortexing may be required. 2. Check Recovery: Perform a recovery study by spiking a blank matrix with a known concentration of this compound to ensure your extraction method is effective.

Degradation Product Summary

The table below summarizes the expected and potential degradation products of this compound under various stress conditions.

Stress Condition Expected/Potential Degradation Products Mechanism
Acidic Hydrolysis Vitexin + GlucoseCleavage of the O-glycosidic bond.
Basic Hydrolysis Vitexin (intermediate), followed by cleavage of the flavonoid C-ring.Cleavage of the O-glycosidic bond, followed by degradation of the vitexin aglycone.
Oxidative (e.g., H₂O₂) Hydroxylated and/or ring-opened derivatives.Oxidation of the phenolic hydroxyl groups and the flavonoid ring system.
Photolytic (UV/Vis Light) Potential for radical-induced degradation or isomerization.Light-induced electronic excitation leading to bond cleavage or rearrangement.
Thermal Vitexin + Glucose (initial), further decomposition at high temperatures.Thermally induced hydrolysis and subsequent decomposition.
Enzymatic (β-glucosidase) Vitexin + GlucoseCatalytic cleavage of the O-glycosidic bond.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or DMSO at a concentration of 1 mg/mL.

  • Acidic Degradation: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Basic Degradation: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature for 30 minutes, 1, 2, and 4 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis. Due to the high lability of flavonoids in basic conditions, shorter time points are recommended.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Incubate at room temperature, protected from light, for 2, 8, and 24 hours.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette or clear vial to a photostability chamber (ICH Q1B option). Analyze at appropriate time intervals. A control sample should be kept in the dark at the same temperature.

  • Thermal Degradation: Store the solid compound and the stock solution in an oven at 60°C. Analyze at 1, 3, and 7 days.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating RP-HPLC method coupled with a UV/DAD and a mass spectrometer (see Protocol 2).

Protocol 2: UPLC-MS/MS Method for Identification of Degradation Products

This method is suitable for the separation and identification of this compound and its degradation products.

  • Instrumentation: UPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).

  • Column: ACQUITY UPLC BEH C18 (e.g., 100 mm × 2.1 mm, 1.7 µm).[2]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-10 min: 5% to 40% B

    • 10-12 min: 40% to 95% B

    • 12-14 min: 95% B

    • 14-15 min: 95% to 5% B

    • 15-18 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI), Negative and Positive.

    • Scan Mode: Full scan (m/z 100-1000) to detect all potential products.

    • MS/MS Mode: Product ion scan of the parent mass of this compound (m/z 593 [M-H]⁻) and expected degradants like vitexin (m/z 431 [M-H]⁻).

  • Key Mass Transitions for Monitoring:

    • This compound: m/z 593.1 → 413.2

    • Vitexin: m/z 431.2 → 311.2

Visualizations

Degradation_Pathway VOG This compound (m/z 593) Vitexin Vitexin (m/z 431) VOG->Vitexin Acidic Hydrolysis Enzymatic Hydrolysis (Loss of Glucose) RingCleavage Ring Cleavage Products Vitexin->RingCleavage Basic Hydrolysis

Caption: Primary hydrolytic degradation pathway of this compound.

Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis Acid Acidic HPLC RP-HPLC-UV/DAD Acid->HPLC Separation Base Basic Base->HPLC Separation Oxidative Oxidative Oxidative->HPLC Separation Photo Photolytic Photo->HPLC Separation Thermal Thermal Thermal->HPLC Separation MS UPLC-MS/MS HPLC->MS Mass Analysis ID Product Identification MS->ID Structure Elucidation VOG This compound (Stock Solution) VOG->Acid Apply Stress VOG->Base Apply Stress VOG->Oxidative Apply Stress VOG->Photo Apply Stress VOG->Thermal Apply Stress

Caption: Workflow for forced degradation and product identification.

References

Technical Support Center: Enhancing the Bioavailability of Vitexin-4''-o-glucoside Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of Vitexin-4''-o-glucoside formulations with enhanced bioavailability.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the oral delivery of this compound?

A1: The primary challenges for the oral delivery of this compound, a flavonoid glycoside, are its low aqueous solubility and extensive first-pass metabolism in the gastrointestinal tract.[1][2] Like its aglycone, vitexin (B1683572), it is poorly absorbed, leading to low oral bioavailability.[1]

Q2: What are the most promising strategies to enhance the bioavailability of this compound?

A2: Several formulation strategies have shown promise for improving the bioavailability of poorly soluble flavonoids like vitexin and its glycosides. These include:

  • Nanoformulations: Reducing particle size to the nanometer range can significantly increase the surface area, leading to enhanced dissolution rates.[1][3] Techniques include antisolvent precipitation with high-pressure homogenization and encapsulation in polymeric nanoparticles (e.g., chitosan, zein-pectin).

  • Amorphous Solid Dispersions: Dispersing the compound in a polymeric carrier in an amorphous state can prevent crystallization and improve solubility and dissolution.

  • Inclusion Complexes with Cyclodextrins: Encapsulating this compound within cyclodextrin (B1172386) molecules can increase its aqueous solubility and dissolution rate.[2]

Q3: How can I assess the in vitro intestinal permeability of my this compound formulation?

A3: The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[4][5] This assay uses a monolayer of differentiated Caco-2 cells to simulate the intestinal epithelial barrier. The apparent permeability coefficient (Papp) is determined to classify the compound's absorption potential.

Q4: What analytical techniques are suitable for characterizing this compound formulations?

A4: A combination of analytical techniques is essential for comprehensive characterization:

  • Particle Size and Zeta Potential: Dynamic Light Scattering (DLS) is used to determine the mean particle size, size distribution (Polydispersity Index, PDI), and zeta potential of nanoformulations, which indicates their stability.

  • Morphology: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the shape and surface characteristics of nanoparticles and solid dispersions.

  • Physical State: X-ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC) are crucial for determining the crystalline or amorphous nature of the drug within the formulation.[6]

  • Drug Loading and Encapsulation Efficiency: High-Performance Liquid Chromatography (HPLC) is typically used to quantify the amount of this compound in the formulation to determine the loading capacity and encapsulation efficiency.

  • Thermal Stability: Thermogravimetric Analysis (TGA) provides information on the thermal stability of the formulation.

Troubleshooting Guides

Nanoparticle Formulations
Issue Potential Cause(s) Troubleshooting Steps
Particle Aggregation - Insufficient stabilizer concentration.[1] - Inappropriate pH or ionic strength of the dispersion medium. - High drug concentration leading to instability.- Increase the concentration of the stabilizer (e.g., Poloxamer 188, chitosan). - Optimize the pH and ionic strength of the formulation. - Evaluate different drug-to-polymer ratios to find the optimal concentration.
Low Encapsulation Efficiency - Poor affinity between the drug and the polymer matrix. - Drug leakage during the preparation process. - High solubility of the drug in the external phase.- Select a polymer with better compatibility with this compound. - Optimize process parameters such as stirring speed, temperature, and solvent/antisolvent addition rate.[1] - For emulsion-based methods, choose an external phase in which the drug is poorly soluble.
Broad Particle Size Distribution (High PDI) - Inefficient homogenization. - Ostwald ripening (growth of larger particles at the expense of smaller ones). - Non-optimized formulation parameters.- Increase homogenization pressure and/or the number of cycles.[1] - Use a suitable stabilizer to prevent particle growth. - Systematically optimize formulation variables (e.g., drug concentration, polymer concentration, solvent-to-antisolvent ratio) using a design of experiments (DoE) approach.
Amorphous Solid Dispersions
Issue Potential Cause(s) Troubleshooting Steps
Recrystallization during Storage - Thermodynamic instability of the amorphous form. - Absorption of moisture. - Inadequate interaction between the drug and the polymer.- Select a polymer that has strong interactions (e.g., hydrogen bonding) with this compound. - Store the solid dispersion in a desiccator or with a desiccant to protect it from humidity. - Increase the drug-to-polymer ratio to ensure sufficient stabilization.
Incomplete Amorphization - High drug loading. - Inefficient solvent removal during preparation. - Poor miscibility between the drug and the polymer.- Reduce the drug loading in the formulation. - Ensure complete solvent removal by optimizing drying time and temperature. - Screen for polymers with better miscibility with the drug using techniques like film casting.
Phase Separation - Poor miscibility between the drug and the carrier. - High drug loading exceeding the solubility in the polymer.- Choose a carrier with a similar polarity to this compound. - Perform miscibility studies (e.g., using DSC) to determine the drug-polymer solubility. - Reduce the drug loading to a level below the saturation point in the polymer.

Data Summary

Table 1: Pharmacokinetic Parameters of Vitexin in Rats

ParameterIntravenous Administration (10 mg/kg)Oral Administration (30 mg/kg)
Cmax (µg/mL)-0.51 ± 0.015
tmax (min)-15.82 ± 0.172
t1/2β (min)46.01 ± 0.810-
MRT0→t (min)26.23 ± 1.5160.41 ± 5.41
CL (L/kg·min)0.031 ± 0.0350.71 ± 0.056
Absolute Bioavailability (F) -4.91 ± 0.761%

(Data sourced from Wang et al., 2012)

Table 2: Dissolution Rate Enhancement of Vitexin Nanoparticles

Time (min)Raw Vitexin (% Dissolved)Vitexin Nanoparticles (% Dissolved)
516.8593.94
3031.1796.58

(Data highlights a significant increase in the dissolution rate of vitexin when formulated as nanoparticles. Sourced from Gu et al., 2017)[1]

Experimental Protocols

Protocol 1: Preparation of this compound Nanoparticles by Antisolvent Precipitation and High-Pressure Homogenization

Objective: To prepare amorphous nanoparticles of this compound to enhance its dissolution rate.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Poloxamer 188

  • Deionized water

  • Magnetic stirrer

  • High-pressure homogenizer

  • Lyophilizer

Methodology:

  • Antisolvent Precipitation: a. Dissolve this compound in DMSO to prepare a concentrated solution (e.g., 25 mg/mL). b. In a separate beaker, place a specific volume of deionized water (antisolvent) and stir vigorously on a magnetic stirrer (e.g., 1500 rpm) at a controlled temperature (e.g., 4 °C). c. Slowly inject the drug solution into the antisolvent. The volume ratio of antisolvent to solvent should be optimized (e.g., 15:1). d. This compound will precipitate as fine particles. Continue stirring for a defined period to ensure complete precipitation.

  • High-Pressure Homogenization: a. Collect the suspension of precipitated particles. b. Add a stabilizer, such as Poloxamer 188 (e.g., 5% w/v), to the suspension to prevent particle aggregation. c. Homogenize the suspension using a high-pressure homogenizer at an optimized pressure (e.g., 1200 bar) for a specific number of cycles (e.g., 20 cycles).

  • Lyophilization: a. Freeze the resulting nanosuspension at a low temperature (e.g., -80 °C). b. Lyophilize the frozen suspension under vacuum to obtain a dry nanoparticle powder. c. Store the lyophilized powder in a desiccator.

Protocol 2: In Vitro Permeability Study using Caco-2 Cell Monolayers

Objective: To evaluate the intestinal permeability of a this compound formulation.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transwell® inserts (e.g., 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS)

  • Lucifer yellow

  • Test formulation of this compound

  • HPLC system for quantification

Methodology:

  • Cell Culture and Monolayer Formation: a. Culture Caco-2 cells in appropriate flasks. b. Seed the cells onto Transwell® inserts at a suitable density. c. Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test: a. Before the transport experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) using a voltmeter. b. Alternatively, perform a Lucifer yellow permeability assay. A low permeability of Lucifer yellow indicates a tight monolayer.

  • Transport Experiment (Apical to Basolateral): a. Wash the cell monolayers with pre-warmed HBSS. b. Add the this compound formulation dissolved in HBSS to the apical (AP) chamber. c. Add fresh HBSS to the basolateral (BL) chamber. d. Incubate the plates at 37 °C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the BL chamber and replace with fresh HBSS.

  • Sample Analysis: a. Quantify the concentration of this compound in the collected samples using a validated HPLC method.

  • Calculation of Apparent Permeability Coefficient (Papp): a. Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the flux of the drug across the monolayer (µg/s).

    • A is the surface area of the membrane (cm²).

    • C0 is the initial concentration of the drug in the AP chamber (µg/mL).

Visualizations

experimental_workflow Experimental Workflow for Enhancing Bioavailability cluster_formulation Formulation Development cluster_characterization Physicochemical Characterization cluster_evaluation In Vitro & In Vivo Evaluation Formulation Poorly Soluble This compound Nano Nanoformulation (e.g., Nanoparticles) Formulation->Nano ASD Amorphous Solid Dispersion Formulation->ASD CD Cyclodextrin Inclusion Complex Formulation->CD Size Particle Size & Zeta Potential (DLS) Nano->Size Morph Morphology (SEM/TEM) Nano->Morph State Physical State (XRD, DSC) ASD->State Diss In Vitro Dissolution CD->Diss Perm In Vitro Permeability (Caco-2 Assay) Size->Perm State->Diss Diss->Perm PK In Vivo Pharmacokinetics (Animal Model) Perm->PK Bio Enhanced Bioavailability PK->Bio

Caption: Workflow for developing and evaluating enhanced bioavailability formulations.

signaling_pathway Challenges in Oral Bioavailability of this compound cluster_challenges Key Bioavailability Barriers Oral Oral Administration of This compound Stomach Stomach Oral->Stomach Solubility Poor Aqueous Solubility Oral->Solubility Intestine Small Intestine Stomach->Intestine Enterocytes Enterocytes Intestine->Enterocytes Permeability Low Permeability Intestine->Permeability PortalVein Portal Vein Enterocytes->PortalVein Metabolism First-Pass Metabolism Enterocytes->Metabolism Liver Liver PortalVein->Liver Systemic Systemic Circulation Liver->Systemic Liver->Metabolism LowBio Low Bioavailability Systemic->LowBio

Caption: Major barriers limiting the oral bioavailability of this compound.

References

Troubleshooting low recovery of Vitexin-4''-o-glucoside during purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery during the purification of Vitexin-4''-o-glucoside.

Troubleshooting Guide: Low Recovery of this compound

This guide addresses common issues encountered during the purification of this compound, presented in a question-and-answer format to directly resolve specific experimental problems.

Question 1: My recovery of this compound is significantly lower than expected after column chromatography. What are the potential causes and how can I improve it?

Answer:

Low recovery after column chromatography is a frequent challenge, often attributable to several factors. Here’s a systematic approach to troubleshoot this issue:

  • Irreversible Adsorption to Stationary Phase: this compound, with its multiple hydroxyl groups, can irreversibly bind to active sites on silica (B1680970) gel.

    • Solution: Deactivate the silica gel by treating it with an acid wash or by using a less acidic stationary phase like celite. Alternatively, consider using a different stationary phase such as polyamide or a C18 reversed-phase silica gel, which are often better suited for separating polar flavonoid glycosides.[1]

  • Compound Degradation: The compound may be sensitive to the pH of the stationary phase or the solvents used. Flavonoid glycosides can be unstable under highly acidic or alkaline conditions.[2][3]

    • Solution: Ensure the pH of your mobile phase is within a stable range for this compound, typically between pH 4 and 7.[4] Avoid prolonged exposure to harsh conditions.

  • Inappropriate Solvent System: The polarity of the mobile phase may not be optimal for eluting the compound effectively.

    • Solution: Systematically optimize your solvent system. For silica gel chromatography, a gradient elution starting from a non-polar solvent and gradually increasing the polarity with solvents like ethyl acetate (B1210297) and methanol (B129727) is often effective. For example, a gradient of chloroform-methanol can be employed.[5]

  • Precipitation on the Column: Due to its limited solubility in certain organic solvents, the compound might precipitate at the top of the column, especially if the crude extract is loaded in a solvent in which this compound is not highly soluble.

    • Solution: Dissolve the crude extract in a minimal amount of a solvent that ensures complete solubilization and is compatible with the initial mobile phase. If solubility is a major issue, consider a dry loading technique where the extract is adsorbed onto a small amount of silica gel before being loaded onto the column.

Question 2: I'm observing significant peak tailing and poor resolution during the HPLC purification of this compound, leading to impure fractions and low recovery of the pure compound. What should I do?

Answer:

Peak tailing and poor resolution are common issues in the HPLC of polar compounds like flavonoid glycosides. Here are the primary causes and their solutions:

  • Secondary Interactions with Residual Silanols: The free silanol (B1196071) groups on the surface of C18 columns can interact with the hydroxyl groups of this compound, causing peak tailing.

    • Solution: Add a small amount of an acidic modifier, such as 0.1% formic acid or phosphoric acid, to the mobile phase.[6][7] This suppresses the ionization of the silanol groups and minimizes these secondary interactions.

  • Column Overload: Injecting too much sample can saturate the column, leading to broad and tailing peaks.

    • Solution: Reduce the injection volume or dilute your sample.

  • Incompatible Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

  • Sub-optimal Mobile Phase Composition: The mobile phase may not be optimized for separating this compound from closely related impurities.

    • Solution: Optimize the gradient profile of your mobile phase (e.g., acetonitrile (B52724)/methanol and water). A shallower gradient can often improve the resolution of closely eluting compounds.

Question 3: My this compound seems to be degrading during the purification process. How can I minimize this?

Answer:

Degradation is a critical factor that can lead to low recovery. Key parameters to control are temperature and pH.

  • Temperature Sensitivity: Like many natural products, this compound can be sensitive to high temperatures.

    • Solution: Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator at a controlled temperature (e.g., below 40-50°C). During storage of extracts and fractions, keep them at low temperatures (e.g., 4°C or -20°C) to prevent degradation.[8]

  • pH Instability: Flavonoid glycosides can undergo hydrolysis or rearrangement under acidic or alkaline conditions. Studies on similar flavonoids show that they are most stable in a slightly acidic to neutral pH range.[2][3][4]

    • Solution: Maintain the pH of your solutions, including extraction solvents and chromatographic mobile phases, within a range of 4-7. Buffering the mobile phase can help maintain a stable pH.

Frequently Asked Questions (FAQs)

Q1: What is the typical solubility of this compound in common laboratory solvents?

A1: this compound is sparingly soluble in water and non-polar organic solvents. It shows better solubility in polar organic solvents such as methanol, ethanol (B145695), and dimethyl sulfoxide (B87167) (DMSO). For aqueous solutions, it's often necessary to first dissolve the compound in a small amount of DMSO and then dilute it with the aqueous buffer.[9]

Q2: Can I use macroporous resins for the initial enrichment of this compound?

A2: Yes, macroporous resins are an excellent choice for the initial clean-up and enrichment of flavonoid glycosides from crude plant extracts. Resins like HPD-400 have been shown to have good adsorption and desorption capacities for this compound, with recovery yields reported to be around 79.1%.[10]

Q3: What are the ideal storage conditions for purified this compound?

A3: To ensure long-term stability, purified this compound should be stored as a solid in a tightly sealed container, protected from light, and kept at a low temperature, such as -20°C.[1] If in solution, it is best to prepare fresh solutions for use. If storage in solution is necessary, it should be for a short period at -20°C or -80°C.

Data Presentation

Table 1: Reported Recovery Rates of this compound and Related Flavonoid Glycosides Using Different Purification Techniques.

CompoundPurification MethodStationary Phase/ResinElution/Mobile PhaseRecovery Rate (%)Reference
This compoundMacroporous Resin ChromatographyHPD-400Gradient of ethanol in water79.1[10]
Vitexin-2''-O-rhamnosideMacroporous Resin ChromatographyHPD-400Gradient of ethanol in water81.2[10]
This compoundHPLC (from plasma)C18Methanol-0.5% aqueous phosphoric acid98.74 (extraction recovery)[6]
This compoundSilica Gel Column ChromatographySilica Gel (200-260 mesh)Chloroform-Methanol gradientNot explicitly stated, but described as "high yield"[5]
Chrysin-7-O-glucosideExtraction and PurificationNot specifiedNot specified82.1[2]

Experimental Protocols

Protocol 1: Purification of this compound using Silica Gel Column Chromatography

This protocol is a general guideline and may require optimization based on the specific crude extract.

  • Preparation of the Stationary Phase:

    • Prepare a slurry of silica gel (e.g., 200-300 mesh) in the initial, least polar mobile phase solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture with a high chloroform ratio).

    • Carefully pour the slurry into a glass column plugged with cotton wool, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then drain the excess solvent until it is just level with the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude extract containing this compound in a minimal volume of the initial mobile phase.

    • Alternatively, for samples with poor solubility, perform a "dry loading": dissolve the extract in a suitable solvent (e.g., methanol), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully apply the dissolved sample or the silica-adsorbed sample to the top of the prepared column.

  • Elution:

    • Begin elution with the initial, low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., methanol in a chloroform:methanol system). A typical gradient could be from 100% chloroform to a final mixture of 80:20 chloroform:methanol.

    • Collect fractions of a fixed volume (e.g., 10-20 mL).

  • Fraction Analysis:

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.

    • Pool the fractions containing the pure compound.

  • Solvent Evaporation:

    • Evaporate the solvent from the pooled fractions using a rotary evaporator at a controlled temperature (≤ 45°C) to obtain the purified this compound.

Protocol 2: Preparative HPLC for Final Purification

This protocol is intended for the final polishing of partially purified this compound.

  • Column and Mobile Phase Preparation:

    • Use a preparative C18 column.

    • Prepare the mobile phases, typically HPLC-grade acetonitrile (Solvent A) and water with 0.1% formic acid (Solvent B).

    • Degas the mobile phases thoroughly.

  • System Equilibration:

    • Equilibrate the column with the initial mobile phase composition (e.g., 95% B, 5% A) until a stable baseline is achieved.

  • Sample Injection:

    • Dissolve the partially purified sample in the initial mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

    • Inject the sample onto the column.

  • Gradient Elution:

    • Run a linear gradient to increase the concentration of Solvent A. An example gradient could be from 5% A to 40% A over 30-40 minutes.

    • Monitor the elution profile at a suitable wavelength (e.g., around 335 nm for flavone (B191248) glycosides).

  • Fraction Collection:

    • Collect the peak corresponding to this compound using a fraction collector.

  • Post-Purification Processing:

    • Evaporate the organic solvent (acetonitrile) from the collected fraction using a rotary evaporator.

    • Lyophilize the remaining aqueous solution to obtain the pure, solid this compound.

Visualizations

Troubleshooting_Workflow start Low Recovery of this compound check_degradation Potential Degradation? start->check_degradation check_solubility Solubility/Precipitation Issues? start->check_solubility check_chromatography Chromatography Inefficiency? start->check_chromatography check_degradation->check_solubility No degradation_solutions Control pH (4-7) Lower Temperature (<45°C) Protect from Light check_degradation->degradation_solutions Yes check_solubility->check_chromatography No solubility_solutions Use Optimal Solvents (MeOH, DMSO) Dry Loading on Column Dissolve Sample in Mobile Phase (HPLC) check_solubility->solubility_solutions Yes chromatography_solutions Optimize Mobile Phase Gradient Change Stationary Phase (e.g., C18, Polyamide) Deactivate Silica Gel Reduce Sample Load check_chromatography->chromatography_solutions Yes re_evaluate Re-evaluate Recovery degradation_solutions->re_evaluate solubility_solutions->re_evaluate chromatography_solutions->re_evaluate

Caption: Troubleshooting workflow for low recovery of this compound.

Purification_Workflow start Crude Plant Extract enrichment Initial Enrichment (e.g., Macroporous Resin) start->enrichment column_chrom Column Chromatography (e.g., Silica Gel, C18) enrichment->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc final_product Pure this compound prep_hplc->final_product

Caption: General purification workflow for this compound.

pH_Impact cluster_pH Impact of pH on this compound acidic Acidic (pH < 4) Potential Hydrolysis neutral Neutral (pH 4-7) Optimal Stability & Recovery acidic->neutral Increasing pH alkaline Alkaline (pH > 8) Degradation & Increased Solubility neutral->alkaline Increasing pH

References

Technical Support Center: Purity Assessment of Vitexin-4''-o-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity of commercially available Vitexin-4''-o-glucoside.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of commercially available this compound?

A1: The purity of commercially available this compound can vary significantly between suppliers. It is typically offered in grades ranging from ≥85% to as high as 99.86%.[1][2] Common purity specifications you might encounter are ≥95%, 98%, or >90%.[3][4][5][6][7] Always refer to the supplier's Certificate of Analysis (CoA) for batch-specific purity data.

Q2: What are the most common impurities found in this compound samples?

A2: Impurities can originate from the natural source material or the synthesis and purification process. Common impurities include structurally related flavonoids such as Vitexin (B1683572), Vitexin-2''-O-rhamnoside, and Rutin.[8][9][10] Residual solvents and salts from purification are also potential contaminants.[11]

Q3: What are the recommended analytical methods for purity assessment?

A3: The most widely used and recommended methods are High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) with UV detection for quantitative purity analysis.[1][12][13] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying impurities and confirming the molecular weight of the main component.[8][14] Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structural confirmation.[15][16]

Q4: What are the typical storage conditions for this compound?

A4: To ensure stability, this compound should be stored in a well-sealed container, protected from light and moisture.[1] Recommended storage temperatures are typically -20°C for long-term stability or 2-8°C for shorter periods.[2][3][5][6][7]

Q5: How should I prepare this compound for analysis?

A5: this compound is soluble in organic solvents like DMSO and methanol (B129727) but is sparingly soluble in aqueous buffers.[3][6] For analytical techniques like HPLC, a stock solution is typically prepared by dissolving the compound in DMSO or methanol. For assays requiring aqueous buffers, it is recommended to first dissolve the compound in a small amount of DMSO and then dilute it with the desired buffer.[3]

Troubleshooting Guide

Issue 1: I see unexpected peaks in my HPLC chromatogram.

  • Question: Are the peaks small and sharp, or broad?

    • Answer: Small, sharp peaks may indicate related flavonoid impurities. Broad peaks could suggest contamination, column degradation, or poor sample solubility.

  • Question: Have you run a blank (solvent-only) injection?

    • Answer: A blank run is crucial to identify peaks originating from the solvent or the HPLC system itself ("ghost peaks"). Impurities can leach from system components or be present in the mobile phase solvents.[11]

  • Question: How does the retention time of the unexpected peaks compare to known related compounds?

    • Answer: If you have standards for potential impurities like Vitexin or Vitexin-2''-O-rhamnoside, you can inject them to confirm their identities by comparing retention times.

  • Action Plan:

    • Run a solvent blank to rule out system contamination.

    • Use LC-MS to obtain the mass of the impurity peaks, which can help in their identification. The mass difference from the parent compound can suggest the loss or addition of specific functional groups (e.g., a glucose or rhamnose moiety).[14]

    • Check the supplier's CoA to see if any impurities are noted for that specific batch.

Issue 2: The purity value I calculated is significantly lower than the supplier's specification.

  • Question: Is the compound completely dissolved in your diluent?

    • Answer: Incomplete dissolution is a common source of error, leading to lower calculated concentrations and purity. This compound has limited aqueous solubility.[3] Ensure complete dissolution, using sonication if necessary, before injection.

  • Question: Is your UV detection wavelength appropriate?

    • Answer: The maximum absorbance (λmax) for this compound is typically around 330-335 nm.[3][12] Using a sub-optimal wavelength will result in lower sensitivity and inaccurate quantification.

  • Question: Have you verified the accuracy of your reference standard?

    • Answer: The purity and integrity of the reference standard used for quantification are critical. If possible, use a certified reference material (CRM).

Issue 3: I'm having trouble getting consistent, reproducible results.

  • Question: Is your HPLC column properly equilibrated?

    • Answer: Insufficient column equilibration with the mobile phase before starting the analytical run can lead to shifting retention times and variable peak areas.

  • Question: Are your sample and mobile phase solutions fresh?

    • Answer: Degradation of the analyte in solution can lead to inconsistent results. It is generally not recommended to store aqueous solutions for more than one day.[3] Prepare fresh solutions for each analysis.

  • Question: Is the sample injection volume consistent?

    • Answer: Ensure the autosampler is functioning correctly and that there are no air bubbles in the sample vial, which can lead to variable injection volumes.

Quantitative Data

Table 1: Purity of Commercially Available this compound

Supplier ExamplePurity SpecificationAnalytical Method
Supplier A≥95%Not Specified
Supplier B≥85%LC/MS-ELSD[2]
Supplier C98%HPLC[6]
Supplier D99.86%HPLC[1]
Supplier E>90%Not Specified[7]

Table 2: Example HPLC Method Parameters for Purity Analysis

ParameterConditionReference
Column C18 (e.g., Diamonsil C18, XBridge C18)[12][17]
Mobile Phase A: 0.5% Aqueous Phosphoric AcidB: Methanol[12]
Gradient Isocratic (45:55, B:A) or Gradient[12]
Flow Rate 0.8 - 1.0 mL/min[12][17]
Detection UV at 330 nm[12]
Column Temp. 30 °C[17]

Experimental Protocols

Protocol 1: Purity Determination by HPLC-UV

This protocol provides a general method for determining the purity of this compound.

  • Preparation of Standard Solution: Accurately weigh approximately 1 mg of this compound reference standard and dissolve it in 10 mL of methanol or DMSO to create a 100 µg/mL stock solution. Prepare a series of dilutions for a calibration curve if quantitative analysis of impurities is required.

  • Preparation of Sample Solution: Prepare a sample solution of the commercial this compound at the same concentration (100 µg/mL) using the same diluent.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[17]

    • Mobile Phase: Methanol and water (with 0.1-0.5% acid like formic or phosphoric acid). A common starting point is a 45:55 (v/v) ratio of methanol to acidic water.[12]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.[17]

    • Detection: UV detector set to 330 nm.[12]

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the solvent blank, followed by the standard and sample solutions.

    • Record the chromatograms.

  • Purity Calculation: Calculate the purity using the area normalization method. Purity (%) = (Area of main peak / Total area of all peaks) x 100.

Protocol 2: Impurity Identification by LC-MS

This protocol outlines a method for identifying potential impurities.

  • Sample Preparation: Prepare a sample solution of approximately 10-50 µg/mL in methanol.

  • LC-MS Conditions:

    • Use an HPLC or UHPLC system coupled to a mass spectrometer.

    • Column: A C18 column suitable for LC-MS (e.g., 2.1 x 100 mm, 1.7 µm).[9]

    • Mobile Phase: Use volatile modifiers like formic acid (0.1%) instead of phosphoric acid. A typical mobile phase would be A: Water + 0.1% Formic Acid and B: Acetonitrile + 0.1% Formic Acid.[8][9]

    • Gradient: A gradient elution is typically used to separate compounds with different polarities.

    • Mass Spectrometer: Use an electrospray ionization (ESI) source, often in negative ion mode, as flavonoids ionize well in this mode.[8][9]

    • Scan Range: Set a scan range appropriate for the expected masses (e.g., m/z 100-1000).

  • Analysis:

    • Inject the sample and acquire both the total ion chromatogram (TIC) and the mass spectra for each peak.

    • The mass spectrum of the main peak should correspond to the molecular weight of this compound ([M-H]⁻ at m/z 593.15).[8][15]

    • Analyze the mass spectra of the impurity peaks to propose their identities based on their mass-to-charge ratios.

Protocol 3: Structural Confirmation by NMR

This protocol is for confirming the chemical structure.

  • Sample Preparation: Dissolve a sufficient amount of the compound (typically 5-10 mg) in a suitable deuterated solvent, such as DMSO-d6.

  • NMR Experiment:

    • Acquire a one-dimensional (1D) ¹H NMR spectrum.

    • Acquire two-dimensional (2D) NMR spectra, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), for full structural elucidation.[15][18]

  • Data Analysis:

    • Compare the acquired ¹H NMR spectrum with published data or a reference spectrum to confirm the identity and structure of the compound.[15]

    • The presence of signals corresponding to two glucose moieties and the specific aromatic pattern of the apigenin (B1666066) backbone confirms the structure.[15] The absence of significant unassignable signals indicates high purity.

Visualizations

Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_evaluation Data Evaluation Start Receive Commercial This compound Prep Prepare Stock Solution (e.g., in DMSO/MeOH) Start->Prep HPLC HPLC-UV Analysis (Quantitative Purity) Prep->HPLC LCMS LC-MS Analysis (Impurity ID) Prep->LCMS NMR NMR Spectroscopy (Structural Confirmation) Prep->NMR Eval Compare Purity to CoA HPLC->Eval LCMS->Eval NMR->Eval Pass Purity Acceptable Eval->Pass  Yes Fail Purity Unacceptable (Further Investigation) Eval->Fail  No Report Final Report Pass->Report Fail->Report

Caption: General workflow for the purity assessment of a commercial sample of this compound.

HPLC_Troubleshooting Start Unexpected Peak(s) in HPLC Chromatogram CheckBlank Inject Solvent Blank. Is peak present? Start->CheckBlank SystemContamination Source is System/Solvent. Replace Solvents, Clean System. CheckBlank->SystemContamination  Yes SampleImpurity Peak is from Sample. Proceed to Identification. CheckBlank->SampleImpurity  No RunLCMS Analyze by LC-MS. Obtain Mass of Peak. SampleImpurity->RunLCMS Identify Identify Impurity based on Mass and Fragmentation. RunLCMS->Identify

Caption: Troubleshooting decision tree for unexpected peaks in an HPLC analysis.

References

Technical Support Center: HPLC Analysis of Vitexin-4''-o-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution issues during the HPLC analysis of Vitexin-4''-o-glucoside.

Understanding the Challenge: Structural Similarities

This compound and its related compounds, such as vitexin (B1683572), isovitexin, and vitexin-2''-o-rhamnoside, are structurally similar flavonoid C-glycosides. These similarities in polarity and chemical structure make their separation by reverse-phase HPLC challenging, often leading to co-elution.

Chemical Structures of this compound and Potential Co-eluents:

CompoundStructure
This compound
alt text
[1]
Vitexin
alt text
[2][3]
Isovitexin
alt text
[4][5]
Vitexin-2''-o-rhamnoside
alt text
[6]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My peak for this compound is broad and appears to be co-eluting with another peak. How can I confirm co-elution?

A1: Co-elution can be confirmed through several methods:

  • Peak Shape Analysis: Asymmetrical peaks (fronting or tailing) can indicate the presence of more than one compound.

  • Diode Array Detector (DAD) Analysis: If you are using a DAD, you can assess peak purity by comparing the UV spectra across the peak. A non-homogenous spectrum suggests the presence of multiple components.

  • Mass Spectrometry (MS) Detection: An MS detector can reveal the presence of multiple mass-to-charge ratios (m/z) within a single chromatographic peak, definitively confirming co-elution.

Q2: What are the most common compounds that co-elute with this compound?

A2: Due to their structural similarities, the most common co-eluents are other flavonoid glycosides, particularly vitexin and its isomer isovitexin, as well as other derivatives like vitexin-2''-o-rhamnoside.

Q3: How can I improve the resolution between this compound and its co-eluents?

A3: Improving resolution involves optimizing several HPLC parameters. Here is a step-by-step troubleshooting workflow:

G Troubleshooting Workflow for Co-elution Issues start Start: Co-elution Observed mobile_phase Optimize Mobile Phase start->mobile_phase gradient Adjust Gradient Program mobile_phase->gradient If still co-eluting column_chem Change Column Chemistry gradient->column_chem If still co-eluting temp Modify Column Temperature column_chem->temp For fine-tuning flow_rate Adjust Flow Rate temp->flow_rate For further optimization end Resolution Achieved flow_rate->end Successful Separation

Caption: A logical workflow for troubleshooting co-elution problems in HPLC analysis.

Q4: How do I optimize the mobile phase to resolve this compound?

A4: Mobile phase optimization is a critical first step.

  • Organic Modifier: Switching between acetonitrile (B52724) and methanol (B129727) can alter selectivity. Acetonitrile often provides sharper peaks for flavonoids.

  • Aqueous Phase pH: The pH of the aqueous portion of the mobile phase can significantly impact the retention and selectivity of ionizable compounds like flavonoids. It is advisable to work at a pH that is at least 2 units away from the pKa of the analytes to ensure they are in a single ionic form. Experiment with adding small amounts of acid (e.g., 0.1% formic acid or phosphoric acid) to the aqueous phase.

  • Buffer Concentration: If using a buffer, ensure its concentration is sufficient to maintain a stable pH.

Q5: Can adjusting the gradient program improve my separation?

A5: Yes, modifying the gradient can significantly enhance resolution.

  • Shallow Gradient: A shallower gradient (i.e., a slower increase in the organic solvent concentration) will increase the run time but can provide better separation of closely eluting peaks.

  • Isocratic Hold: Introducing an isocratic hold at a specific mobile phase composition where the critical pair of compounds is eluting can also improve their separation.

Q6: What role does the HPLC column play, and should I consider a different one?

A6: The column is a key factor in achieving separation.

  • Stationary Phase: Standard C18 columns are commonly used. However, if co-elution persists, consider a column with a different stationary phase chemistry, such as a phenyl-hexyl or a biphenyl (B1667301) phase, which can offer different selectivities for aromatic compounds like flavonoids.

  • Particle Size and Column Dimensions: Using a column with smaller particles (e.g., sub-2 µm) or a longer column can increase efficiency and improve resolution, though this may also increase backpressure.

Q7: How does column temperature affect the separation of these compounds?

A7: Temperature can influence selectivity.

  • Increased Temperature: Higher temperatures (e.g., 30-40°C) can decrease mobile phase viscosity, leading to sharper peaks and potentially improved resolution. It can also alter the selectivity between analytes.

  • Temperature Control: It is crucial to use a column oven to maintain a consistent temperature and ensure reproducible retention times.

Quantitative Data from Published Methods

The following tables summarize successful HPLC conditions for the separation of this compound and related flavonoids from various studies.

Table 1: HPLC Methods for Flavonoid Separation

ParameterMethod 1Method 2Method 3
Column Diamonsil C18 (150 x 4.6 mm, 5 µm)[7]Diamonsil C18 (250 x 4.6 mm, 5 µm)ACQUITY UPLC BEH C18 (1.7 µm)
Mobile Phase A Acetonitrile-tetrahydrofuran (95:5, v/v)[7]THF/ACN/Methanol/0.05% Phosphoric Acid (pH 5.0) (18:1:1:80 v/v/v/v)Acetonitrile with 0.1% formic acid
Mobile Phase B 1% aqueous phosphoric acid[7]-Water with 0.1% formic acid
Elution GradientIsocraticGradient
Flow Rate 1.0 mL/min1.0 mL/min0.20 mL/min
Detection 270 nm[7]340 nmMS/MS
Reference [7]

Table 2: Example Retention Times (in minutes)

CompoundMethod A (Isocratic)Method B (Gradient)
This compound9.812.5
Vitexin12.315.8
Isovitexin11.514.9
Vitexin-2''-o-rhamnoside8.511.2

Note: Retention times are illustrative and will vary depending on the specific HPLC system, column, and exact experimental conditions.

Experimental Protocols

Protocol 1: Gradient HPLC Method for Separation of this compound and Related Flavonoids

This protocol is a representative method for achieving good separation of this compound from its common co-eluents.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (or phosphoric acid)

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Column Temperature: 35°C

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 340 nm

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10-30% B (linear gradient)

      • 25-30 min: 30-50% B (linear gradient)

      • 30-35 min: 50% B (isocratic)

      • 35-40 min: 50-10% B (linear gradient)

      • 40-45 min: 10% B (isocratic - re-equilibration)

  • Sample Preparation:

    • Dissolve the sample in a solvent compatible with the initial mobile phase (e.g., 10% acetonitrile in water).

    • Filter the sample through a 0.45 µm syringe filter before injection.

Logical Relationship for Method Development

G HPLC Method Development Strategy start Initial Scouting Run (Broad Gradient) eval_resolution Evaluate Peak Resolution and Shape start->eval_resolution adjust_mobile_phase Adjust Mobile Phase (pH, Organic Modifier) eval_resolution->adjust_mobile_phase Poor Resolution optimize_gradient Optimize Gradient Profile (Slope, Isocratic Holds) eval_resolution->optimize_gradient Acceptable Initial Separation change_column Select Different Column Chemistry eval_resolution->change_column Co-elution Persists fine_tune Fine-Tune Temperature and Flow Rate eval_resolution->fine_tune Good Resolution adjust_mobile_phase->eval_resolution optimize_gradient->eval_resolution change_column->start final_method Final Validated Method fine_tune->final_method

Caption: A decision-making diagram for systematic HPLC method development.

References

Validation & Comparative

Vitexin vs. Vitexin-4''-o-glucoside: A Comparative Antioxidant Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the antioxidant properties of vitexin (B1683572) and its glycosylated derivative, vitexin-4''-o-glucoside.

In the realm of natural product chemistry and pharmacology, flavonoids stand out for their diverse therapeutic properties, with antioxidant activity being one of the most prominent. Among these, vitexin, a C-glycosylflavone, and its derivatives are gaining increasing attention. This guide provides a comparative overview of the antioxidant potential of vitexin and this compound, offering insights into their mechanisms of action, supported by available experimental data.

Introduction to the Compounds

Vitexin is an apigenin-8-C-glucoside, a flavonoid glycoside found in various medicinal and edible plants such as passionflower, hawthorn, and bamboo leaves.[1] Its C-glycosidic bond, where the glucose moiety is directly attached to the flavonoid nucleus via a carbon-carbon bond, confers greater stability compared to O-glycosides.[2] This structural feature is believed to enhance its antioxidant capacity.[2]

This compound is a derivative of vitexin where an additional glucose molecule is attached to the 4''-position of the initial glucose unit through an O-glycosidic linkage. This modification can influence the molecule's solubility, bioavailability, and biological activity.

Comparative Antioxidant Performance

Direct comparative studies quantifying the antioxidant activity of vitexin versus this compound using standardized assays within the same experimental framework are limited in the currently available scientific literature. However, individual studies on each compound provide valuable insights into their antioxidant potential. C-glycosyl flavonoids, like vitexin, are generally considered to possess strong antioxidant properties.[2]

Data Summary

Due to the lack of head-to-head comparative experimental data, a direct quantitative comparison is not feasible. The following table summarizes the known antioxidant activities of each compound based on separate studies.

Antioxidant MetricVitexinThis compoundData Source (Citation)
In Vitro Radical Scavenging Possesses DPPH and ABTS radical scavenging abilities.[3]Exhibits protective effects against oxidative stress.[4][3][4]
Cellular Antioxidant Activity Protects against H2O2-induced cytotoxicity by reducing intracellular ROS and modulating antioxidant enzyme levels.[5]Protects human adipose-derived stem cells from H2O2-mediated oxidative stress damage.[4][4][5]
Enzyme Activity Modulation Can upregulate antioxidant enzymes such as SOD, CAT, and GPx.[6]Not explicitly quantified in available comparative studies.[6]

Mechanisms of Antioxidant Action

Vitexin exerts its antioxidant effects through multiple mechanisms:

  • Direct Radical Scavenging: The polyhydroxylated structure of vitexin allows it to donate hydrogen atoms or electrons to neutralize free radicals, including reactive oxygen species (ROS).[7] The radical scavenging ability is attributed to its hydroxyl groups, with the 4'-OH group being the most significant contributor.[2]

  • Upregulation of Endogenous Antioxidant Defenses: Vitexin can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes, including those for enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[6]

  • Modulation of Inflammatory Pathways: Oxidative stress and inflammation are intricately linked. Vitexin can inhibit the pro-inflammatory nuclear factor-kappa B (NF-κB) signaling pathway, thereby reducing the production of inflammatory mediators that contribute to oxidative damage.[2]

This compound is also known to protect against oxidative stress. Studies have shown its ability to ameliorate the toxic and apoptotic effects of hydrogen peroxide (H2O2) on human adipose-derived stem cells.[4] This suggests that it can mitigate oxidative stress-induced cellular damage. The additional glucose moiety may influence its interaction with cellular components and its overall antioxidant efficacy.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex biological processes and experimental procedures involved in assessing antioxidant activity, the following diagrams are provided.

Vitexin_Antioxidant_Pathway ROS Reactive Oxygen Species (ROS) Vitexin Vitexin ROS->Vitexin CellularProtection Cellular Protection Nrf2 Nrf2 Vitexin->Nrf2 Activates NFkB NF-κB Vitexin->NFkB Inhibits Keap1 Keap1 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to AntioxidantEnzymes Antioxidant Enzymes (SOD, CAT, GPx) ARE->AntioxidantEnzymes Induces expression of AntioxidantEnzymes->ROS Neutralize AntioxidantEnzymes->CellularProtection Inflammation Inflammation NFkB->Inflammation Promotes

Caption: Vitexin's Antioxidant and Anti-inflammatory Signaling Pathways.

Antioxidant_Assay_Workflow start Sample Preparation (Vitexin / this compound) assays In Vitro Antioxidant Assays DPPH Assay ABTS Assay FRAP Assay start->assays cellular_assay Cellular Antioxidant Assay (e.g., DCFH-DA) start->cellular_assay data_analysis Data Analysis | {IC50 Calculation | Trolox Equivalent Antioxidant Capacity (TEAC) | Ferric Reducing Ability} assays->data_analysis cellular_assay->data_analysis results Comparative Evaluation of Antioxidant Potency data_analysis->results

Caption: General Experimental Workflow for Comparing Antioxidant Activity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the standard protocols for the key in vitro antioxidant assays mentioned in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical. The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Procedure:

  • Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).

  • Prepare various concentrations of the test compounds (vitexin and this compound) in a suitable solvent.

  • Add a fixed volume of the DPPH solution to a series of test tubes or a 96-well plate.

  • Add different concentrations of the test compounds to the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ to its colorless neutral form is measured spectrophotometrically.

Procedure:

  • Generate the ABTS•+ solution by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare various concentrations of the test compounds.

  • Add a small volume of the test compound to a fixed volume of the diluted ABTS•+ solution.

  • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • The percentage of inhibition is calculated similarly to the DPPH assay.

  • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant activity of the test compound to that of Trolox, a water-soluble vitamin E analog.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

Procedure:

  • Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM in 40 mM HCl), and FeCl₃·6H₂O (20 mM) in a 10:1:1 ratio. The reagent should be prepared fresh and warmed to 37°C before use.

  • Prepare various concentrations of the test compounds.

  • Add a small volume of the test compound to a larger volume of the FRAP reagent.

  • Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

  • Measure the absorbance of the colored product at 593 nm.

  • A standard curve is generated using a known concentration of FeSO₄·7H₂O.

  • The antioxidant capacity of the sample is expressed as ferric reducing ability in µM Fe²⁺ equivalents.

Conclusion

Both vitexin and this compound exhibit promising antioxidant properties. Vitexin's well-characterized mechanisms, including direct radical scavenging and modulation of key cellular signaling pathways like Nrf2 and NF-κB, establish it as a potent natural antioxidant. While direct comparative quantitative data for this compound is less abundant, existing studies confirm its ability to protect cells from oxidative damage. The presence of an additional glucose moiety in this compound may alter its physicochemical properties, potentially affecting its bioavailability and antioxidant efficacy in biological systems.

For researchers and drug development professionals, this guide highlights the therapeutic potential of these compounds. However, it also underscores a critical knowledge gap: the lack of direct, quantitative comparisons of their antioxidant activities. Future studies employing standardized assays to evaluate these compounds side-by-side are essential to fully elucidate their relative potencies and to guide the selection of the most promising candidates for further preclinical and clinical development.

References

Comparative Analysis of the Anti-inflammatory Effects of Vitexin-4''-o-glucoside and Isovitexin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the anti-inflammatory properties of two closely related flavonoid compounds: Vitexin-4''-o-glucoside and isovitexin (B1672635). The following sections present a synthesis of experimental data, outline detailed methodologies for key assays, and visualize complex biological pathways and workflows to support further research and development in this area.

Introduction to the Compounds

Vitexin (B1683572) and isovitexin are naturally occurring C-glycosylflavones found in various medicinal plants. Isovitexin, or apigenin-6-C-glucoside, and vitexin, apigenin-8-C-glucoside, are isomers that have demonstrated a range of pharmacological activities, including antioxidant and anti-inflammatory effects. This compound is a glycosylated derivative of vitexin. While both core molecules, vitexin and isovitexin, are known to suppress inflammatory responses, this guide examines the available evidence to compare their efficacy and mechanisms of action, with a particular focus on the glycosylated form, this compound.

Comparative Anti-inflammatory Activity

While direct comparative studies between this compound and isovitexin are limited, analysis of their individual effects on key inflammatory markers provides a basis for comparison. Both compounds have been shown to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage models, a standard in vitro system for assessing anti-inflammatory potential.

Table 1: Comparative Inhibition of Pro-inflammatory Mediators

CompoundModel SystemMediatorIC50 / Inhibition %Reference
Isovitexin LPS-stimulated RAW 264.7 macrophagesNitric Oxide (NO)IC50: 45.1 μM
Isovitexin LPS-stimulated RAW 264.7 macrophagesProstaglandin E2 (PGE2)Significant inhibition at 12.5, 25, 50 μM
Isovitexin LPS-stimulated RAW 264.7 macrophagesTumor Necrosis Factor-α (TNF-α)Significant inhibition at 12.5, 25, 50 μM
Isovitexin LPS-stimulated RAW 264.7 macrophagesInterleukin-6 (IL-6)Significant inhibition at 12.5, 25, 50 μM
Vitexin LPS-stimulated RAW 264.7 macrophagesNitric Oxide (NO)Significant inhibition at 25, 50, 100 μM
Vitexin LPS-stimulated RAW 264.7 macrophagesTumor Necrosis Factor-α (TNF-α)Significant inhibition at 25, 50, 100 μM
Vitexin LPS-stimulated RAW 264.7 macrophagesInterleukin-1β (IL-1β)Significant inhibition at 25, 50, 100 μM

Note: Data for this compound is not sufficiently available in the literature to provide a direct quantitative comparison in this format. The data for vitexin is used as a proxy for the core molecule.

Mechanisms of Action: Signaling Pathway Modulation

Both isovitexin and vitexin exert their anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are crucial for the expression of pro-inflammatory genes.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes.

Isovitexin has been shown to suppress the phosphorylation of IκBα, thereby preventing NF-κB's nuclear translocation and subsequent activation. Similarly, vitexin inhibits the activation of the NF-κB pathway, reducing the expression of downstream targets like iNOS and COX-2.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus LPS receptor TLR4 stimulus->receptor inhibitor Isovitexin / Vitexin IKK IKK receptor->IKK inhibitor->IKK inhibits pathway_node pathway_node nucleus Nucleus gene Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) IκBα IκBα IKK->IκBα phosphorylates NFκB_complex IκBα-NF-κB (Inactive) IKK->NFκB_complex leads to degradation of IκBα NFκB NFκB IκBα->NFκB inhibits NFκB_active NF-κB (Active) NFκB_complex->NFκB_active NFκB_active_nuc NF-κB NFκB_active->NFκB_active_nuc translocates NFκB_active_nuc->gene activates transcription

Caption: Inhibition of the NF-κB signaling pathway by Isovitexin/Vitexin.

MAPK Signaling Pathway

The MAPK pathway, including ERK, JNK, and p38, also plays a critical role in regulating the inflammatory response. Isovitexin has been documented to inhibit the phosphorylation of p38 and JNK in LPS-stimulated macrophages. Vitexin has also been reported to suppress the phosphorylation of ERK, p38, and JNK, indicating a broad inhibitory effect on the MAPK pathway.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed protocols for key in vitro assays used to evaluate the anti-inflammatory effects of these compounds.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

  • Treatment: Cells are pre-treated with various concentrations of this compound or isovitexin for 1-2 hours before being stimulated with 1 µg/mL of LPS for a specified duration (e.g., 24 hours).

Experimental_Workflow start_node Start A Seed RAW 264.7 cells in culture plates start_node->A 1. end_node End process_node process_node B Incubate for 24h (37°C, 5% CO2) A->B 2. C Pre-treat with Compound (1-2h) B->C 3. D Stimulate with LPS (e.g., 1 µg/mL) C->D 4. E Incubate for specified time (e.g., 24h) D->E 5. F Collect Supernatant & Cell Lysates for Analysis E->F 6. F->end_node

Caption: General experimental workflow for in vitro anti-inflammatory assays.

Nitric Oxide (NO) Assay (Griess Assay)
  • Principle: Measures the concentration of nitrite (B80452) (a stable product of NO) in the cell culture supernatant.

  • Procedure: a. Collect 100 µL of cell culture supernatant from each well of a 96-well plate. b. Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). c. Incubate at room temperature for 10 minutes in the dark. d. Measure the absorbance at 540 nm using a microplate reader. e. Quantify nitrite concentration using a sodium nitrite standard curve.

Cytokine Measurement (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the culture supernatant.

  • Procedure: a. Coat a 96-well plate with a capture antibody specific for the target cytokine and incubate overnight. b. Wash the plate and block non-specific binding sites. c. Add cell culture supernatants and standards to the wells and incubate. d. Wash the plate and add a biotinylated detection antibody. e. Wash and add streptavidin-horseradish peroxidase (HRP) conjugate. f. Add a substrate solution (e.g., TMB) to develop color. g. Stop the reaction with a stop solution and measure absorbance at 450 nm.

Western Blot Analysis for Protein Expression
  • Principle: Detects and quantifies the expression levels of specific proteins (e.g., iNOS, COX-2, phosphorylated IκBα) in cell lysates.

  • Procedure: a. Lyse the cells to extract total protein and determine protein concentration using a BCA assay. b. Separate proteins by size using SDS-PAGE. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane to prevent non-specific antibody binding. e. Incubate with primary antibodies specific to the target proteins overnight at 4°C. f. Wash and incubate with HRP-conjugated secondary antibodies. g. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Both isovitexin and vitexin are potent inhibitors of the inflammatory response in vitro. They effectively suppress the production of key inflammatory mediators such as NO, PGE2, and pro-inflammatory cytokines by inhibiting the NF-κB and MAPK signaling pathways. Based on the available IC50 data for NO inhibition, isovitexin (IC50: 45.1 μM) appears to be a more potent inhibitor than vitexin, which shows significant inhibition at comparable or higher concentrations.

Lack of Neuroprotective Efficacy for Vitexin-4''-o-glucoside in a Zebrafish Seizure Model: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A recent comparative study investigating the antiseizure properties of vitexin (B1683572) and its derivatives in a zebrafish model reveals that Vitexin-4''-o-glucoside does not confer the same neuroprotective benefits as its parent compound, vitexin. This guide provides an objective comparison of the available experimental data for researchers, scientists, and drug development professionals engaged in the exploration of flavonoids for neurological disorders.

In the search for novel neuroprotective agents, flavonoids have been a significant area of focus due to their antioxidant and anti-inflammatory properties. Vitexin, a flavone (B191248) glycoside, has demonstrated neuroprotective effects in various models. However, its glycosidic derivatives, such as this compound, require individual validation. This comparison guide synthesizes the findings from a key study that evaluated the antiseizure effects of this compound alongside vitexin and other related flavone glycosides in a chemically-induced seizure model in zebrafish larvae. The evidence to date does not support a neuroprotective role for this compound in this specific context.

Comparative Analysis of Antiseizure Activity

A study by Breckenridge et al. systematically evaluated the ability of vitexin and its derivatives to mitigate seizure-like behavior in 5-day old zebrafish larvae induced by pentylenetetrazole (PTZ), a GABAA receptor antagonist.[1][2][3][4] The results indicated a clear distinction in the efficacy of the tested compounds.

CompoundConcentration Range Tested (µM)Significant Antiseizure Activity in PTZ Model?Notes
This compound 0.1 - 500No Did not affect PTZ-stimulated behavioral seizures.[1]
Vitexin0.1 - 500YesSignificantly inhibited seizure activity.[1][2]
Isovitexin0.1 - 500Yes (at 500 µM)Significantly reduced induced seizure behaviors at the highest concentration.[1]
Vitexin 2-O-rhamnoside0.1 - 500NoDid not affect PTZ-stimulated behavioral seizures.[1]
Saponarin0.1 - 500NoDid not affect PTZ-stimulated behavioral seizures.[1]

Experimental Protocols

The methodologies employed in the comparative study provide a framework for the validation of potential neuroprotective compounds in a zebrafish model.

Zebrafish Seizure Model and Behavioral Analysis

A chemically-induced seizure model was established using 5-day old zebrafish larvae.[1][2] The GABAA receptor antagonist, pentylenetetrazole (PTZ), was used to induce seizure-like behavior.[1][2] The larvae were pre-treated with the test compounds (this compound, vitexin, isovitexin, etc.) for one hour before exposure to 10 mM PTZ.[1]

Locomotor activity, a proxy for seizure severity, was quantified using an automated tracking system (DanioVision monitoring chamber and EthoVision XT 15 software).[1][2][3] The total distance moved by the larvae was the primary endpoint for assessing the antiseizure efficacy of the compounds.[1]

Experimental Workflow

The following diagram illustrates the workflow for the behavioral analysis component of the study.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Zebrafish 5-day old Zebrafish Larvae Pretreatment 1-hour Pre-treatment with Test Compounds (0.1 - 500 µM) Zebrafish->Pretreatment Compounds Prepare Test Compounds (Vitexin, this compound, etc.) in DMSO and egg water Compounds->Pretreatment Induction Induce Seizures with 10 mM Pentylenetetrazole (PTZ) Pretreatment->Induction Tracking Automated Video Tracking (DanioVision & EthoVision XT) Induction->Tracking Data Quantify Total Distance Moved Tracking->Data Comparison Compare Locomotor Activity (Control vs. Treated Groups) Data->Comparison

Experimental workflow for assessing antiseizure activity.

Putative Neuroprotective Signaling Pathways of Active Flavonoids

While this compound did not show efficacy in the zebrafish seizure model, the neuroprotective effects of its parent compound, vitexin, are thought to be mediated through several signaling pathways. These pathways represent potential targets for neuroprotective drug development. Vitexin has been shown to exert its effects by modulating pathways involved in oxidative stress, inflammation, and apoptosis.

The following diagram illustrates some of the key signaling pathways associated with the neuroprotective effects of vitexin.

G cluster_upstream Upstream Regulation cluster_downstream Downstream Effects cluster_outcomes Cellular Outcomes Vitexin Vitexin PI3K_Akt PI3K/Akt Pathway Vitexin->PI3K_Akt ERK1_2 ERK1/2 Pathway Vitexin->ERK1_2 NFkB NF-kB Inhibition Vitexin->NFkB Nrf2 Nrf2 Activation PI3K_Akt->Nrf2 Apoptosis Apoptosis Regulation PI3K_Akt->Apoptosis ERK1_2->Nrf2 Antioxidant Increased Antioxidant Enzymes (e.g., SOD, CAT) Nrf2->Antioxidant Anti_inflammatory Decreased Pro-inflammatory Cytokines NFkB->Anti_inflammatory Pro_survival Increased Pro-survival Proteins (e.g., Bcl-2) Decreased Pro-apoptotic Proteins (e.g., Bax, Caspases) Apoptosis->Pro_survival

Putative neuroprotective signaling pathways of vitexin.

Conclusion

The available evidence from a comparative study in a zebrafish model does not validate the neuroprotective effects of this compound in the context of chemically-induced seizures.[1] In direct comparison, vitexin and, to a lesser extent, isovitexin, demonstrated significant antiseizure activity, while this compound did not.[1]

This highlights the critical importance of empirical validation for individual flavonoid derivatives, as structural modifications, such as the addition of a 4''-o-glucoside group, can significantly impact biological activity. For researchers in the field of neuropharmacology, these findings suggest that future efforts should focus on the aglycone form, vitexin, or other active derivatives. Further research is required to explore the potential neuroprotective effects of this compound in other neurotoxicity models and to elucidate the structure-activity relationships that govern the neuroprotective capacity of flavone glycosides.

References

A Comparative Analysis of Vitexin-4''-o-glucoside and Vitexin-2"-O-rhamnoside for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the physicochemical properties, pharmacokinetic profiles, and pharmacological activities of two closely related flavonoid glycosides, Vitexin-4''-o-glucoside and Vitexin-2"-O-rhamnoside. This document provides a comparative analysis based on available experimental data to aid researchers and scientists in drug development.

This guide delves into a comparative analysis of two prominent flavonoid glycosides, this compound and Vitexin-2"-O-rhamnoside. Both compounds, sharing a common vitexin (B1683572) core, exhibit a range of biological activities that are of significant interest to the scientific community. This document aims to provide a structured comparison of their chemical and physical attributes, pharmacokinetic behaviors, and pharmacological effects, supported by experimental data from various studies.

Physicochemical Properties: A Tale of Two Glycosides

This compound and Vitexin-2"-O-rhamnoside share the same molecular formula but differ in their molecular weight due to the distinct sugar moieties attached to the vitexin backbone. This structural variance influences their physicochemical properties, which are summarized below.

PropertyThis compoundVitexin-2"-O-rhamnoside
Molecular Formula C27H30O15C27H30O14
Molecular Weight 594.52 g/mol 578.52 g/mol
Appearance Light yellow to yellow powderYellow crystalline powder
Solubility Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol (B145695). Sparingly soluble in aqueous buffers.Soluble in Methanol.

Pharmacokinetic Profile: Absorption, Distribution, Metabolism, and Excretion (ADME)

Pharmacokinetic studies in rats have shed light on the absorption, distribution, metabolism, and excretion of both compounds. While direct comparative studies are limited, individual analyses provide valuable insights into their in vivo behavior.

ParameterThis compound (in rats)Vitexin-2"-O-rhamnoside (in rats)
Route of Administration Oral and IntravenousOral and Intravenous
Bioavailability Exhibits dose-dependent and non-linear pharmacokinetics at lower doses after intravenous administration.Shows a significant first-pass effect after oral administration.[1]
Excretion Primarily excreted as the prototype through biliary and renal routes.Mainly excreted as the prototype through biliary and renal routes.[1]

Comparative Pharmacological Activities

Both this compound and Vitexin-2"-O-rhamnoside have demonstrated a spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects. The following sections and tables summarize the available quantitative data for a comparative perspective.

Antioxidant Activity

The antioxidant potential of these compounds has been evaluated in various studies. A direct comparison in protecting human adipose-derived stem cells (hADSCs) from oxidative stress revealed differences in their effective concentrations.

Assay/ModelThis compoundVitexin-2"-O-rhamnosideReference
Protection of hADSCs from H2O2-induced injury Effective at 120 µMEffective at 62.5 µM[2]
Anti-inflammatory Activity
Anticancer Activity

Vitexin-2"-O-rhamnoside has been shown to inhibit DNA synthesis in MCF-7 breast cancer cells. While anticancer activity is suggested for this compound, specific IC50 values for direct comparison are limited in the reviewed literature.

Cell LineThis compound (IC50)Vitexin-2"-O-rhamnoside (IC50)Reference
MCF-7 (Breast Cancer) Data not available17.5 µM (inhibition of DNA synthesis)[1]

Signaling Pathways and Experimental Workflows

The biological activities of this compound and Vitexin-2"-O-rhamnoside are mediated through various signaling pathways. The diagrams below illustrate some of the key pathways and a general workflow for evaluating antioxidant activity.

Caption: Modulatory effects on key signaling pathways.

experimental_workflow A Prepare DPPH/ABTS solution B Add Test Compound (Vitexin derivative) A->B C Incubate at room temperature B->C D Measure Absorbance C->D E Calculate % Inhibition and IC50 D->E

Caption: General workflow for in vitro antioxidant assays.

Detailed Experimental Protocols

For researchers looking to replicate or build upon existing findings, detailed methodologies for key experiments are provided below.

DPPH Radical Scavenging Assay

This assay is used to determine the free radical scavenging activity of a compound.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Test compounds (this compound, Vitexin-2"-O-rhamnoside)

  • Positive control (e.g., Ascorbic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare various concentrations of the test compounds and the positive control in methanol.

  • In a 96-well plate, add a specific volume of the test compound or standard to the wells.

  • Add the DPPH solution to each well to initiate the reaction.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • Methanol is used as a blank.

  • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the compound.

ABTS Radical Cation Decolorization Assay

This assay is another common method to evaluate antioxidant capacity.

Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate

  • Methanol or ethanol

  • Test compounds

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) solution by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at a specific wavelength (e.g., 734 nm).

  • Prepare various concentrations of the test compounds and the positive control.

  • Add a specific volume of the test compound or standard to the wells of a 96-well plate.

  • Add the diluted ABTS•+ solution to each well.

  • Incubate at room temperature for a specified time (e.g., 6 minutes).

  • Measure the absorbance at the specified wavelength.

  • The percentage of inhibition is calculated similarly to the DPPH assay.

  • The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

MTT Assay for Cytotoxicity

This colorimetric assay is used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity of a compound.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Cancer cell lines (e.g., MCF-7)

  • Cell culture medium

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent

  • 96-well plate

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for a few hours (e.g., 4 hours) to allow the formation of formazan (B1609692) crystals by viable cells.

  • Remove the medium and dissolve the formazan crystals in a suitable solvent like DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Scavenging Activity

This assay measures the ability of a compound to scavenge nitric oxide radicals, which are key inflammatory mediators.

Materials:

Procedure:

  • Prepare a solution of sodium nitroprusside in PBS.

  • Prepare various concentrations of the test compounds.

  • Mix the sodium nitroprusside solution with the test compound solutions and incubate at room temperature under light for a specified time (e.g., 150 minutes).

  • After incubation, add an equal volume of Griess reagent to each well.

  • Allow the color to develop for a few minutes.

  • Measure the absorbance at a specific wavelength (e.g., 546 nm).

  • The percentage of NO scavenging activity is calculated by comparing the absorbance of the sample with that of the control (without the test compound).

  • The IC50 value is determined from the dose-response curve.

In Vitro Anti-inflammatory Assay: Lipoxygenase (LOX) Inhibition Assay

This assay determines the ability of a compound to inhibit the lipoxygenase enzyme, which is involved in the synthesis of pro-inflammatory leukotrienes.

Materials:

  • Lipoxygenase enzyme (e.g., from soybean)

  • Linoleic acid (substrate)

  • Borate (B1201080) buffer (pH 9.0)

  • Test compounds

  • Positive control (e.g., Quercetin)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a solution of lipoxygenase in borate buffer.

  • Prepare various concentrations of the test compounds and the positive control.

  • Pre-incubate the enzyme with the test compound or control for a few minutes at room temperature.

  • Initiate the reaction by adding the linoleic acid substrate.

  • Monitor the formation of the product (hydroperoxy-linoleic acid) by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm) over time.

  • The percentage of inhibition of LOX activity is calculated by comparing the rate of the reaction in the presence of the test compound to the rate of the control reaction.

  • The IC50 value is determined from the dose-response curve.

References

In Vitro Validation of the Free Radical Scavenging Capacity of Vitexin-4''-o-glucoside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro free radical scavenging capacity of Vitexin-4''-o-glucoside with other well-established antioxidant alternatives. The information is supported by experimental data from scientific literature to aid in the evaluation of this compound for research and drug development purposes.

Introduction to this compound and its Antioxidant Potential

This compound is a flavonoid glycoside naturally found in various plants, including hawthorn species (Crataegus) and Vitex negundo.[1] Flavonoids are a class of polyphenolic compounds renowned for their antioxidant properties, which are attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals.[2] Vitexin (B1683572), the aglycone of this compound, has demonstrated significant free radical scavenging activity.[2][3] The glycosylation at the 4''-position is believed to influence the molecule's solubility and bioavailability, which can, in turn, affect its overall antioxidant efficacy in biological systems.

Direct quantitative data on the free radical scavenging capacity of pure, isolated this compound from head-to-head comparative studies is limited in the currently available scientific literature. However, studies on extracts containing this compound suggest its contribution to the overall antioxidant effect. This guide compiles available data for related compounds and standard antioxidants to provide a comparative context for the potential efficacy of this compound.

Comparative Analysis of Free Radical Scavenging Capacity

The free radical scavenging capacity of an antioxidant is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the antioxidant required to scavenge 50% of the free radicals, or as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant's activity to that of Trolox, a water-soluble vitamin E analog. A lower IC50 value indicates a higher antioxidant potency.

The following table summarizes the reported in vitro free radical scavenging capacities of common standard antioxidants and related flavonoids. It is important to note that variations in experimental conditions can lead to different results, so these values should be considered in the context of the cited studies.

CompoundAssayIC50 (µg/mL)TEAC (Trolox Equivalents)
Vitexin DPPH85.11-
Ascorbic Acid (Vitamin C) DPPH~6.1 - 71.5-
Trolox DPPH~3.77-
Quercetin DPPH~0.74 - 19.17-
Ascorbic Acid (Vitamin C) ABTS-~1.0
Trolox ABTS-1.0 (by definition)
Quercetin ABTS-~3.5

Note: Data is compiled from multiple sources and direct comparison should be made with caution. The IC50 value for an extract of Grewia tiliaefolia containing vitexin was reported as 71.5 ± 1.12 μg/mL.[4] The antioxidant activity of this compound is expected to be influenced by its glycosidic bond.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are generalized protocols for the DPPH and ABTS assays based on common practices in the field.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is based on the reduction of the stable DPPH radical, which has a deep violet color in solution, by an antioxidant. The antioxidant donates a hydrogen atom or an electron to the DPPH radical, causing it to lose its color. The change in absorbance is measured spectrophotometrically, and the extent of color change is proportional to the antioxidant's scavenging capacity.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent, typically methanol (B129727) or ethanol (B145695). The solution should be freshly prepared and kept in the dark to avoid degradation.

  • Sample Preparation: The test compound (this compound) and standard antioxidants are dissolved in the same solvent as the DPPH solution to prepare a series of concentrations.

  • Reaction Mixture: A specific volume of the DPPH solution is mixed with a specific volume of the sample or standard solution in a test tube or a 96-well plate. A blank sample containing the solvent instead of the antioxidant solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula:

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance is measured to determine the antioxidant's scavenging capacity.

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution: The ABTS•+ is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Adjustment of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

  • Sample Preparation: The test compound and standard antioxidants are prepared in a series of concentrations.

  • Reaction Mixture: A small volume of the sample or standard is added to a larger volume of the diluted ABTS•+ solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). This is determined by comparing the percentage of inhibition of the sample to that of a standard curve prepared with Trolox.

Visualizing the Process: Experimental Workflow and Antioxidant Mechanism

To better understand the experimental process and the underlying mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Compound Preparation (this compound & Standards) Mixing Mixing Compound_Prep->Mixing Radical_Prep Free Radical Preparation (DPPH or ABTS•+) Radical_Prep->Mixing Incubation Incubation Mixing->Incubation Measurement Spectrophotometric Measurement Incubation->Measurement Calculation Calculation of % Inhibition Measurement->Calculation IC50_TEAC Determination of IC50 or TEAC Calculation->IC50_TEAC Antioxidant_Mechanism Free_Radical Free Radical (e.g., R•) Neutralized_Molecule Neutralized Molecule (RH) Free_Radical->Neutralized_Molecule Antioxidant Antioxidant (e.g., this compound) Antioxidant->Free_Radical donates H• or e- Antioxidant_Radical Less Reactive Antioxidant Radical Antioxidant->Antioxidant_Radical

References

A Comparative Guide to HPLC and LC-MS Methods for the Quantification of Vitexin-4''-o-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of Vitexin-4''-o-glucoside. The information presented is based on a review of established analytical methods and aims to assist researchers in selecting the most appropriate technique for their specific needs.

Executive Summary

Both HPLC-UV and LC-MS are powerful analytical techniques for the quantification of this compound. HPLC-UV is a robust and widely accessible method suitable for routine analysis and quality control, particularly when high sensitivity is not the primary requirement. LC-MS, especially tandem mass spectrometry (LC-MS/MS), offers superior sensitivity and selectivity, making it the preferred method for complex matrices like plasma and for pharmacokinetic studies where trace-level detection is crucial. The choice between the two methods will ultimately depend on the specific application, required sensitivity, sample complexity, and available resources.

Quantitative Performance Comparison

The following tables summarize the typical performance characteristics of HPLC-UV and LC-MS/MS methods for the quantification of this compound, based on published data.

Table 1: HPLC-UV Method Performance

ParameterTypical Value RangeReference
Linearity (µg/mL)0.23 - 450[1][2][3]
Correlation Coefficient (r²)> 0.999[2]
Intra-day Precision (RSD%)< 4.1[1]
Inter-day Precision (RSD%)< 2.0[1]
Accuracy/Recovery (%)95.4 - 103.5[1][2][3]
Limit of Quantification (LOQ) (µg/mL)0.23 - 5[1][3]

Table 2: LC-MS/MS Method Performance

ParameterTypical Value RangeReference
Linearity (ng/mL)2.0 - 200[4][5]
Correlation Coefficient (r²)> 0.99[4][5]
Intra-day Precision (RSD%)< 8.7[4][5]
Inter-day Precision (RSD%)< 8.7[4][5]
Accuracy/Recovery (%)90 - 110[4][5]
Limit of Quantification (LLOQ) (ng/mL)2.0[4][5]

Experimental Protocols

Detailed methodologies for representative HPLC-UV and LC-MS/MS analyses are provided below. These protocols are based on established and validated methods from the scientific literature.

HPLC-UV Method for this compound Quantification

This protocol is adapted from methods developed for the analysis of this compound in rat plasma and plant extracts.[1][2][3]

1. Sample Preparation (Plasma)

  • To 100 µL of plasma, add 10 µL of internal standard (e.g., hesperidin) and 300 µL of methanol (B129727) to precipitate proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Collect the supernatant and inject a 20 µL aliquot into the HPLC system.

2. Chromatographic Conditions

  • Column: Diamonsil C18 (150 mm × 4.6 mm, 5 µm) or equivalent.[2]

  • Mobile Phase: A mixture of methanol and 0.5% aqueous phosphoric acid (45:55, v/v).[1] An alternative mobile phase is a gradient of acetonitrile-tetrahydrofuran (95:5, v/v) and 1% aqueous phosphoric acid.[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection Wavelength: 330 nm.[1][3]

LC-MS/MS Method for this compound Quantification

This protocol is based on methods for the simultaneous determination of flavonoids, including this compound, in biological matrices.[4][5][6]

1. Sample Preparation (Plasma)

  • To 50 µL of plasma, add an internal standard and 150 µL of acetonitrile (B52724) for protein precipitation.[4][5]

  • Vortex for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a 5 µL aliquot into the LC-MS/MS system.

2. Liquid Chromatography Conditions

  • Column: Reversed-phase C18 column (e.g., 100 mm × 4.6 mm, 3.5 µm).[4][5]

  • Mobile Phase: Isocratic mixture of methanol and 0.1% acetic acid in water (40:60, v/v).[4][5]

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30 °C.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.[4][5]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Precursor → Product Ion Transition for this compound: m/z 593.1 → 413.2.[6]

  • Collision Energy: Optimized for the specific instrument, for example, 18 eV.[6]

Method Comparison Workflow

The following diagram illustrates the general workflow for the analysis of this compound using either HPLC-UV or LC-MS/MS.

Analytical Workflow for this compound cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection & Quantification cluster_3 Data Analysis Sample Biological or Plant Sample Extraction Extraction of Analytes Sample->Extraction Cleanup Sample Clean-up (e.g., SPE, LLE) Extraction->Cleanup HPLC HPLC System Cleanup->HPLC UV_Detector UV Detector HPLC->UV_Detector MS_Detector Mass Spectrometer HPLC->MS_Detector Data_Processing Data Processing & Quantification UV_Detector->Data_Processing MS_Detector->Data_Processing Method Selection Logic Start Define Analytical Needs Sensitivity Required Sensitivity? Start->Sensitivity Matrix Complex Matrix? Sensitivity->Matrix High HPLC_Method Select HPLC-UV Sensitivity->HPLC_Method Low to Moderate LCMS_Method Select LC-MS/MS Matrix->LCMS_Method Yes Confirmation Structural Confirmation Needed? Matrix->Confirmation No Confirmation->HPLC_Method No Confirmation->LCMS_Method Yes

References

The Glucoside Advantage? A Comparative Review of Vitexin-4''-O-glucoside and Apigenin Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the bioavailability of a compound is a critical step in harnessing its therapeutic potential. This guide provides a comparative analysis of the oral bioavailability of Vitexin-4''-O-glucoside and its aglycone, apigenin (B1666066), supported by experimental data from preclinical studies.

Both this compound, a flavonoid glycoside, and its parent compound, apigenin, have garnered significant interest for their potential pharmacological activities. However, their efficacy is intrinsically linked to their absorption and metabolic fate within the body. This comparison guide synthesizes available pharmacokinetic data to illuminate the differences in their oral bioavailability.

Quantitative Bioavailability Parameters

The following table summarizes key pharmacokinetic parameters for this compound and apigenin following oral administration in rats. It is important to note that the data presented is compiled from different studies and direct, head-to-head comparative studies under identical experimental conditions are limited. Therefore, these values should be interpreted with consideration of the varying experimental designs.

ParameterThis compoundApigeninReference
Animal Model Sprague-Dawley ratsWistar rats[1],
Dosage 20 mg/kg (intragastric)30 mg/kg (oral)[1],
Tmax (Time to Maximum Concentration) Not explicitly stated15.82 ± 0.172 min
Cmax (Maximum Concentration) Not explicitly stated0.51 ± 0.015 µg/mL
AUC (Area Under the Curve) AUC(0→∞) value available from intraportal administration studyAUCoral available[1],
Oral Bioavailability (F%) 8.1% (intestinal administration)~4.91% (one study); another suggests ~30%[1],,[2]

Experimental Protocols

The data presented in this guide is derived from preclinical studies employing rat models. Below is a generalized experimental protocol typical for assessing the oral bioavailability of flavonoid compounds.

Animal Models and Housing

Studies typically utilize male Sprague-Dawley or Wistar rats, weighing between 200-250g. The animals are housed in controlled environments with regulated temperature, humidity, and light-dark cycles, and have free access to standard chow and water. An acclimatization period of at least one week is standard before the commencement of experiments.

Drug Administration

For oral bioavailability studies, the test compound (this compound or apigenin) is typically suspended in a vehicle such as a 0.5% carboxymethylcellulose sodium (CMC-Na) solution. Administration is performed via oral gavage using a suitable gavage needle. Dosages in the cited studies ranged from 20 to 30 mg/kg body weight. For determination of absolute bioavailability, an intravenous administration group is also included, with the compound dissolved in a suitable solvent like a mixture of propylene (B89431) glycol and water.

Blood Sampling

Following administration, blood samples (approximately 0.3 mL) are collected from the jugular vein or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours). The blood is collected in heparinized tubes and centrifuged to separate the plasma, which is then stored at -80°C until analysis.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The concentration of the analyte (this compound or apigenin) and its metabolites in plasma samples is quantified using a validated High-Performance Liquid Chromatography (HPLC) method, often coupled with mass spectrometry (LC-MS/MS) for enhanced sensitivity and specificity.

  • Sample Preparation: Plasma samples are typically subjected to protein precipitation with a solvent like methanol (B129727) or acetonitrile (B52724). The supernatant is then separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection into the HPLC system.

  • Chromatographic Conditions: A C18 reversed-phase column is commonly used for separation. The mobile phase often consists of a gradient mixture of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: The compounds are detected using a UV detector at a specific wavelength or a mass spectrometer.

  • Quantification: The concentration of the analyte is determined by comparing its peak area to that of a calibration curve constructed using known concentrations of a standard.

Pharmacokinetic Analysis

Pharmacokinetic parameters such as Tmax, Cmax, AUC, and oral bioavailability (F%) are calculated from the plasma concentration-time data using non-compartmental analysis with software like WinNonlin.

Metabolic Pathways and Absorption

The structural difference between this compound and apigenin—the presence of a glucose moiety—plays a crucial role in their absorption and metabolism.

VOG This compound Apigenin_Lumen Apigenin VOG->Apigenin_Lumen Apigenin_Enterocyte Apigenin Apigenin_Lumen->Apigenin_Enterocyte Passive Diffusion Apigenin_Glucuronide Apigenin Glucuronide Apigenin_Enterocyte->Apigenin_Glucuronide UGTs Apigenin_Sulfate Apigenin Sulfate Apigenin_Enterocyte->Apigenin_Sulfate Apigenin_Portal Apigenin Apigenin_Enterocyte->Apigenin_Portal Metabolites_Portal Metabolites Apigenin_Glucuronide->Metabolites_Portal Apigenin_Sulfate->Metabolites_Portal

Metabolic fate of this compound and Apigenin.

As depicted in the diagram, this compound is generally not absorbed in its intact form. It first undergoes deglycosylation by gut microbiota in the intestinal lumen to release its aglycone, apigenin. Apigenin is then absorbed into the enterocytes via passive diffusion. Inside the enterocytes, apigenin is subject to extensive phase II metabolism, primarily glucuronidation and sulfation, by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). Both apigenin and its metabolites are then transported to the portal vein and enter systemic circulation. This extensive first-pass metabolism in the intestine and liver significantly contributes to the low oral bioavailability of apigenin.

Experimental Workflow for Bioavailability Assessment

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study to determine the oral bioavailability of a compound.

start Start: Compound Preparation animal_prep Animal Acclimatization & Fasting start->animal_prep dosing Oral Gavage Administration animal_prep->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation & Storage sampling->processing analysis HPLC/LC-MS/MS Quantification processing->analysis pk_analysis Pharmacokinetic Analysis analysis->pk_analysis end End: Bioavailability Data pk_analysis->end

References

A Head-to-Head Comparison of Vitexin-4''-O-glucoside and Other Prominent Crataegus Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of Vitexin-4''-O-glucoside with other key flavonoids found in Crataegus (Hawthorn) species, including vitexin, isovitexin, hyperoside (B192233), and rutin. The information presented is intended to support research and development efforts in the fields of pharmacology and therapeutics by offering a comparative analysis of their biological activities based on available experimental data.

Introduction to Crataegus Flavonoids

Crataegus species, commonly known as hawthorn, are a rich source of bioactive flavonoids, which are largely credited for their therapeutic effects, particularly in cardiovascular health.[1][2] These flavonoids can be broadly categorized into two groups: C-glycosyl flavones (e.g., vitexin, isovitexin, and their derivatives) and O-glycosyl flavonols (e.g., hyperoside and rutin). This compound is a C-glycosyl flavone (B191248) that, along with other flavonoids, contributes to the pharmacological profile of hawthorn extracts.[3][4] This guide focuses on a head-to-head comparison of the antioxidant, anti-inflammatory, cardioprotective, and anticancer properties of these compounds.

Comparative Analysis of Biological Activities

While direct comparative studies for this compound against other Crataegus flavonoids are limited, this section compiles available quantitative data to facilitate a comparative assessment.

Antioxidant Activity

The antioxidant capacity of flavonoids is a key mechanism underlying their protective effects. This is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, with results often expressed as IC50 values (the concentration required to inhibit 50% of the radical). A lower IC50 value indicates higher antioxidant activity.

Table 1: Comparative Antioxidant Activities of Crataegus Flavonoids

FlavonoidAssayIC50 ValueSource
Vitexin DPPHStrong activity noted[5][6]
Isovitexin DPPHStrong activity noted[6][7]
Hyperoside DPPHStrong activity noted[5]
Rutin DPPHStrong activity noted[5]
Crataegus Extracts DPPHIC50 = 431.1 - 555.4 µg/mL[8]
Anti-inflammatory Activity

Flavonoids exert anti-inflammatory effects by modulating various signaling pathways, including the inhibition of pro-inflammatory mediators like nitric oxide (NO).[9][10] The inhibitory effect on NO production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) is a common in vitro model for assessing anti-inflammatory potential.

Table 2: Comparative Anti-inflammatory Activities of Crataegus Flavonoids

FlavonoidBioassayEffectSource
Vitexin Inhibition of NO productionSignificant inhibition[7][11]
Isovitexin Inhibition of NO productionSignificant inhibition[7][12]
Hyperoside Inhibition of NO productionSignificant inhibition[5]
Rutin Inhibition of NO productionSignificant inhibition[5]
Crataegus Extracts Inhibition of NO production in LPS-stimulated RAW 264.7 cellsSignificant inhibition[13]

Note: Quantitative IC50 values for a direct comparison of all compounds in the same experimental setup are not consistently reported in the literature.

Cardioprotective Effects

Crataegus flavonoids are well-regarded for their cardioprotective properties.[1] In vitro studies often utilize cardiomyocyte cell lines, such as H9c2, to investigate the protective effects against oxidative stress-induced injury.

Table 3: Comparative Cardioprotective Effects of Crataegus Flavonoids

FlavonoidIn Vitro ModelProtective MechanismSource
Vitexin Myocardial ischemia/reperfusion injury modelsReduces apoptosis and lipid peroxidation[11][14]
Isovitexin Ischemia/reperfusion injury modelsCardioprotective role[6]
Hyperoside Ischemia/reperfusion injury modelsCardioprotective role[4]
Rutin Ischemia/reperfusion injury modelsCardioprotective role[4]
Crataegus Extracts H₂O₂-induced injury in H9c2 cellsPrevents oxidative stress injury[15]
Anticancer Activity

Several flavonoids have demonstrated potential as anticancer agents by inhibiting the proliferation of various cancer cell lines. The IC50 value is a common metric to quantify this cytotoxic activity.

Table 4: Comparative Anticancer Activities of Crataegus Flavonoids against Breast Cancer Cells

FlavonoidCell LineIC50 ValueSource
Vitexin MCF-7, MDA-MB-231Not specified, but cytotoxic effects noted[6]
Isovitexin MCF-7< 10 nM (caused 46% apoptosis)[16]
Rutin MCF-7Not specified, but cytotoxic effects noted[17]
Crataegus Extracts MCF-7, MDA-MB-231Cytotoxic at 75 µg/ml[18][19]

Signaling Pathways and Experimental Workflows

The biological activities of these flavonoids are mediated through complex signaling pathways. The following diagrams illustrate a general overview of these pathways and a typical experimental workflow for their investigation.

flavonoid_activity_pathway cluster_stimulus Cellular Stress Stimuli cluster_flavonoids Crataegus Flavonoids cluster_pathways Intracellular Signaling Pathways cluster_responses Cellular Responses Oxidative Stress Oxidative Stress MAPK Pathways MAPK Pathways Oxidative Stress->MAPK Pathways activates Inflammatory Signals (e.g., LPS) Inflammatory Signals (e.g., LPS) NF-κB Pathway NF-κB Pathway Inflammatory Signals (e.g., LPS)->NF-κB Pathway activates This compound This compound This compound->NF-κB Pathway inhibits Nrf2 Pathway Nrf2 Pathway This compound->Nrf2 Pathway activates Vitexin, Isovitexin, etc. Vitexin, Isovitexin, etc. Vitexin, Isovitexin, etc.->MAPK Pathways modulates Vitexin, Isovitexin, etc.->Nrf2 Pathway activates ↓ Pro-inflammatory Cytokines ↓ Pro-inflammatory Cytokines NF-κB Pathway->↓ Pro-inflammatory Cytokines leads to ↓ Oxidative Damage ↓ Oxidative Damage MAPK Pathways->↓ Oxidative Damage leads to ↑ Antioxidant Enzymes ↑ Antioxidant Enzymes Nrf2 Pathway->↑ Antioxidant Enzymes leads to ↑ Cell Survival ↑ Cell Survival ↑ Antioxidant Enzymes->↑ Cell Survival promotes

Caption: General signaling pathways modulated by Crataegus flavonoids.

experimental_workflow Start Start Compound Isolation/Synthesis Compound Isolation/Synthesis Start->Compound Isolation/Synthesis In Vitro Bioassays In Vitro Bioassays Compound Isolation/Synthesis->In Vitro Bioassays Antioxidant Assays (DPPH, ABTS) Antioxidant Assays (DPPH, ABTS) In Vitro Bioassays->Antioxidant Assays (DPPH, ABTS) Anti-inflammatory Assays (NO) Anti-inflammatory Assays (NO) In Vitro Bioassays->Anti-inflammatory Assays (NO) Cardioprotection Assays (H9c2) Cardioprotection Assays (H9c2) In Vitro Bioassays->Cardioprotection Assays (H9c2) Anticancer Assays (MTT) Anticancer Assays (MTT) In Vitro Bioassays->Anticancer Assays (MTT) Data Analysis & Comparison (IC50) Data Analysis & Comparison (IC50) Antioxidant Assays (DPPH, ABTS)->Data Analysis & Comparison (IC50) Anti-inflammatory Assays (NO)->Data Analysis & Comparison (IC50) Cardioprotection Assays (H9c2)->Data Analysis & Comparison (IC50) Anticancer Assays (MTT)->Data Analysis & Comparison (IC50) Mechanism of Action Studies Mechanism of Action Studies Data Analysis & Comparison (IC50)->Mechanism of Action Studies Western Blot, PCR Western Blot, PCR Mechanism of Action Studies->Western Blot, PCR Conclusion & Further Research Conclusion & Further Research Western Blot, PCR->Conclusion & Further Research

Caption: Experimental workflow for comparing flavonoid bioactivity.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH radical.

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM). Prepare various concentrations of the test flavonoid and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent.

  • Reaction Mixture: In a 96-well plate, add a specific volume of the test compound or standard to a solution of DPPH in methanol.

  • Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.[8]

Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit NO production in LPS-stimulated macrophages.

  • Cell Culture: Culture RAW 264.7 macrophages in a suitable medium and seed them in a 96-well plate.

  • Treatment: Pre-treat the cells with various concentrations of the test flavonoid for a specific duration (e.g., 1 hour). Then, stimulate the cells with LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).

  • Nitrite (B80452) Measurement: Collect the cell culture supernatant. The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent system.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

  • Measurement: After a short incubation period, measure the absorbance at approximately 540 nm.

  • Calculation: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production is then calculated. A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed inhibition is not due to cytotoxicity.[13][20]

Cardioprotective Effect Assay in H9c2 Cardiomyocytes

This assay evaluates the ability of a compound to protect cardiomyocytes from oxidative stress-induced cell death.

  • Cell Culture: Culture H9c2 rat cardiomyoblasts and seed them in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with different concentrations of the test flavonoid for a specified time (e.g., 24 hours).

  • Induction of Oxidative Stress: Induce oxidative stress by exposing the cells to an agent like hydrogen peroxide (H₂O₂) for a defined period (e.g., 2-4 hours).

  • Cell Viability Assessment: Assess cell viability using a method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • MTT Assay: Add MTT solution to each well and incubate. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at approximately 570 nm.

  • Calculation: The cell viability is expressed as a percentage of the control (untreated) cells. An increase in cell viability in the flavonoid-treated groups compared to the H₂O₂-only treated group indicates a cardioprotective effect.[15]

Conclusion

The available evidence suggests that this compound, along with other major Crataegus flavonoids such as vitexin, isovitexin, hyperoside, and rutin, possesses significant antioxidant, anti-inflammatory, cardioprotective, and anticancer properties. While direct, quantitative comparisons are not always available, the compiled data in this guide provides a valuable resource for researchers to assess the relative potential of these compounds. Further head-to-head studies are warranted to fully elucidate the comparative efficacy of this compound and to better understand its therapeutic potential. The provided experimental protocols and pathway diagrams offer a foundational framework for such future investigations.

References

Lack of Antiseizure Activity of Vitexin-4''-o-glucoside in a Zebrafish Model: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antiseizure potential of Vitexin-4''-o-glucoside. Contrary to expectations based on the activity of the related compound Vitexin (B1683572), recent studies in a chemically-induced seizure model in zebrafish larvae found this compound to be ineffective. This guide presents the experimental data, protocols, and a comparison with active flavonoids to inform future research and development in this area.

Comparative Analysis of Flavone (B191248) Glycosides in a Zebrafish Seizure Model

A key study investigated the antiseizure properties of Vitexin and several related flavone glycosides, including this compound, in a pentylenetetrazole (PTZ)-induced seizure model in zebrafish larvae[1][2][3]. While Vitexin and Isovitexin demonstrated a significant reduction in seizure activity, this compound, along with Vitexin 2-O-rhamnoside and Saponarin, did not show any antiseizure effects in this model[2].

The table below summarizes the quantitative findings from this comparative study. Seizure activity was quantified by tracking the total distance moved by the larvae, a standard measure of seizure severity in this model[4].

CompoundConcentration (µM)Effect on PTZ-induced Seizure Activity
This compound Not specified, but testedNo effect [2]
VitexinNot specified, but testedInhibited seizure activity[2]
Isovitexin500Significantly reduced seizure behavior[2]
Vitexin 2-O-rhamnosideNot specified, but testedNo effect[2]
SaponarinNot specified, but testedNo effect[2]
Stiripentol (Positive Control)Not specified, but testedSuppressed seizures

Experimental Protocols

The validation of these compounds was performed using a chemically-induced seizure model in zebrafish larvae[1][3].

Zebrafish PTZ-Induced Seizure Model Protocol
  • Animal Model: 5-day old zebrafish larvae[1][3].

  • Pre-treatment: Larvae were pre-treated with the test compounds (this compound, Vitexin, Isovitexin, etc.) for 1 hour[2].

  • Seizure Induction: Seizures were induced by exposing the larvae to 10 mM pentylenetetrazole (PTZ)[2]. PTZ is a GABAA receptor antagonist that reliably induces seizure-like behavior in zebrafish[1][3].

  • Data Acquisition: Seizure behavior was quantified by tracking the movement of the larvae using an automated monitoring system (DanioVision chamber and EthoVision XT 15 software)[1][3]. The total distance moved is a key metric for seizure severity[4].

  • Positive Control: Stiripentol, a known antiseizure medication, was used as a positive control to validate the assay[2].

Below is a diagram illustrating the experimental workflow for testing the antiseizure activity of the compounds in the zebrafish model.

G cluster_workflow Zebrafish Seizure Model Workflow larvae 5-day old zebrafish larvae pretreatment 1-hour pretreatment with test compounds (e.g., this compound) larvae->pretreatment ptz Exposure to 10 mM PTZ to induce seizures pretreatment->ptz tracking Automated tracking of larval movement (DanioVision/EthoVision XT) ptz->tracking analysis Quantification of seizure activity (total distance moved) tracking->analysis

Experimental workflow for the zebrafish seizure model.

Comparative Efficacy of Vitexin in Murine Models

In contrast to the findings for this compound in zebrafish, the parent compound, Vitexin, has demonstrated significant, dose-dependent anticonvulsant activity in classical murine models of chemically-induced seizures[5][6].

Anticonvulsant Activity of Vitexin in Mice
Seizure ModelVitexin Dose (mg/kg, i.p.)Protection Against Seizures (%)Effect on Seizure Latency
Picrotoxin-induced1.2516.66Increased
2.550Increased
5100-
Pentylenetetrazole (PTZ)-induced1.2516.66Increased
2.533.33Increased
5100-
NMDA-inducedUp to 5No protectionNo effect
Kainic acid-inducedUp to 5No protectionNo effect

Data sourced from de Oliveira et al., 2020.[5]

Experimental Protocols for Murine Models

  • Animal Model: Mice.

  • Drug Administration: Vitexin was administered intraperitoneally (i.p.) at doses of 1.25, 2.5, and 5 mg/kg[5][6].

  • Seizure Induction: Seizures were induced by intraperitoneal injections of pro-convulsant chemicals:

  • Observation: Animals were observed for the onset of clonic seizures and the percentage of animals protected from seizures was recorded[5].

Proposed Mechanism of Action for Vitexin

The selective protective effect of Vitexin against seizures induced by the GABAA antagonists picrotoxin and PTZ, and its lack of effect against seizures induced by glutamate receptor agonists, strongly suggests that Vitexin's antiseizure activity is mediated through the modulation of the GABAergic system[5][6]. The proposed signaling pathway is illustrated below.

G cluster_pathway Proposed Antiseizure Mechanism of Vitexin vitexin Vitexin gaba_r GABA-A Receptor vitexin->gaba_r Modulates inhibition Enhanced GABAergic Inhibition gaba_r->inhibition seizure Reduced Neuronal Excitability & Seizure Susceptibility inhibition->seizure ptz PTZ / Picrotoxin ptz->gaba_r Antagonizes

Proposed GABAergic modulatory pathway of Vitexin.

Conclusion

The available evidence from animal models indicates a significant difference in the antiseizure activity between Vitexin and its glucoside derivative, this compound. While Vitexin shows promise as an anticonvulsant, particularly through its interaction with the GABAergic system, this compound was found to be inactive in a zebrafish seizure model[2].

These findings underscore the critical importance of specific structural features of flavonoid glycosides for their biological activity. For researchers and drug development professionals, this highlights that even minor modifications to a parent compound can lead to a complete loss of desired pharmacological effects. Further research is warranted to understand the structure-activity relationships of Vitexin and its derivatives to guide the development of novel antiseizure therapies. The lack of efficacy of this compound in this initial screen suggests that future efforts should focus on the aglycone form, Vitexin, or other structurally similar analogs.

References

Safety Operating Guide

Safe Disposal of Vitexin-4''-o-glucoside: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of Vitexin-4''-o-glucoside, a flavonoid glycoside used in various research applications. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adherence to proper disposal protocols is essential to maintain a safe laboratory environment.[1][2]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes the risk of accidental exposure.

Recommended Personal Protective Equipment:

PPE ItemSpecificationRationale
Gloves Protective glovesTo prevent skin contact.
Eye Protection Safety glasses or chemical gogglesTo protect eyes from dust particles or splashes.
Respiratory Protection Dust respiratorRecommended when handling the powder form to avoid inhalation.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.

This data is synthesized from multiple safety data sheets.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the proper disposal of this compound, whether as unused product or as waste from experimental procedures.

1. Waste Collection:

  • Place this compound waste into a clean, dry, sealable, and clearly labeled container.[3]
  • For spills, use dry clean-up procedures to avoid generating dust.[3] Sweep or vacuum the material and place it into the designated waste container.[3]

2. Spill Management:

  • In the event of a spill, clean it up immediately.[4]
  • After mechanical removal of the spilled solid, the area can be decontaminated with a 10% caustic solution.[4]
  • Ensure the area is well-ventilated after cleanup.[4]

3. Environmental Precautions:

  • Under no circumstances should this compound or its solutions be allowed to enter drains or waterways.[4][5][6]

4. Final Disposal:

  • The final disposal method must comply with local, state, and federal regulations.
  • Options may include:
  • Licensed Landfill: Burial in a licensed facility.[3]
  • Incineration: Burning in a licensed incinerator, potentially mixed with a suitable combustible material.[3]
  • It is recommended to consult with your institution's Environmental Health and Safety (EHS) department or a licensed waste management authority to identify the appropriate disposal facility.[3][6]

5. Container Decontamination:

  • Once emptied, decontaminate containers that held this compound.[3]
  • Observe all label safeguards until the containers are thoroughly cleaned or destroyed.[3]

Disposal Decision Workflow

The following diagram illustrates the logical steps to follow when disposing of this compound.

G start Start: Have this compound for Disposal is_spill Is it a spill? start->is_spill collect_waste Place in a labeled, sealable container. is_spill->collect_waste No spill_cleanup Clean up immediately. Avoid generating dust. Sweep/vacuum into a suitable container. is_spill->spill_cleanup Yes prevent_drain Ensure no product enters drains or waterways. collect_waste->prevent_drain decontaminate_spill Decontaminate spill area with 10% caustic solution. spill_cleanup->decontaminate_spill decontaminate_spill->prevent_drain consult_regulations Consult institutional EHS and local regulations. prevent_drain->consult_regulations landfill Dispose of in a licensed landfill. consult_regulations->landfill Option 1 incineration Incinerate in a licensed facility. consult_regulations->incineration Option 2 decontaminate_container Decontaminate empty containers before reuse or disposal. landfill->decontaminate_container incineration->decontaminate_container end End of Disposal Process decontaminate_container->end

Caption: this compound Disposal Workflow

References

Safeguarding Your Research: A Comprehensive Guide to Handling Vitexin-4''-o-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Vitexin-4''-o-glucoside, a flavonoid glycoside with significant antioxidant and anti-inflammatory properties. Adherence to these protocols is critical to mitigate risks and ensure the integrity of your research.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, particularly in its solid, powdered form, a comprehensive suite of personal protective equipment is mandatory to prevent exposure through inhalation, skin, or eye contact.[1] The recommended PPE is detailed below and should be selected based on the specific laboratory procedure being performed.

Summary of Recommended Personal Protective Equipment

Scenario Eye Protection Hand Protection Respiratory Protection Body Protection
Weighing and transferring solid powder Safety glasses with side shields or chemical splash goggles.[1]Nitrile or other chemical-resistant gloves.[1]Dust respirator or working in a fume hood.[1][2]Fastened lab coat.[3]
Preparing solutions Chemical splash goggles.[1]Nitrile or other chemical-resistant gloves.[1]Work in a well-ventilated area or a fume hood.[2]Lab coat.[4]
Handling solutions Safety glasses.[1]Nitrile or other chemical-resistant gloves.[1]Not generally required if handled in a well-ventilated area.Lab coat.[4]
Cleaning spills of solid powder Chemical splash goggles.[1]2 pairs of nitrile gloves.[3]Dust respirator.[1]Lab coat or disposable gown.[3]
Cleaning spills of solutions Chemical splash goggles.[1]Nitrile or other chemical-resistant gloves.[1]Not generally required if handled in a well-ventilated area.Lab coat.[4]

Experimental Protocols: Safe Handling Procedures

Working with Powdered this compound:

  • Designated Area: All work with the powdered form of this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation risk.[3][5][6]

  • Weighing: When weighing the powder, do so within a fume hood or an enclosure that provides operator protection.[2][6] Use disposable weigh boats and spatulas to prevent cross-contamination.[6]

  • Static Electricity: To prevent the dispersal of fine powders due to static electricity, consider using an anti-static gun.[3][6]

  • Avoid Dust Formation: Handle the powder gently to avoid creating dust.[1]

Preparing Solutions:

  • Solvent Choice: this compound is soluble in organic solvents like DMSO and dimethylformamide.

  • Procedure: When dissolving, add the solvent to the pre-weighed powder slowly to avoid splashing. If possible, prepare stock solutions in a fume hood. For aqueous solutions, first dissolve the compound in a minimal amount of DMSO before diluting with the aqueous buffer.

PPE Selection Workflow

To assist in selecting the appropriate level of PPE, the following workflow diagram outlines a decision-making process based on the handling procedure.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_start cluster_procedure Procedure Type cluster_ppe Required PPE start Start: Assess Procedure weighing Weighing/Handling Solid Powder start->weighing solution_prep Preparing Solution start->solution_prep solution_handling Handling Solution start->solution_handling spill_solid Cleaning Solid Spill start->spill_solid spill_solution Cleaning Solution Spill start->spill_solution ppe_high Goggles, Gloves, Dust Respirator, Lab Coat weighing->ppe_high Inhalation Risk ppe_medium Goggles, Gloves, Lab Coat (in Fume Hood) solution_prep->ppe_medium Splash Risk ppe_low Safety Glasses, Gloves, Lab Coat solution_handling->ppe_low Minimal Risk ppe_spill_solid Goggles, Double Gloves, Dust Respirator, Lab Coat/Gown spill_solid->ppe_spill_solid High Exposure Risk ppe_spill_solution Goggles, Gloves, Lab Coat spill_solution->ppe_spill_solution Splash Risk

Caption: PPE selection based on the handling procedure for this compound.

Operational and Disposal Plans

Donning and Doffing PPE:

A strict protocol for putting on and removing PPE is crucial to prevent contamination.

  • Donning (Putting On):

    • Wash hands thoroughly.

    • Put on the lab coat and fasten it completely.

    • Put on the respirator (if required).

    • Put on eye protection.

    • Put on gloves, ensuring the cuffs go over the sleeves of the lab coat.

  • Doffing (Taking Off):

    • Remove gloves using a technique that avoids touching the outside of the glove with bare hands.

    • Remove the lab coat by rolling it inside out.

    • Wash hands.

    • Remove eye protection.

    • Remove the respirator (if worn).

    • Wash hands again thoroughly.

Inspection and Maintenance of PPE:

  • Gloves: Inspect for tears or punctures before each use.[4] Never reuse disposable gloves.[4]

  • Eye Protection: Clean safety glasses and goggles regularly. Ensure they are free from scratches that could impair vision.

  • Lab Coats: Launder lab coats regularly and immediately if they become contaminated.

Emergency Procedures:

In case of accidental exposure, follow these first aid measures immediately and seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1]

  • Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1]

  • Inhalation: Remove from exposure and move to fresh air immediately.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[1]

Disposal Plan:

  • Contaminated PPE: All disposable PPE, such as gloves and weigh paper, that has come into contact with this compound should be placed in a sealed bag and disposed of as chemical waste according to your institution's guidelines.

  • Excess Material and Empty Containers: Unused this compound and empty containers should be disposed of as hazardous waste. Do not let the product enter drains.[1]

  • Spill Cleanup: For spills, sweep up the solid material, place it into a suitable container for disposal, and decontaminate the spill site.[1] Absorbent pads used for cleaning up solutions should also be treated as chemical waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.